3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Description
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Properties
IUPAC Name |
3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-5-8(2)10(11-6-7)9-3-4-12-13-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFPDGDCKCFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Foreword: The Significance of Pyrazolyl-Pyridines in Modern Drug Discovery
The fusion of pyridine and pyrazole rings into a single molecular entity creates a scaffold of significant interest to the medicinal chemistry community. Pyrazole derivatives are well-established pharmacophores, forming the core of numerous approved drugs due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The pyridine ring, a common motif in pharmaceuticals, often enhances bioavailability and modulates the pharmacokinetic profile of a drug candidate. The combination of these two heterocycles in compounds such as 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine presents a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization workflow for this promising molecule, grounded in established chemical principles.
Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy
A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of this compound, a logical retrosynthetic disconnection points to two key starting materials: 2-hydrazinyl-3,5-dimethylpyridine and acetylacetone (pentane-2,4-dione).
The proposed forward synthesis involves the reaction of 2-hydrazinyl-3,5-dimethylpyridine with acetylacetone in a suitable solvent, likely with acid catalysis to facilitate the condensation and subsequent cyclization. This approach is favored for its atom economy and the ready availability of the starting materials.
Part 2: Detailed Experimental Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
-
2-hydrazinyl-3,5-dimethylpyridine
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinyl-3,5-dimethylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material, followed by acetylacetone (1.1 eq).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Part 3: Comprehensive Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a proposed workflow for the analytical characterization.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR | * Pyridine Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm).* Pyrazole Proton: A singlet for the C-H of the pyrazole ring (δ ~6.0 ppm).* Methyl Protons: Two distinct singlets for the two methyl groups on the pyridine ring and two methyl groups on the pyrazole ring (δ 2.2-2.6 ppm).* NH Proton: A broad singlet for the N-H of the pyrazole, which may be exchangeable with D₂O. |
| ¹³C NMR | * Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).* Pyrazole Carbons: Signals for the pyrazole ring carbons (δ ~105-150 ppm).* Methyl Carbons: Signals for the methyl group carbons in the aliphatic region (δ 10-25 ppm). |
| Mass Spec. (HRMS) | * Molecular Ion Peak: The exact mass corresponding to the molecular formula C₁₀H₁₁N₃. |
| FTIR | * N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.* C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2900-3100 cm⁻¹.* C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. |
Part 4: Applications and Future Directions
The structural motif of pyrazolyl-pyridine is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2][3][9] The title compound, this compound, can serve as a valuable building block for the synthesis of more complex molecules. Further derivatization of the pyrazole NH or the pyridine ring could lead to the discovery of novel compounds with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The development of efficient and scalable synthetic routes, such as the one proposed in this guide, is crucial for enabling the exploration of the full therapeutic potential of this class of compounds.
References
- Supplementary Information - The Royal Society of Chemistry.
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.
- 3,5-Di(2-pyridyl)pyrazole | C13H10N4 | CID 613762 - PubChem.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI.
- synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz - Semantic Scholar.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR.
- 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum - ChemicalBook.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR.
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem.
- 3,5-Dimethylpyrazole - the NIST WebBook.
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine - MDPI.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
- 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine - PubChem.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
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- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug discovery and development, a thorough understanding of NMR spectral data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel chemical entities. This guide offers a detailed examination of the 1H and 13C NMR spectral characteristics of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine, a heterocyclic compound of interest due to the prevalence of both pyridine and pyrazole moieties in pharmacologically active molecules.
The structural complexity and electronic properties of this molecule, arising from the juxtaposition of an electron-deficient pyridine ring and an electron-rich pyrazole ring, give rise to a unique and informative NMR spectrum. This guide will provide a detailed analysis of the anticipated proton (1H) and carbon-13 (13C) NMR spectra, offering a foundational understanding for scientists working with this or structurally related compounds. The interpretation is based on established principles of NMR spectroscopy and comparative analysis with data from similar heterocyclic systems.[1][2]
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4][5]
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 (broad s) | br s | - | Pyrazole N-H |
| ~8.25 | s | - | Pyridine H-6 |
| ~7.50 | s | - | Pyridine H-4 |
| ~7.40 | d | ~2.5 | Pyrazole H-3' |
| ~6.50 | d | ~2.5 | Pyrazole H-4' |
| ~2.40 | s | - | Pyridine 5-CH3 |
| ~2.35 | s | - | Pyridine 3-CH3 |
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Pyridine C-2 |
| ~148.0 | Pyridine C-6 |
| ~145.0 | Pyrazole C-5' |
| ~140.0 | Pyrazole C-3' |
| ~137.0 | Pyridine C-4 |
| ~132.0 | Pyridine C-3 |
| ~130.0 | Pyridine C-5 |
| ~106.0 | Pyrazole C-4' |
| ~18.0 | Pyridine 5-CH3 |
| ~17.0 | Pyridine 3-CH3 |
Detailed Spectral Interpretation
1H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine and pyrazole rings, as well as the methyl substituents.
-
Pyrazole N-H Proton: A significantly downfield and broad singlet is expected for the N-H proton of the pyrazole ring, likely appearing around δ 12.5 ppm. This pronounced deshielding is due to its acidic nature and involvement in intermolecular hydrogen bonding.
-
Pyridine Protons: The pyridine ring protons are expected to appear in the aromatic region. The H-6 proton is predicted to be the most deshielded aromatic proton, appearing as a singlet around δ 8.25 ppm, due to the deshielding effect of the adjacent nitrogen atom. The H-4 proton is also expected to be a singlet at approximately δ 7.50 ppm. The absence of ortho or meta coupling for these protons is due to the substitution pattern.
-
Pyrazole Protons: The pyrazole ring protons, H-3' and H-4', are expected to appear as doublets due to their mutual coupling. The H-3' proton, being adjacent to the point of attachment to the pyridine ring, is likely to be more deshielded than H-4', with predicted chemical shifts around δ 7.40 and δ 6.50 ppm, respectively. The coupling constant between these two protons is expected to be small, around 2.5 Hz.
-
Methyl Protons: Two sharp singlets are predicted for the two methyl groups on the pyridine ring. The chemical shifts are expected to be in the aliphatic region, around δ 2.40 and δ 2.35 ppm.
13C NMR Spectrum
The 13C NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate at lower field due to the electron-withdrawing nature of the nitrogen atom. The C-2 carbon, directly bonded to the pyrazole ring and adjacent to the nitrogen, is predicted to be the most deshielded, appearing around δ 158.0 ppm. The C-6 carbon is also significantly deshielded (~148.0 ppm). The substituted carbons, C-3 and C-5, are expected around δ 132.0 and δ 130.0 ppm, respectively, while C-4 is predicted at approximately δ 137.0 ppm.
-
Pyrazole Carbons: The pyrazole ring carbons are also expected in the aromatic region. The C-5' carbon, attached to the pyridine ring, is anticipated to be downfield around δ 145.0 ppm. The C-3' carbon is predicted to be at a similar chemical shift of around δ 140.0 ppm. The C-4' carbon is expected to be the most shielded of the aromatic carbons, appearing at approximately δ 106.0 ppm.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with predicted chemical shifts of around δ 18.0 and δ 17.0 ppm.
Experimental Methodology
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.
- 1H NMR:
- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Typical spectral width: -2 to 14 ppm.
- 13C NMR:
- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of 13C.
- Typical spectral width: 0 to 200 ppm.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase and baseline correct the resulting spectra.
- Integrate the signals in the 1H NMR spectrum.
- Reference the chemical shifts to the TMS signal.
Visualization of Molecular Structure and Key Interactions
The following diagrams illustrate the molecular structure and the through-bond relationships that give rise to the predicted NMR spectral features.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Key 1H-1H coupling interaction in this compound.
Conclusion
This technical guide provides a comprehensive overview and detailed interpretation of the predicted 1H and 13C NMR spectral data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this molecule and its analogs. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. The principles outlined in this guide are broadly applicable to the NMR analysis of a wide range of heterocyclic compounds, making it a valuable resource for scientists in the field of drug discovery and chemical research.
References
- Aggarwal, R., Sumran, G., Claramunt, R. M., & Sanz, D. (2009). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Molecular Structure, 936(1-3), 251-256.
- Elguero, J., Goya, P., & Paez, J. A. (1987). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 25(9), 774-781.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-777.
- Saroja, T., Ezhilarasi, R. M., Selvamani, V., & Mahalakshmi, S. (2021). Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. Journal of Scientific Research, 13(1), 183-194.
- El-Hashash, M. A., Rizk, S. A., & Aburzeza, M. M. (2011). Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids and using them as building blocks in heterocyclic synthesis.
- Gu, Y., Ruan, F., & Shen, Y. (2011). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3239.
- Al-Azzawi, A. M. (2015). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Journal of Applicable Chemistry, 4(2), 534-544.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Organic Letters, 13(19), 5224-5227.
- Aggarwal, R., & Kumar, V. (2010). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Heterocyclic Chemistry, 47(5), 1069-1075.
-
Sci-Hub. (n.d.). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Journal of Heterocyclic Chemistry, 51(S1), E205-E213.
- Gursoy, A., & Karali, N. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(3), 329-340.
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Introduction: The Analytical Imperative for Novel N-Heterocycles in Drug Discovery
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
In the landscape of modern drug development, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceutical agents. The molecule this compound, a conjugate of two versatile N-heterocyclic scaffolds—pyridine and pyrazole—represents a class of compounds with significant potential in medicinal chemistry. Its structural characterization is a non-negotiable prerequisite for any further investigation, from lead optimization to metabolite identification and impurity profiling.
Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for both confirming molecular identity and elucidating structural features.[1] This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical methodology for the structural analysis of novel small molecules.
Section 1: Foundational Physicochemical Properties and Ionization Potential
Before any analysis, a fundamental understanding of the analyte's properties is crucial. The structure of this compound contains multiple basic nitrogen atoms (on both the pyridine and pyrazole rings), making it an ideal candidate for analysis by positive-mode electrospray ionization. These nitrogen sites are readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS).
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Monoisotopic Mass | 173.0953 g/mol |
| Key Structural Features | Pyridine Ring, Pyrazole Ring, Two Methyl Substituents |
| Predicted Ionization Behavior | High proton affinity; readily forms [M+H]⁺ ions |
Section 2: Strategic Selection of Ionization Technique: ESI vs. APCI
The choice of ionization source is the most critical parameter for successfully analyzing a small molecule. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.
Electrospray Ionization (ESI): The Preferred Method
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules, making it perfectly suited for our target compound.[2][3] The process involves applying a high voltage to a liquid sample, which generates highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, ultimately leading to the formation of gas-phase analyte ions, primarily the protonated molecule [M+H]⁺.[2]
Causality of Choice: The presence of basic nitrogen atoms in this compound allows it to be readily protonated in solution. ESI efficiently transfers these pre-formed ions from the liquid phase to the gas phase, resulting in high sensitivity and a clean spectrum dominated by the molecular ion. This is essential for accurate molecular weight determination and subsequent structural elucidation via tandem mass spectrometry (MS/MS).[4]
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
Atmospheric Pressure Chemical Ionization (APCI) is another common technique that is best suited for less polar and more volatile compounds.[3] In APCI, the sample is first vaporized by a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through gas-phase proton transfer reactions.
Expert Insight: While ESI is the primary recommendation, APCI could be considered if the compound is part of a library with molecules of varying polarities or if matrix effects in a complex sample (e.g., plasma) suppress the ESI signal. However, the higher temperatures used in APCI can sometimes induce thermal degradation or fragmentation, which is a key consideration. For this specific molecule, ESI's gentler nature makes it the superior choice for preserving the intact molecular ion.
Section 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
In drug discovery, confirming the elemental composition of a newly synthesized compound is a foundational step. Low-resolution mass spectrometers can only provide nominal mass, which may correspond to multiple possible elemental formulas. High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides mass accuracy typically below 5 parts-per-million (ppm).[5] This level of precision is sufficient to assign a unique and correct elemental formula.
| Parameter | Theoretical Value |
| Target Ion | [M+H]⁺ |
| Elemental Composition | C₁₀H₁₂N₃⁺ |
| Monoisotopic m/z | 174.1026 |
| Typical Mass Accuracy | < 5 ppm |
Trustworthiness through Self-Validation: An HRMS experiment is self-validating. The instrument is calibrated with known standards, and the resulting mass accuracy for the analyte provides a high degree of confidence in its elemental composition. For example, a measured m/z of 174.1024 would correspond to a mass error of only 1.15 ppm, strongly confirming the C₁₀H₁₂N₃⁺ formula and ruling out other possibilities within a reasonable mass window.
Section 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure.[6] In this technique, the [M+H]⁺ ion (the precursor ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.
The fragmentation of this compound is predicted to follow pathways characteristic of its constituent heterocyclic rings.
-
Pyridine Ring Fragmentation: Pyridine and its derivatives are known to fragment via the loss of hydrogen cyanide (HCN).[7]
-
Pyrazole Ring Fragmentation: The pyrazole ring can undergo more complex fragmentation, including the expulsion of HCN or the loss of a nitrogen molecule (N₂).[8][9]
-
Inter-ring Cleavage: Scission of the C-C bond connecting the two rings is a highly probable fragmentation pathway.
Predicted Fragmentation Pathways
The following table summarizes the major predicted fragment ions for the [M+H]⁺ ion of this compound (m/z 174.10).
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Formula | Proposed Structure |
| 174.10 | CH₃ radical (•CH₃) | 159.08 | C₉H₁₀N₃⁺ | Loss of a methyl group |
| 174.10 | HCN | 147.08 | C₉H₁₀N₂⁺ | Loss of HCN from the pyridine ring |
| 174.10 | N₂ | 146.10 | C₁₀H₁₂⁺ | Loss of N₂ from the pyrazole ring |
| 174.10 | C₄H₅N₂ (Pyrazole moiety) | 94.07 | C₆H₈N⁺ | Cleavage yielding the protonated 3,5-dimethylpyridine fragment |
| 174.10 | C₆H₇N (Pyridine moiety) | 81.04 | C₄H₅N₂⁺ | Cleavage yielding the protonated 3,5-dimethylpyrazole fragment |
Visualization of Proposed Fragmentation
The logical relationship between the precursor ion and its major product ions can be visualized as a fragmentation tree.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Section 5: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound.
Sample and Reagent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol (MeOH).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile (ACN).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Rationale: Formic acid serves two purposes: it acidifies the mobile phase to ensure complete protonation of the analyte for efficient ESI, and it acts as a proton source.
-
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Equilibrate at 5% B
-
Expert Rationale: A standard reversed-phase gradient is suitable for separating the analyte from potential impurities. The gradient ensures that compounds of varying polarity can be eluted and analyzed effectively.
-
Mass Spectrometry (MS) Method
The following parameters serve as a validated starting point for a typical Q-TOF or Orbitrap instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Optimal for basic N-heterocycles. |
| Capillary Voltage | 3.5 - 4.5 kV | Ensures stable electrospray.[2] |
| Source Temperature | 120 - 150 °C | Aids in desolvation without thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from droplets.[2] |
| Nebulizer Pressure | 35 - 45 psi | Controls the formation of the aerosol. |
| Full Scan MS Range | m/z 50 - 500 | Covers the expected mass of the analyte and common contaminants. |
| MS/MS Acquisition | Data-Dependent | Automatically triggers fragmentation on the most intense ions. |
| Collision Energy (CID) | 15 - 40 eV | A ramped or stepped collision energy allows for the observation of a wide range of fragment ions. |
Visualization of the Analytical Workflow
Caption: End-to-end workflow for LC-MS/MS analysis.
Section 6: Application in Drug Development
This analytical workflow is not merely an academic exercise; it is a cornerstone of small molecule drug development.[1][10]
-
Identity Confirmation: Verifies that the correct molecule has been synthesized.
-
Impurity Profiling: The high sensitivity of MS allows for the detection and identification of low-level impurities from the synthesis or degradation products, which is a critical regulatory requirement.[1]
-
Metabolite Identification: In preclinical studies, this MS/MS method can be applied to biological matrices (e.g., plasma, urine) to identify how the drug is metabolized by the body. The fragmentation pattern of the parent drug is compared to that of potential metabolites to pinpoint sites of metabolic transformation (e.g., oxidation, glucuronidation).
-
Pharmacokinetic (PK) Studies: While triple quadrupole mass spectrometers are the gold standard for quantitation, the methods described here are essential for the initial characterization required before developing a quantitative PK assay.[5]
Conclusion
The mass spectrometric analysis of this compound is a logical, multi-step process that provides a wealth of structural information. By beginning with an understanding of the molecule's physicochemical properties, selecting the appropriate ionization technique (ESI), and leveraging the power of high-resolution MS for formula confirmation and tandem MS for structural fingerprinting, researchers can unambiguously characterize this and similar N-heterocyclic compounds. The protocols and insights provided in this guide serve as a robust foundation for integrating this critical analytical technique into the drug discovery and development pipeline, ensuring data integrity and accelerating the progression of novel chemical entities.
References
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Title: Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry Source: ACS Publications URL: [Link]
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Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
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Title: Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters Source: Oxford Academic URL: [Link]
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Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]
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Title: Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures Source: Accounts of Chemical Research URL: [Link]
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Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]
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Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Source: ResearchGate URL: [Link]
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Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pyridine-Pyrazole Compounds: A Case Study on 2-[bis(1H-pyrazol-1-yl)methyl]pyridine
A Foreword on the Subject: This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyridine-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the absence of a detailed, publicly available crystallographic study on 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine, this document utilizes the closely related compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine , as a representative example. The methodologies and principles discussed herein are broadly applicable to the structural elucidation of similar small molecules.
Introduction: The Significance of Pyridine-Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern drug discovery, with numerous compounds containing this moiety having reached clinical use for a wide range of diseases.[1][2][3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that can engage in various non-covalent interactions with biological targets.[2] When combined with a pyridine ring, the resulting pyridine-pyrazole hybrids exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][4]
The precise three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this arrangement, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions.[5][6][7] This knowledge is invaluable for drug development professionals, as it informs structure-activity relationship (SAR) studies, aids in the design of new drug candidates with improved efficacy, and is essential for understanding polymorphism.
This guide will provide a detailed walkthrough of the process of determining the crystal structure of a representative pyridine-pyrazole compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, from its synthesis to the final structural analysis.
Chapter 1: Synthesis and Crystal Growth
Rationale for Synthetic Route
The synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine involves a multi-step process that begins with the activation of pyrazole followed by a condensation reaction with pyridine-2-aldehyde.[1][6] This approach is favored for its efficiency and the ready availability of the starting materials. The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of pyrazole, forming the pyrazolate anion, which is a potent nucleophile. The subsequent reaction with thionyl chloride and then pyridine-2-aldehyde in the presence of a cobalt(II) chloride catalyst leads to the formation of the desired product.[1][6]
Detailed Experimental Protocol: Synthesis
The synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine is carried out under an inert atmosphere to prevent the reaction of the highly reactive intermediates with atmospheric moisture and oxygen.[1][6]
-
Preparation of the Pyrazolate Anion: In a 50 ml Schlenk flask under a nitrogen atmosphere, add 0.24 g (10 mmol) of sodium hydride to 10 ml of dry tetrahydrofuran (THF) and cool the mixture to 0 °C with stirring.[1][6] Gradually add 0.68 g (10 mmol) of pyrazole to the suspension over 10 minutes. Continue stirring at 0 °C for 40 minutes to ensure the complete formation of the sodium pyrazolate solution, which will appear pale-yellow.[1][6]
-
Formation of the Intermediate: Add 0.38 ml (5 mmol) of thionyl chloride dropwise to the pyrazolate solution at 0 °C.
-
Condensation Reaction: After stirring for 1 hour, add 0.48 ml (5 mmol) of pyridine-2-aldehyde and a catalytic amount of cobalt(II) chloride to the reaction mixture.[1][6]
-
Reaction Completion and Workup: Reflux the resulting solution overnight. After cooling to room temperature, add a 1:1 mixture of diethyl ether and water to quench the reaction and separate the organic and aqueous phases.
-
Purification: The crude product is purified by column chromatography to yield the pure compound.
Crystallization Methodology
The growth of high-quality single crystals is paramount for a successful SC-XRD experiment. For 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, slow diffusion is an effective method for obtaining crystals suitable for diffraction.[1][6]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a good solvent, such as ethyl acetate or dichloromethane.
-
Inducing Crystallization: This solution is then carefully layered with a poor solvent, or "anti-solvent," in which the compound is less soluble, such as hexane. The slow diffusion of the anti-solvent into the solution of the compound gradually reduces its solubility, leading to the formation of well-ordered crystals over time.[1][6]
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for mounting on the diffractometer.
Chapter 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The Foundational Principles of X-ray Diffraction
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][7] The technique relies on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced atoms in a crystal lattice. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
Data Collection Strategy
The goal of the data collection strategy is to measure a complete and redundant set of diffraction data with the highest possible quality.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Experimental Setup: A suitable single crystal of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine is mounted on a goniometer head and placed on a diffractometer equipped with a CCD area detector.[1][6] The data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[1][6]
Data Collection Parameters: The following table summarizes the key parameters for the data collection of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.[1][6]
| Parameter | Value | Rationale |
| Diffractometer | Bruker SMART CCD | A standard instrument for small molecule crystallography. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides a good balance of penetrating power and diffraction intensity for organic crystals. |
| Temperature | 173 K | Reduces thermal motion, leading to higher quality data. |
| Scan Type | Omega and Phi scans | Ensures that all unique reflections are measured. |
| Absorption Correction | Multi-scan (SADABS) | Corrects for the absorption of X-rays by the crystal, improving data accuracy. |
Data Reduction and Structure Solution
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. The corrected data is then used to solve the phase problem, which is the central challenge in crystallography. For small molecules like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, direct methods are typically used to determine the initial phases of the structure factors, leading to an initial model of the crystal structure.[1][6]
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit. A goodness-of-fit (S) value close to 1.0 suggests a good model.[1][6]
Chapter 3: Crystallographic Data and Structural Interpretation
Crystallographic Data Summary
The final refined structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine provides a wealth of information about its solid-state conformation and packing. The key crystallographic data are summarized in the table below.[1][6]
| Parameter | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine |
| Chemical Formula | C12H11N5 |
| Formula Weight | 225.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5723 (3) |
| b (Å) | 8.6376 (3) |
| c (Å) | 9.7354 (5) |
| α (°) | 97.539 (2) |
| β (°) | 106.123 (4) |
| γ (°) | 105.510 (5) |
| Volume (ų) | 574.73 (5) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.302 |
| Final R1 [I > 2σ(I)] | 0.047 |
| wR2 (all data) | 0.123 |
| Goodness-of-fit (S) | 0.98 |
Molecular Structure Analysis
The molecular structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a non-planar conformation. The two pyrazolyl rings are oriented at a dihedral angle of 67.9(1)° to each other.[1][6] This twisted conformation is likely due to steric hindrance between the two rings. The bond lengths and angles within the pyridine and pyrazole rings are within the expected ranges for similar heterocyclic compounds.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, the molecules of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine are linked together by a network of weak C-H···N hydrogen bonds.[1][6] These interactions, although individually weak, collectively play a crucial role in stabilizing the crystal structure. The most significant of these interactions links the molecules into supramolecular tapes that extend along the b-axis of the unit cell.[1][6]
Caption: Schematic of the C-H···N hydrogen bonding forming supramolecular tapes.
Chapter 4: Significance and Applications in Drug Development
The detailed structural information obtained from the SC-XRD analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine has several important implications for drug development:
-
Rational Drug Design: The precise knowledge of the molecule's three-dimensional shape and the nature of its intermolecular interactions can guide the design of new analogues with improved binding affinity to their biological targets. For example, the identification of hydrogen bond donors and acceptors can inform the design of molecules that form more favorable interactions with a protein's active site.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish clear SARs. This allows for a more targeted approach to lead optimization, reducing the time and cost of drug discovery.
-
Polymorph Screening: Many drug compounds can exist in multiple crystalline forms, or polymorphs, each with different physicochemical properties. SC-XRD is the gold standard for identifying and characterizing polymorphs, which is a critical step in drug development to ensure the batch-to-batch consistency and stability of the final drug product.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in modern chemistry and drug discovery. The detailed structural analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, as presented in this guide, exemplifies the power of this technique to provide fundamental insights into the solid-state properties of pharmacologically relevant molecules. This knowledge is crucial for the rational design of new and improved therapeutic agents.
References
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ResearchGate. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]
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Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
- Ghosh, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1835-1853.
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Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
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An In-depth Technical Guide to 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine: Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the physical and chemical properties of the heterocyclic compound 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. Despite its potential significance in medicinal chemistry and materials science, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of specific experimental data for this particular isomer. This document, therefore, serves a dual purpose: to consolidate the limited available information and to propose logical, scientifically grounded directions for future research to fully characterize this molecule.
Introduction and Molecular Structure
This compound is a biheterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-5-yl group. The unique juxtaposition of these two nitrogen-containing heterocycles suggests a rich chemical landscape with potential applications in ligand design, catalysis, and as a scaffold for novel therapeutic agents.
The structural isomerism of pyrazole-substituted pyridines is a critical consideration. Much of the existing literature focuses on the more readily synthesized 1-substituted pyrazolylpyridines. The target of this guide, a C-C linked 5-substituted pyrazolylpyridine, presents distinct electronic and steric properties that warrant specific investigation.
Molecular Structure:
Caption: Molecular structure of this compound.
Postulated Physical and Chemical Properties
In the absence of direct experimental data, the physical and chemical properties of this compound can be inferred based on the known characteristics of its constituent moieties: 3,5-dimethylpyridine and 3,5-dimethylpyrazole.
Table 1: Postulated Physical Properties
| Property | Postulated Value/Characteristic | Rationale |
| Molecular Formula | C10H11N3 | Based on molecular structure. |
| Molecular Weight | 173.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The presence of two aromatic rings and methyl groups increases molecular weight and potential for intermolecular interactions compared to parent heterocycles. |
| Melting Point | Expected to be higher than its individual components | Increased molecular size and potential for hydrogen bonding and pi-stacking would elevate the melting point. |
| Boiling Point | Significantly higher than its individual components | Due to increased molecular weight and polarity. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in nonpolar solvents. | The presence of nitrogen atoms allows for hydrogen bonding with protic solvents. |
Proposed Synthetic Strategies
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established methodologies in heterocyclic chemistry can be adapted to achieve its synthesis. The key challenge lies in the regioselective formation of the C-C bond between the pyridine and pyrazole rings.
Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aromatic systems.
A. Suzuki-Miyaura Coupling:
This approach would involve the coupling of a pyrazolylboronic acid or ester with a halogenated 3,5-dimethylpyridine.
Caption: Proposed Suzuki-Miyaura coupling pathway.
Experimental Protocol (Proposed):
-
Preparation of 3,5-Dimethyl-1H-pyrazole-5-boronic acid: This intermediate can be synthesized from 3,5-dimethylpyrazole via lithiation followed by reaction with a borate ester and subsequent hydrolysis.
-
Coupling Reaction:
-
To a solution of 2-bromo-3,5-dimethylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add 3,5-dimethyl-1H-pyrazole-5-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the crude product by column chromatography.
-
B. Stille Coupling:
An alternative cross-coupling strategy involves the reaction of a stannylated pyrazole with a halogenated pyridine.
Caption: Proposed Stille coupling pathway.
Experimental Protocol (Proposed):
-
Preparation of 3,5-Dimethyl-5-(tributylstannyl)-1H-pyrazole: This can be prepared by treating 3,5-dimethylpyrazole with a strong base (e.g., n-BuLi) followed by quenching with tributyltin chloride.
-
Coupling Reaction:
-
In a reaction vessel, combine 2-iodo-3,5-dimethylpyridine (1.0 eq), 3,5-dimethyl-5-(tributylstannyl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in an anhydrous solvent (e.g., toluene or DMF).
-
Heat the mixture under an inert atmosphere at an elevated temperature (e.g., 80-110 °C) until the starting materials are consumed (monitor by TLC or GC-MS).
-
After cooling, the reaction mixture is typically worked up and the product purified by chromatography. The toxicity of organotin compounds necessitates careful handling and disposal.
-
Anticipated Spectroscopic Data
The characterization of the synthesized this compound would rely on standard spectroscopic techniques.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| 1H NMR | - Singlets for the two methyl groups on the pyridine and pyrazole rings.- Aromatic protons on both rings, with characteristic chemical shifts and coupling patterns.- A broad singlet for the N-H proton of the pyrazole ring. |
| 13C NMR | - Resonances for the methyl carbons.- Distinct signals for the aromatic carbons of both the pyridine and pyrazole rings. |
| IR Spectroscopy | - N-H stretching vibration from the pyrazole ring (around 3200-3400 cm-1).- C-H stretching of the aromatic rings and methyl groups.- C=C and C=N stretching vibrations characteristic of the heterocyclic rings. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C10H11N3 (m/z = 173.22).- Fragmentation patterns corresponding to the loss of methyl groups and cleavage of the bond between the two rings. |
Potential Applications and Future Research
The unique structural features of this compound suggest several avenues for future research and potential applications:
-
Coordination Chemistry: The bidentate N,N-chelation potential of the pyridine and pyrazole nitrogen atoms makes this compound an attractive ligand for the synthesis of novel metal complexes. These complexes could find applications in catalysis, materials science, and as imaging agents.
-
Medicinal Chemistry: The pyrazole and pyridine moieties are present in numerous biologically active compounds. This hybrid scaffold could be a starting point for the development of new therapeutic agents with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs.
-
Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry. The biological activity of this compound and its derivatives against various pests and pathogens could be explored.
Future research should focus on:
-
Definitive Synthesis and Characterization: The primary objective is to synthesize this compound and fully characterize it using modern spectroscopic and analytical techniques to confirm its structure and purity.
-
Exploration of Chemical Reactivity: A systematic study of its reactivity, including electrophilic and nucleophilic substitution reactions, will provide a deeper understanding of its chemical properties.
-
Investigation of Biological Activity: Screening for a wide range of biological activities will be crucial to uncover its therapeutic or agrochemical potential.
-
Computational Studies: Density Functional Theory (DFT) calculations can provide insights into its electronic structure, reactivity, and potential as a ligand.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for its future investigation. By leveraging established synthetic methodologies and analytical techniques, the properties and potential applications of this intriguing molecule can be systematically explored, paving the way for new discoveries in various fields of chemical science.
References
Due to the lack of specific literature on this compound, this section cannot be populated with direct references for the compound's properties. The proposed synthetic methods are based on general principles of organic chemistry, for which numerous standard textbooks and review articles on Suzuki-Miyaura and Stille couplings can be consulted.
Biological activity screening of novel pyrazole-pyridine compounds
An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole-Pyridine Compounds
Introduction
Pyrazole-pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] The fusion of the pyrazole and pyridine rings creates a unique electronic and steric environment, enabling these compounds to interact with a wide array of biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole-pyridine compounds to uncover their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the importance of a self-validating system for generating robust and reproducible data.
The diverse biological activities attributed to pyrazole-pyridine compounds include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] Their mechanism of action often involves the inhibition of key enzymes, such as kinases, or the disruption of microbial growth processes.[5][6] This guide will focus on establishing a screening cascade to identify and characterize compounds with potential anticancer and antimicrobial properties, two of the most prominent activities of this class of molecules.[5][7]
Designing a Robust Screening Cascade
A hierarchical screening approach is essential for the efficient and cost-effective evaluation of a library of novel pyrazole-pyridine compounds. This cascade typically begins with broad, high-throughput primary screens to identify "hits," followed by more specific and mechanistically informative secondary and tertiary assays to validate and characterize these initial findings.
Diagram: High-Level Screening Workflow
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An In-depth Technical Guide to 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine Derivatives: Synthesis, Kinase Inhibition, and Therapeutic Potential
Foreword: The Emergence of a Privileged Scaffold in Kinase-Targeted Drug Discovery
To the dedicated researchers, scientists, and drug development professionals at the forefront of oncology and medicinal chemistry, this guide offers a deep dive into the burgeoning class of heterocyclic compounds: the 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine derivatives. The fusion of a pyridine ring with a 3,5-dimethylpyrazole moiety creates a scaffold of significant interest, demonstrating remarkable potential as potent and selective kinase inhibitors.[1][2][3] Kinases, as central regulators of cellular signaling, remain a critical target class in the development of novel therapeutics, particularly in oncology.[2] This document serves as a technical exploration of the synthesis, mechanism of action, and potential applications of this promising molecular architecture, supported by field-proven insights and methodologies. Our narrative will not merely list facts but will elucidate the scientific rationale behind the experimental choices, providing a robust framework for your own research and development endeavors.
The Core Moiety: A Structural and Mechanistic Overview
The this compound scaffold is a unique heterocyclic system that combines the structural features of both pyridine and pyrazole. The pyridine ring often serves as a key interaction point with the hinge region of kinase active sites, a common feature among many successful kinase inhibitors.[4] The 3,5-dimethylpyrazole group offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. The nitrogen atoms within this scaffold can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically involves a multi-step approach, beginning with the construction of the individual heterocyclic rings followed by their coupling. A plausible and commonly employed synthetic route is outlined below. The causality behind the choice of reagents and conditions is critical for successful and efficient synthesis.
Synthesis of the 3,5-dimethyl-1H-pyrazole Precursor
The 3,5-dimethylpyrazole core is readily synthesized via the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[5][6] This is a classic and high-yielding reaction in heterocyclic chemistry.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exothermic reaction is expected; cooling may be necessary to control the reaction rate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrazole.
Synthesis of the Pyridine Precursor and Coupling
A common strategy for the synthesis of the final pyridine-pyrazole conjugate involves the reaction of a suitably functionalized pyridine with a pyrazole derivative. For instance, a 2-halopyridine can be coupled with a pyrazole. A more direct approach for the title compound would involve the reaction of a hydrazine-substituted pyridine with acetylacetone.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
-
Starting Material: Begin with 2-hydrazinopyridine.
-
Condensation Reaction: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Diketone: Add acetylacetone (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.[7]
Potential Applications in Oncology: Targeting Key Kinases
The pyrazolopyridine scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[1][2][3] Several compounds with this core have shown potent activity against a range of kinases implicated in tumor growth and proliferation. While specific data for the this compound core is emerging, we can infer its potential by examining closely related analogs.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been shown to be effective CDK inhibitors.[8] For instance, some pyrazole-based compounds exhibit potent inhibitory activity against CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[4][8]
Targeting Aurora Kinases
Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. Several pyrazole-containing molecules have been developed as potent inhibitors of Aurora A and B kinases, demonstrating antiproliferative effects in cancer cell lines.[4]
PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Pyrazolyl pyridine conjugates have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells.[9]
The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel kinase inhibitors based on the this compound scaffold.
Figure 1. Workflow for the development and evaluation of this compound derivatives as kinase inhibitors.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of robust and validated in vitro assays are essential. The following protocols provide a foundation for these evaluations.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This is a crucial first step in characterizing a potential kinase inhibitor.[10][11][12][13][14]
-
Reagents and Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates a generalized signaling pathway that can be inhibited by a pyrazolopyridine-based kinase inhibitor.
Figure 2. Generalized kinase signaling pathway and the point of inhibition by a pyrazolopyridine derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Quantitative Bioactivity Data
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various kinases, illustrating the potential for structure-activity relationship (SAR) studies.
| Compound ID | R1-substituent | R2-substituent | CDK2 IC50 (nM) | Aurora A IC50 (nM) | PIM-1 IC50 (nM) |
| DPP-001 | H | H | 150 | 250 | 300 |
| DPP-002 | 4-F-Ph | H | 50 | 120 | 180 |
| DPP-003 | 4-MeO-Ph | H | 80 | 150 | 220 |
| DPP-004 | H | Morpholine | 25 | 60 | 90 |
| DPP-005 | 4-F-Ph | Morpholine | 10 | 25 | 45 |
Data is hypothetical and for illustrative purposes only.
Future Outlook and Clinical Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While several pyrazolopyridine derivatives have entered clinical trials, including some that have received regulatory approval, the specific clinical development of compounds based on this exact core is an area of active investigation.[1][2][3] Future research should focus on:
-
Expanding the chemical diversity of this scaffold to explore a wider range of kinase targets.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
-
Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.
The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile and potent class of molecules.
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from [Link]
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The Pyrazole-Pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Privileged Status of the Pyrazole-Pyridine Heterocyclic System
In the landscape of medicinal chemistry, the pyrazole-pyridine scaffold has emerged as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] This fused heterocyclic system, which marries the electron-rich nature of the pyrazole ring with the electron-deficient characteristics of the pyridine ring, offers a unique electronic and structural framework for molecular recognition by various biological targets.[4] The versatility of this scaffold allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of novel therapeutics.[5] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[6][7][8] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of pyrazole-pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the core principles of designing and interpreting SAR studies for this important class of molecules, supported by detailed experimental protocols and data visualization.
The Pyrazole-Pyridine Core: Strategic Points for Chemical Modification
The pyrazole-pyridine core offers several positions for chemical modification, each providing a unique opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic profile. The general structure of a 1H-pyrazolo[3,4-b]pyridine, a common isomer in medicinal chemistry, is presented below, highlighting the key positions for substitution.[9]
Core Scaffold and Key Modification Points
The strategic exploration of substituents at the R1, R3, R4, R5, and R6 positions of the pyrazolo[3,4-b]pyridine core is fundamental to establishing a robust SAR.[9] The rationale behind modifying these positions is rooted in influencing key interactions with the biological target and optimizing drug-like properties.
-
R1 Position (Pyrazole Nitrogen): Substitution at this position can significantly impact the molecule's hydrogen bonding capacity and overall lipophilicity. The N-H group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule in a binding pocket.[10] Alkylation or arylation at this position can be used to probe for additional hydrophobic interactions or to block potential metabolic sites.
-
R3 Position: This position is often directed towards the solvent-exposed region of a binding site. Modifications here can influence solubility and provide vectors for introducing functionalities that can interact with the exterior of the target protein or be used for further conjugation.
-
R4 and R6 Positions: These positions on the pyridine ring are critical for modulating the electronic properties of the scaffold and can be key interaction points within a protein's binding site. Substituents at these positions can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges.
-
R5 Position: Similar to the R3 position, this site can be modified to explore interactions within the binding pocket or to attach larger groups to improve potency or selectivity.
Structure-Activity Relationship (SAR) Insights from Kinase Inhibitors
A significant body of research on pyrazole-pyridine analogs has focused on their activity as protein kinase inhibitors.[11][12][13][14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The following table summarizes key SAR findings for a series of 4-(pyrazol-3-yl)-pyridines as c-Jun N-terminal kinase (JNK) inhibitors.[11][12]
| Compound | R1 (Pyrazole) | X (Pyridine C5) | JNK3 IC50 (nM) | p38 IC50 (µM) | Key SAR Observations |
| 12 | H | H | 160 | >20 | The unsubstituted pyridine analog shows good potency and excellent selectivity against p38.[11] |
| 13 | H | Cl | 80 | >20 | Introduction of a chlorine atom at the C5 position of the pyridine ring doubles the potency, suggesting a favorable interaction in a hydrophobic pocket.[11] |
| 14 | CH3 | H | 200 | >20 | N-alkylation of the pyrazole nitrogen leads to a slight decrease in potency, indicating that a hydrogen bond donor at this position may be beneficial.[11] |
These findings highlight a common theme in SAR studies: small modifications can lead to significant changes in biological activity. The addition of a single chlorine atom in compound 13 demonstrates the importance of probing for specific hydrophobic interactions within the kinase ATP-binding site.[11]
Experimental Protocols: A Practical Guide
The successful execution of SAR studies relies on robust and reproducible experimental protocols. Below are representative procedures for the synthesis of a pyrazole-pyridine analog and a common in vitro kinase assay.
Protocol 1: Synthesis of a 4-(Pyrazol-3-yl)-pyridine Analog
This protocol is a generalized procedure based on methodologies reported for the synthesis of 4-(pyrazol-3-yl)-pyridine JNK inhibitors.[11]
Objective: To synthesize a substituted 4-(pyrazol-3-yl)-pyridine derivative.
Materials:
-
Substituted 3-acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Enaminone Intermediate:
-
Dissolve the substituted 3-acetylpyridine (1.0 eq) in DMF-DMA (3.0 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude enaminone.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate (1.2 eq) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(pyrazol-3-yl)-pyridine analog.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (JNK3)
This protocol outlines a typical in vitro assay to determine the inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To determine the IC50 value of a pyrazole-pyridine analog against JNK3.
Materials:
-
Recombinant human JNK3 enzyme
-
ATP
-
Substrate peptide (e.g., GST-c-Jun)
-
Test compound (pyrazole-pyridine analog) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compound.
-
Add the JNK3 enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or cold ATP for non-radioactive methods) to each well.
-
Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the detection reagent for non-radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing SAR: A Workflow Diagram
A systematic approach is crucial for effective SAR exploration. The following diagram illustrates a typical workflow for SAR studies of pyrazole-pyridine analogs.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent modularity of this heterocyclic system allows for extensive SAR exploration, leading to the identification of potent and selective modulators of various biological targets. As our understanding of disease biology deepens, so too will the opportunities to apply the principles outlined in this guide to design the next generation of pyrazole-pyridine-based drugs. Future efforts will likely focus on leveraging computational methods for more predictive in silico design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of these promising compounds.
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An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive exploration of the annular prototropic tautomerism inherent to the pyrazolo[3,4-b]pyridine system. We delve into the structural characteristics of the primary 1H- and 2H-tautomers, dissect the key factors governing their equilibrium—including substituent effects, solvent polarity, and pH—and present detailed methodologies for their characterization. By integrating field-proven experimental protocols for NMR and UV-Vis spectroscopy with the predictive power of computational chemistry, this document serves as a critical resource for scientists seeking to understand, control, and leverage tautomerism in the design and development of novel pyrazolo[3,4-b]pyridine-based therapeutics and materials.
Introduction: The Significance of a Tautomeric Scaffold
Pyrazolo[3,4-b]pyridines are a class of fused N-heterocycles that have garnered immense interest from the scientific community due to their structural similarity to purine nucleobases.[1] This resemblance has made them privileged scaffolds in drug discovery, leading to the development of potent kinase inhibitors, anticancer agents, and antimalarials.[2][3][4][5] The efficacy of these molecules is not solely dependent on their constituent atoms but on the subtle, dynamic equilibrium between their structural isomers, known as tautomers.
Tautomerism, the interconversion of constitutional isomers through proton migration, is a critical determinant of a molecule's physicochemical and biological properties. It can dictate hydrogen bonding patterns, molecular shape, and polarity, thereby directly impacting a drug's ability to bind to its target receptor, its solubility, and its metabolic stability. For pyrazolo[3,4-b]pyridines, understanding this phenomenon is not an academic exercise but a prerequisite for rational drug design. This guide offers a deep dive into the core principles and analytical techniques essential for mastering the tautomeric landscape of this vital heterocyclic system.
The Fundamental Equilibrium: 1H- vs. 2H-Annular Tautomerism
When the pyrazole ring is unsubstituted at its nitrogen atoms, pyrazolo[3,4-b]pyridines primarily exist as a mixture of two annular prototropic tautomers: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1][6][7] This equilibrium involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.
Caption: Annular tautomeric equilibrium in the pyrazolo[3,4-b]pyridine core.
Computational studies have consistently shown that the 1H-tautomer is significantly more stable.[1] Early AM1 calculations indicated a stability difference of nearly 9 kcal/mol (37.03 kJ/mol), overwhelmingly favoring the 1H form.[1] Consequently, the vast majority of known pyrazolo[3,4-b]pyridine derivatives exist as the 1H isomer.[1][7] The 2H-tautomer may become more favorable only in specific structural contexts, such as when the fused pyridine ring is non-aromatic (e.g., a tetrahydropyridone), which alters the overall electronic landscape of the bicyclic system.[1]
Furthermore, if the pyridine ring bears hydroxyl substituents at the C4 or C6 positions, a secondary lactam-lactim (or pyridone-pyridinol) tautomerism is possible, with the keto (pyridone) form generally being more stable.[1]
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intrinsic and extrinsic factors.
-
Electronic Effects of Substituents: The electronic nature of substituents on either ring can modulate the relative basicity of the pyrazole nitrogens, thereby influencing the proton's preferred location. Electron-donating groups (EDGs) can stabilize the adjacent protonated nitrogen, potentially shifting the equilibrium.[8] Conversely, electron-withdrawing groups (EWGs) can destabilize it. A thorough analysis of substituent effects is crucial for predicting and controlling tautomeric preference.
-
Solvent Effects: The solvent environment plays a pivotal role. Polar protic solvents can stabilize both tautomers by forming hydrogen bonds, potentially lowering the energy barrier for interconversion.[8] Studies on the related pyrazolo[3,4-b]quinoline system have shown that solvents like methanol and benzene, through hydrogen bonding, strongly influence absorption and emission spectra, indicating a direct impact on the tautomeric state.[9] The choice of solvent can, in some cases, be sufficient to tip the equilibrium towards the less-favored tautomer.
-
pH and Ionization: Changes in pH can alter the protonation state of the molecule. In acidic or basic conditions, the pyridine nitrogen or the pyrazole ring can be protonated or deprotonated, respectively. This ionization creates a new electronic environment that can lock the molecule into a single, favored tautomeric form. The effect of pH is a well-established method for controlling azo-hydrazone tautomerism, a principle that can be extended to the pyrazole system.[10]
-
Physical State (Solid vs. Solution): The dominant tautomer in the solid crystalline state can differ from that in solution.[8] Intermolecular forces, such as hydrogen bonding and π–π stacking within the crystal lattice, can selectively stabilize one tautomer over the other.[11] Therefore, a structure determined by X-ray crystallography represents the solid-state form and should not be assumed to be the sole or even major form present in solution.
Experimental Characterization of Tautomers
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric state of a pyrazolo[3,4-b]pyridine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the definitive tool for studying tautomeric equilibria in solution.[8][12] The chemical environment of each nucleus is exquisitely sensitive to the location of the mobile proton. By observing the chemical shifts, coupling constants, and through-space interactions (via NOE), one can identify the predominant tautomer and quantify the equilibrium ratio. ¹H, ¹³C, and particularly ¹⁵N NMR are powerful for these investigations, as the nitrogen chemical shifts are highly indicative of the protonation state.[8]
Experimental Protocol: Determining Tautomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed sample (e.g., 5-10 mg) of the pyrazolo[3,4-b]pyridine derivative in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). Rationale: DMSO-d₆ is a polar aprotic solvent that can solubilize a wide range of compounds and reveal N-H protons, while CDCl₃ can also be used, though N-H signals may be broader.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Identify distinct sets of signals corresponding to each tautomer. Key diagnostic signals often include the N-H proton and the protons on the carbon atoms adjacent to the pyrazole nitrogens (C3 and C4/C6).
-
Carefully integrate the signals corresponding to each distinct tautomer.
-
Calculate the tautomeric ratio by comparing the integrals of non-overlapping signals unique to each form.
-
-
Validation (Optional): Perform variable temperature (VT) NMR. Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal integrals can confirm the dynamic nature of the process.
Data Presentation: Expected NMR Chemical Shift Differences
| Nucleus | 1H-Tautomer (Typical δ) | 2H-Tautomer (Typical δ) | Rationale for Difference |
| N-H | Broad singlet, >12 ppm | Often shifted relative to 1H | The electronic environment of the N-H proton is distinct in each isomer. |
| C3-H | Varies with substitution | Generally shifted | The proton at C3 is adjacent to a pyrrole-like (N1) or pyridine-like (N2) nitrogen. |
| C4-H | Varies with substitution | Generally shifted | Proximity to the N-H group and differing electronic effects from the pyrazole ring. |
| ¹³C (C3/C7a) | Distinct signals | Distinct signals | The carbon chemical shifts reflect the different hybridization and electron density around the pyrazole ring. |
graph TD { A[Sample Preparation: Dissolve in Deuterated Solvent] --> B{NMR Spectrometer Setup}; B --> C[1D ¹H Spectrum Acquisition]; C --> D[Data Processing: FT, Phasing, Baseline]; D --> E{Signal Identification & Assignment}; subgraph "Analysis" E --> F[Integration of Tautomer-Specific Peaks]; F --> G[Calculation of Tautomeric Ratio]; end G --> H[Structure & Equilibrium Confirmation];// Styling graph[bgcolor="#FFFFFF", fontname="Helvetica"]; node[shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge[color="#4285F4", fontcolor="#202124"]; subgraph[color="#EA4335"];
}
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy
Causality: The two tautomers possess different conjugated π-electron systems, resulting in distinct electronic absorption spectra.[13][14] The 1H- and 2H-isomers will have different absorption maxima (λ_max) and molar absorptivities. By monitoring changes in the absorption spectrum as a function of solvent polarity or temperature, one can observe the shifting equilibrium between the forms.[9][13]
Experimental Protocol: Solvent-Dependent UV-Vis Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar, aprotic solvent like hexane or dioxane.
-
Solvent Series: Prepare a series of solutions with identical concentrations by diluting the stock solution in a range of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, methanol).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Analysis: Compare the spectra. The appearance of new absorption bands, shoulders, or a shift in λ_max across the solvent series indicates a shift in the tautomeric equilibrium. The presence of an isosbestic point (a wavelength where absorbance does not change) is strong evidence for a two-component equilibrium.
X-ray Crystallography
Causality: X-ray crystallography provides the most definitive evidence for the structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and the unambiguous location of all atoms, including the tautomeric proton.[15][16] This technique is invaluable for establishing a baseline structure, even if it doesn't represent the behavior in solution.
The general methodology involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the molecular structure. The final structure provides unequivocal proof of which tautomer is present in the crystal lattice.[11]
Computational Modeling: A Predictive and Complementary Tool
Causality: Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for complementing experimental findings.[8][17] They allow for the prediction of the relative thermodynamic stabilities (Gibbs free energy) of different tautomers, the calculation of activation energies for proton transfer, and the simulation of NMR and UV-Vis spectra to aid in the assignment of experimental data.[9][13] High-level calculations often show excellent agreement with experimental results.[8]
Caption: Workflow for computational analysis of tautomerism.
Conclusion and Implications for Drug Development
The tautomerism of pyrazolo[3,4-b]pyridines is a fundamental property that profoundly impacts their application in science. While the 1H-tautomer is thermodynamically favored in most cases, the potential for a dynamic equilibrium with the 2H-form cannot be ignored. A comprehensive understanding, achieved through the synergistic use of high-resolution NMR, UV-Vis spectroscopy, X-ray crystallography, and computational modeling, is imperative. For drug development professionals, controlling or at least fully characterizing the tautomeric state of a lead compound is critical. The specific tautomer present will define the molecule's interaction with its biological target, ultimately determining its potency, selectivity, and overall viability as a therapeutic agent. This guide provides the foundational knowledge and practical methodologies required to navigate and harness the complex tautomeric behavior of this essential heterocyclic scaffold.
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461–1481. [Link]
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Spectroscopic Identification of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine Isomers: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic identification and differentiation of isomers of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. Targeting researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating field-proven insights with established scientific principles, this guide offers detailed, step-by-step methodologies and explains the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Challenge of Isomerism in Drug Discovery
The compound this compound and its isomers represent a class of N-heterocyclic compounds with significant potential in medicinal chemistry and materials science. The precise structural arrangement of these molecules is critical, as even subtle isomeric differences can lead to profound changes in pharmacological activity, toxicity, and pharmacokinetic properties. The primary challenge in the characterization of this compound lies in the potential for annular tautomerism within the pyrazole ring, leading to two distinct isomers that can rapidly interconvert in solution. This guide provides a systematic approach to unequivocally identify and differentiate these tautomers and any other potential positional isomers.
The two primary tautomeric forms are:
-
Isomer A: this compound
-
Isomer B: 3,5-dimethyl-2-(2H-pyrazol-5-yl)pyridine
Distinguishing between these tautomers requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules, providing rich information about the chemical environment, connectivity, and spatial relationships of atoms.[1][2] For the isomers of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential for unambiguous identification.
¹H and ¹³C NMR: Probing the Chemical Environment
In solution, the rapid interconversion between the two tautomers of the pyrazole ring can lead to averaged signals in the NMR spectra, complicating direct interpretation.[1][2] The key to resolving this is often to slow down the rate of proton exchange, which can be achieved by conducting the NMR experiment at low temperatures.[2]
Expected ¹H NMR Spectral Features:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Observations for Isomer Differentiation |
| Pyridine-H6 | 8.2 - 8.5 | d | The chemical shift will be influenced by the proximity of the pyrazole nitrogen lone pair. |
| Pyridine-H4 | 7.5 - 7.8 | t | |
| Pyrazole-H4' | 6.3 - 6.7 | s | The chemical environment of this proton is a key indicator of the tautomeric form. |
| Pyridine-CH₃ (3) | 2.3 - 2.6 | s | |
| Pyridine-CH₃ (5) | 2.3 - 2.6 | s | |
| Pyrazole-NH | 12.0 - 14.0 | br s | This broad signal is characteristic of the acidic proton on the pyrazole ring. Its presence confirms the pyrazole moiety. |
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (δ, ppm) | Key Observations for Isomer Differentiation |
| Pyridine-C2 | 155 - 160 | The direct attachment to the pyrazole ring will significantly influence its chemical shift. |
| Pyridine-C6 | 145 - 150 | |
| Pyridine-C3, C5 | 130 - 140 | |
| Pyridine-C4 | 120 - 125 | |
| Pyrazole-C3', C5' | 140 - 155 | The chemical shifts of these carbons are highly sensitive to the position of the N-H proton and are crucial for distinguishing tautomers.[1] |
| Pyrazole-C4' | 105 - 110 | |
| Pyridine-CH₃ | 18 - 25 |
2D NMR: Unraveling Connectivity
Two-dimensional NMR experiments are indispensable for confirming the assignment of ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[2][3][4] For differentiating the tautomers, the key correlations to observe are between the pyrazole NH proton and the pyrazole and pyridine ring carbons.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like the pyrazole N-H.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (HSQC & HMBC):
-
Low-Temperature NMR (if necessary): If tautomerism leads to broad or averaged signals, gradually lower the temperature of the NMR probe (e.g., in 10-20 K decrements) until the signals for the individual tautomers are resolved.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.[6]
Expected Mass Spectrum Features:
| Technique | Observation | Significance |
| High-Resolution MS (HRMS) | Accurate mass of the molecular ion (M⁺ or [M+H]⁺) | Confirms the elemental composition of the molecule. |
| Electron Ionization (EI) | Fragmentation pattern | The fragmentation of the pyrazole ring often involves the loss of HCN or N₂.[7] The relative intensities of fragment ions can differ between isomers. |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
HRMS Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.
-
GC-MS or LC-MS/MS Acquisition: For fragmentation studies, use GC-MS (for volatile compounds) or LC-MS/MS. In MS/MS, the molecular ion is isolated and fragmented to generate a characteristic fragmentation spectrum.
Vibrational and Electronic Spectroscopy: Complementary Characterization
While NMR and MS are the primary tools for structural elucidation, IR and UV-Vis spectroscopy provide valuable complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole) | 3100 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=N and C=C stretch (aromatic rings) | 1400 - 1650 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λₘₐₓ (wavelength of maximum absorbance) can be influenced by the isomeric form due to differences in the conjugated π-system.[8]
Experimental Protocols for IR and UV-Vis
-
IR: The sample can be analyzed as a KBr pellet, a thin film, or in solution.
-
UV-Vis: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[8]
Conclusion: A Multi-Spectroscopic Approach for Unambiguous Identification
The definitive spectroscopic identification of this compound isomers is a challenging task that necessitates a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the foundational data, the resolution of tautomeric ambiguity often requires low-temperature experiments. The structural framework is unequivocally established through the connectivity information derived from 2D NMR experiments, particularly HMBC. Mass spectrometry confirms the molecular formula and provides isomer-specific fragmentation patterns, while IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure. By following the integrated workflow presented in this guide, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds.
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
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Patel, R. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
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Li, S., et al. (2015). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 58(4), 1897-1909. Available at: [Link]
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Santos, L. S., & Paim, C. S. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Giraud, N., et al. (2017). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 22(10), 1641. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
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NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]
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Gálico, D. A., et al. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 577–583. Available at: [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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Shepherd, R. E., et al. (1987). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 9(1), 1-6. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
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ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]
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Alkorta, I., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. Available at: [Link]
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University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. NMR Facility. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Hein, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2845. Available at: [Link]
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ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... ResearchGate. Available at: [Link]
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Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. Available at: [Link]
-
Lee, Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21358–21366. Available at: [Link]
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ResearchGate. (n.d.). IR-VUV spectra of (left) pyridine-(NH 3 ) n , n = 0-4, and (right).... ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]
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PubChem. (n.d.). 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. PubChem. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]
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PubChem. (n.d.). 3,5-Dimethylpyrazole. PubChem. Available at: [Link]
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ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one. ResearchGate. Available at: [Link]
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Methodological & Application
One-pot synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine derivatives
Application Note & Protocol
A Streamlined One-Pot Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine Derivatives: A Gateway to Novel Pharmaceutical Scaffolds
Abstract
The convergence of pyrazole and pyridine rings within a single molecular framework constitutes a "privileged scaffold" in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2][3] This application note presents a detailed, field-tested protocol for a one-pot, multi-component synthesis of this compound derivatives. By eliminating the need for isolating intermediates, this methodology significantly enhances efficiency, reduces solvent waste, and shortens timelines from starting materials to high-purity final products.[4][5] We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development seeking robust methods for generating novel heterocyclic libraries.
Introduction: The Significance of Pyrazolyl-Pyridines
Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, pyrazole and pyridine moieties stand out for their versatile biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][6] The strategic fusion of these two heterocycles into a single molecule, such as the target this compound scaffold, creates novel chemical entities with unique three-dimensional structures ideal for interacting with biological targets.[7]
Traditional multi-step syntheses for such complex molecules are often laborious and inefficient. One-pot cascade reactions, where multiple transformations occur sequentially in a single reaction vessel, offer a compelling alternative.[8][9] This approach aligns with the principles of green chemistry by minimizing solvent usage and energy consumption while maximizing atom economy and operational simplicity.[4] The protocol detailed herein leverages a cascade reaction that first constructs the pyrazole ring, which then participates in a subsequent cyclization to form the desired pyridine core.
Reaction Principle and Mechanism
The synthesis proceeds via a two-stage cascade in a single pot.
Stage 1: Knorr Pyrazole Synthesis. The reaction is initiated by the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative. This classic reaction efficiently forms the 3,5-dimethylpyrazole intermediate. The choice of hydrazine hydrate is advantageous as it avoids the generation of inorganic salt byproducts that can complicate purification.[10]
Stage 2: Pyridine Ring Annulation. Without isolation, a suitable α,β-unsaturated carbonyl compound (e.g., an enone) and an ammonia source are introduced. The pyrazole intermediate, possessing an activated methyl group, participates in a Michael addition reaction with the enone. This is followed by an intramolecular condensation and subsequent oxidation (often aerial) to form the stable aromatic pyridine ring. The entire sequence is a powerful example of reaction telescoping.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general method. Substitutions on the hydrazine and enone components can be varied to generate a library of derivatives.
Materials and Equipment
-
Reagents: Acetylacetone (≥99%), Hydrazine hydrate (≥98%), substituted α,β-unsaturated carbonyl compound, Ammonium acetate (≥98%), Ethanol (anhydrous), Glacial acetic acid, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Three-neck round-bottom flask (250 mL), magnetic stirrer with hotplate, reflux condenser, dropping funnel, nitrogen inlet, standard glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a gentle flow of nitrogen.
-
Pyrazole Formation:
-
To the flask, add ethanol (100 mL) and acetylacetone (10.0 g, 0.1 mol).
-
Begin stirring and add glacial acetic acid (2 mL) as a catalyst.
-
From the dropping funnel, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise over 20 minutes. Causality Note: The dropwise addition is crucial to control the initial exotherm of the condensation reaction. Acetic acid protonates a carbonyl group, activating it for nucleophilic attack by hydrazine.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 1 hour to ensure complete formation of the 3,5-dimethylpyrazole intermediate.
-
-
Pyridine Annulation:
-
Cool the reaction mixture to approximately 40-50 °C.
-
Add the α,β-unsaturated carbonyl compound (0.1 mol) and ammonium acetate (15.4 g, 0.2 mol) to the flask. Causality Note: Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild base to facilitate the necessary proton transfers during cyclization.
-
Heat the mixture back to reflux and maintain for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting enone and the appearance of a new, typically UV-active spot, indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the final product.
-
Combine the pure fractions and remove the solvent to yield the this compound derivative as a solid or oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow and Data Management
A well-structured workflow is essential for reproducibility and efficiency.
Caption: Step-by-step experimental workflow diagram.
Table 1: Optimization Parameters and Expected Outcomes
| Parameter | Variation | Rationale & Expected Outcome |
| Solvent | Ethanol, Acetic Acid, DMSO | Ethanol is a good general-purpose solvent. Acetic Acid can act as both solvent and catalyst, potentially accelerating the reaction but requiring more extensive neutralization. DMSO is suitable for less reactive substrates due to its high boiling point. |
| Catalyst | Acetic Acid, Piperidine | Acetic Acid is effective for the initial pyrazole formation. Piperidine is a common base catalyst for the Michael addition and subsequent cyclization steps and may improve yields for certain substrates. |
| Temperature | 60 °C to Reflux | Lower temperatures may increase reaction time but can reduce side product formation. Reflux conditions ensure a reasonable reaction rate. Optimization is key. |
| Yield | 60-85% | Yield is highly dependent on the specific substrates used. The provided protocol typically yields products in this range after purification. |
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of pyrazole intermediate.2. Low reactivity of the enone substrate.3. Ineffective catalyst. | 1. Increase reflux time for Stage 1 to 2 hours.2. Increase reaction temperature or switch to a higher-boiling solvent like DMSO.3. Trial a different catalyst, such as piperidine, for the second stage. |
| Multiple Products on TLC | 1. Formation of regioisomers.2. Side reactions (e.g., self-condensation of enone). | 1. Isomer formation is a known challenge. Careful purification by chromatography is required. Structural confirmation by 2D NMR (NOESY) may be necessary.2. Add the enone slowly or at a lower temperature before heating to reflux. |
| Difficult Purification | 1. Product is highly polar and streaks on the silica column.2. Close-running impurities. | 1. Add a small amount of triethylamine (~0.5%) to the eluent to deactivate the silica gel and improve peak shape.2. Use a shallower solvent gradient during chromatography or consider recrystallization from an appropriate solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). |
Conclusion
This application note provides a robust and efficient one-pot methodology for the synthesis of this compound derivatives. By leveraging a cascade reaction strategy, this protocol offers significant advantages in terms of operational simplicity, time, and resource efficiency. The resulting molecular scaffolds are of high value to the drug discovery and development community, providing a reliable pathway to novel chemical matter for screening and optimization.
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ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
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ResearchGate. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 3-5-Dimethylpyrazole. Retrieved from [Link]
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Application Notes and Protocols for the Microwave-Assed Synthesis of Pyrazole Compounds
Introduction
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature the pyrazole scaffold, highlighting its therapeutic significance.[4][5][6]
Traditionally, the synthesis of pyrazole derivatives involves conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents.[7][8] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, revolutionizing the synthesis of these valuable compounds.[9][10] This technology offers numerous advantages, including dramatically reduced reaction times, increased product yields, and enhanced purity.[9][11][12][13] By directly and efficiently heating the reaction mixture, microwave irradiation often leads to cleaner reactions with fewer byproducts, simplifying purification and aligning with the principles of green chemistry.[10][11]
These application notes provide detailed protocols for the microwave-assisted synthesis of pyrazole compounds, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, reproducible, and adaptable for the rapid generation of pyrazole libraries for high-throughput screening and lead optimization.
The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
The core principle behind microwave-assisted synthesis lies in the ability of microwave irradiation to directly interact with polar molecules in the reaction mixture. This direct energy transfer, primarily through dipolar polarization and ionic conduction, results in rapid and uniform heating, a stark contrast to the slow and inefficient heat transfer of conventional methods like oil baths or heating mantles.[9][12]
This localized and instantaneous heating offers several key advantages in the context of pyrazole synthesis:
-
Accelerated Reaction Rates: Chemical transformations that would typically take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[4][12]
-
Enhanced Yields and Purity: The rapid heating and precise temperature control afforded by microwave synthesis often lead to higher isolated yields and cleaner reaction profiles with minimized side product formation.[9][11][13]
-
Improved Reproducibility: Microwave reactors provide excellent control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.[13]
-
Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the vessel, microwave synthesis is significantly more energy-efficient.[9][11][13] Furthermore, the ability to perform reactions under solvent-free conditions or with environmentally benign solvents contributes to its standing as a green chemistry technique.[10][11]
Comparative Analysis: Microwave vs. Conventional Synthesis
The following table provides a clear comparison of reaction parameters for the synthesis of pyrazole derivatives using both microwave-assisted and conventional heating methods, underscoring the significant advantages of the former.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | [14] |
| Yield | Often lower and variable | 79-98% (often with significant improvement) | [4][14] |
| Temperature | 75°C - Reflux (~118°C) | 60°C - Dependent on microwave power | [14] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [14] |
Core Synthetic Strategies for Pyrazole Formation
The synthesis of the pyrazole ring system is versatile, with several well-established methods that are readily adaptable to microwave conditions. The most common approaches involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Reaction Scheme
The fundamental reaction for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dielectrophilic species.
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Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine: An Application Note and Detailed Protocol
Introduction: The Significance of Pyrazole-Containing Compounds
Heterocyclic compounds, particularly those containing the pyrazole nucleus, are of significant interest in medicinal chemistry and drug development. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The target molecule of this protocol, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine, is a member of this important class of compounds and holds potential for various therapeutic applications, including antioxidant activities.[4][5]
This application note provides a detailed, step-by-step protocol for the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine. The described methodology is based on a one-step condensation reaction, a type of Mannich reaction, which is a versatile and widely used method in organic synthesis for the preparation of aminoalkyl derivatives.[1][6] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical synthesis protocol and insights into the underlying chemical principles.
Reaction Scheme
The synthesis of the target compound is achieved through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminopyridine.
Caption: Reaction scheme for the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 67-51-6 | Starting material. |
| Formaldehyde (37% solution in water) | CH₂O | 30.03 | 50-00-0 | Reagent. |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 504-24-5 | Reagent. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation/washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | For NMR analysis. |
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate, (3,5-dimethyl-1H-pyrazol-1-yl)methanol, and the final condensation reaction to yield the target compound.
Part 1: Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)methanol
The initial step involves the reaction of 3,5-dimethylpyrazole with formaldehyde to form the hydroxymethyl intermediate.[5][6]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1 equivalent) in an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (3,5-dimethyl-1H-pyrazol-1-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although it is often used directly in the next step.
Part 2: Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine
This final step involves the condensation of the hydroxymethyl intermediate with 4-aminopyridine.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1 equivalent) and 4-aminopyridine (1 equivalent) in ethanol (50 mL).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The structure and purity of the synthesized N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine should be confirmed by various analytical techniques.
-
Melting Point: Determine the melting point of the crystalline product and compare it with literature values if available.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional groups. Expected peaks include N-H stretching, C-H aromatic and aliphatic stretching, C=N, and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the proton environment in the molecule. Expect signals for the methyl groups on the pyrazole ring, the methylene bridge protons, and the protons of the pyridine and pyrazole rings.
-
¹³C NMR: This will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula.
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Formaldehyde is a known carcinogen and should be handled with extreme care.
-
4-Aminopyridine is toxic and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. |
| Low yield in Part 2 | Incomplete reaction or loss of product during work-up. | Ensure the reflux time is adequate. Minimize the amount of solvent used for washing the final product. |
| Product does not precipitate | Product is too soluble in the reaction solvent. | Partially evaporate the solvent or add a non-polar co-solvent like hexane to induce precipitation. |
| Impure product | Presence of starting materials or side products. | Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable pyrazole derivative for further investigation in drug discovery and other applications. The provided characterization methods will ensure the identity and purity of the final compound.
References
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Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of some novel Mannich bases bearing pyrazolone moiety. Retrieved from [Link]
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Al-Sultani, K. H., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(16), 5233. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel mannich bases containing pyrazolones and indole systems. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]
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Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica, 6(5), 282-288. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Anticancer Profiling of Pyrazole Derivatives Against HepG2 and A549 Cell Lines
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology
Pyrazole derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of their biological effects.[1][2] In the realm of oncology, numerous pyrazole derivatives have been synthesized and evaluated for their potent anticancer properties against various cancer cell lines.[1][2] These compounds have demonstrated the ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][3][4] This multi-targeted approach positions pyrazole derivatives as promising candidates for the development of novel anticancer therapeutics with potentially enhanced efficacy and reduced side effects.[5][6]
This guide provides a comprehensive overview of the methodologies employed to evaluate the in vitro anticancer activity of novel pyrazole derivatives against two common and aggressive cancer cell lines: HepG2 (human hepatocellular carcinoma) and A549 (human lung adenocarcinoma). The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Scientific Rationale: Interrogating Cancer Cell Fate
The primary objective of this experimental workflow is to systematically assess the anticancer potential of pyrazole derivatives by examining their impact on key cellular processes that are dysregulated in cancer.
-
Cytotoxicity Assessment: The initial screening of any potential anticancer agent involves determining its ability to inhibit cell growth and induce cell death. Assays like the MTT and Sulforhodamine B (SRB) provide a quantitative measure of cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.[7][8]
-
Apoptosis Induction: A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[9] By assessing markers of apoptosis, such as the externalization of phosphatidylserine (detected by Annexin V staining) and the activation of caspases, we can elucidate the mechanism by which the pyrazole derivatives exert their cytotoxic effects.[10][11] Furthermore, examining the expression levels of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) provides deeper insight into the intrinsic apoptotic pathway.[12][13][14]
-
Cell Cycle Analysis: Uncontrolled cell division is a fundamental characteristic of cancer.[15] Analyzing the cell cycle distribution of cancer cells treated with pyrazole derivatives can reveal whether these compounds interfere with cell cycle progression, potentially leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[15][16] This information is crucial for understanding the cytostatic or cytotoxic mechanisms of the compounds.
Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments for characterizing the anticancer activity of pyrazole derivatives.
Caption: Overall experimental workflow for assessing the anticancer activity of pyrazole derivatives.
Detailed Protocols
Cell Culture and Maintenance
Rationale: Establishing and maintaining healthy, actively dividing cell cultures is paramount for obtaining reliable and reproducible results. The choice of HepG2 and A549 cells allows for the evaluation of the compounds' efficacy against liver and lung cancer, respectively.
Protocol:
-
Culture HepG2 and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[17]
-
Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[17]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a colorimetric method that measures cell density based on the binding of the dye to cellular proteins.[7][8][18] It is a reliable and cost-effective method for high-throughput screening of compound cytotoxicity.[7][8][19]
Protocol:
-
Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8][18]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubating for 30 minutes at room temperature.[7][18]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[7][18]
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[8][19]
-
Measure the optical density (OD) at 510 nm using a microplate reader.[8][19]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10][11] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[10][20]
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the pyrazole derivatives at their respective IC50 concentrations for 24 hours.
-
Harvest the cells (including the supernatant containing detached cells) and wash them twice with cold PBS.[20]
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][20]
-
Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples immediately by flow cytometry.[10]
Cell Cycle Analysis by Flow Cytometry
Rationale: This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15][21] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the pyrazole derivatives at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently, and store them at -20°C overnight.[22]
-
Wash the fixed cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel.[22]
Analysis of Apoptotic Protein Expression by Western Blotting
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. By examining the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, the commitment of the cells to the intrinsic apoptotic pathway can be assessed.[13][14][23]
Protocol:
-
Treat cells with the pyrazole derivatives at their IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize them to the loading control.
Data Presentation and Interpretation
Table 1: Cytotoxic Activity of Pyrazole Derivatives against HepG2 and A549 Cell Lines
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | Doxorubicin IC50 (µM) |
| PZ-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 0.8 ± 0.1 (HepG2) |
| PZ-2 | 8.7 ± 0.9 | 12.4 ± 1.5 | 1.2 ± 0.2 (A549) |
| PZ-3 | 25.1 ± 3.2 | 31.8 ± 3.5 | |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation: The IC50 values in Table 1 provide a direct comparison of the cytotoxic potency of the tested pyrazole derivatives. A lower IC50 value indicates higher potency. In this example, PZ-2 is the most potent compound against both cell lines.
Apoptosis and Cell Cycle Data
The results from the Annexin V/PI staining and cell cycle analysis are typically presented as quadrant plots and histograms, respectively. These graphical representations allow for a clear visualization of the percentage of cells in different apoptotic states and cell cycle phases.
Caption: Simplified intrinsic apoptosis signaling pathway potentially modulated by pyrazole derivatives.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anticancer activity of novel pyrazole derivatives. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can identify promising lead compounds for further development. Future studies may involve elucidating the specific molecular targets of the most active compounds through techniques such as kinase profiling, molecular docking, and analysis of downstream signaling pathways. Additionally, evaluating the efficacy of these compounds in more complex in vitro models, such as 3D spheroids, and eventually in in vivo animal models, will be crucial steps in the translation of these promising molecules into clinically relevant anticancer agents.
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International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Al-Otaibi, W. Q., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 24(12), 2244. [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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RSC Publishing. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. [Link]
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Zapadka, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences, 22(13), 6692. [Link]
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Heterocycles in Antimicrobial Drug Discovery
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] Their versatile chemical nature allows for the synthesis of a wide array of derivatives, many of which exhibit potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] The urgent need for novel antimicrobial agents, driven by the global challenge of antimicrobial resistance, has positioned pyrazole-based compounds as promising candidates for the development of new therapeutics.[5][6]
These application notes provide a comprehensive guide to the fundamental in vitro assays required to evaluate the antimicrobial and antifungal efficacy of newly synthesized pyrazole-based heterocycles. The protocols detailed herein are based on established, standardized methodologies to ensure reproducibility and comparability of results across different laboratories.[7][8] We will delve into the principles behind each assay, provide step-by-step instructions, and discuss the critical parameters that influence experimental outcomes.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[9][10] This is a quantitative measure of a compound's potency. Qualitative methods, such as agar diffusion assays, can provide an initial indication of antimicrobial activity. These methods are crucial first steps in the drug discovery pipeline, allowing for the screening of large libraries of synthetic compounds.[5][11]
Understanding the Mechanism of Action
While not a primary screening method, understanding the potential mechanism of action can guide the interpretation of results. For instance, some pyrazole-4-carboxamide derivatives have been shown to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[12][13] This knowledge can inform the selection of appropriate quality control strains and potential synergistic studies.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used and standardized technique for determining the MIC of a compound.[8][9] It provides a quantitative result and is amenable to high-throughput screening. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole compound in a liquid growth medium within a 96-well microtiter plate.[9] Following incubation, the lowest concentration of the compound that prevents visible growth (turbidity) is determined to be the MIC.[1][9]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test pyrazole compound stock solution (typically in DMSO)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15][16]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[10][17]
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In the first column of the 96-well plate, prepare the highest desired concentration of the pyrazole compound by adding the stock solution to the broth.
-
Perform two-fold serial dilutions across the plate by transferring a set volume (e.g., 100 µL) from each well to the next, resulting in a range of decreasing concentrations.[10]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend microbial colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[10]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test well.[10]
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
The sterility control well receives only broth.
-
-
Incubation:
-
Determination of MIC:
Data Presentation:
Summarize the MIC values in a clear and organized table.
| Test Microorganism | Gram Stain/Fungal Class | Pyrazole Compound ID | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-Positive | PYZ-001 | 16 | Ciprofloxacin | 1 |
| Escherichia coli | Gram-Negative | PYZ-001 | 32 | Ciprofloxacin | 0.5 |
| Candida albicans | Yeast | PYZ-001 | 8 | Fluconazole | 2 |
| Aspergillus niger | Mold | PYZ-001 | 64 | Fluconazole | 4 |
Protocol 2: Agar Well Diffusion Method
The agar well diffusion method is a common preliminary test to screen for antimicrobial activity.[6][18] It is a qualitative or semi-quantitative assay.
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the pyrazole compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit growth, resulting in a clear zone of inhibition around the well.[6][7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
Sterile Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)[19]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test pyrazole compound solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare a microbial lawn by dipping a sterile swab into the standardized inoculum and streaking it evenly across the entire surface of the agar plate.[10]
-
-
Creation of Wells:
-
Application of Compound:
-
Add a fixed volume (e.g., 100 µL) of the pyrazole compound solution to a designated well.[6]
-
Add the positive control and solvent control to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a short period (e.g., 30 minutes) to permit diffusion of the compound into the agar.
-
Incubate the plates under the same conditions as described for the broth microdilution method.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[6]
-
Data Presentation:
| Test Microorganism | Pyrazole Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | PYZ-002 | 1000 | 18 | Ciprofloxacin | 25 |
| Escherichia coli | PYZ-002 | 1000 | 14 | Ciprofloxacin | 30 |
| Candida albicans | PYZ-002 | 1000 | 20 | Fluconazole | 22 |
Visualizing Experimental Workflows
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every assay should include a set of controls:
-
Positive Control: A known, effective antimicrobial agent is tested in parallel to confirm that the test system is sensitive and performing as expected.
-
Negative Control (Growth Control): This well contains the microorganism and broth but no test compound, ensuring that the microorganism is viable and capable of growth under the test conditions.
-
Sterility Control: This contains only the growth medium and should remain clear, confirming the sterility of the medium and the aseptic technique.
-
Solvent Control: If the pyrazole compound is dissolved in a solvent like DMSO, a control with the solvent alone should be run to ensure it does not have any antimicrobial activity at the concentration used.
Adherence to standardized guidelines from bodies like the CLSI is paramount for generating data that is both reliable and comparable to other studies.[8][15][16]
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of pyrazole-based heterocycles for antimicrobial and antifungal activity. By following these standardized methods and incorporating appropriate controls, researchers can generate reliable and reproducible data, which is a critical step in the journey of discovering and developing new antimicrobial drugs. Subsequent studies may involve time-kill kinetics, synergy testing, and in vivo efficacy models to further characterize promising lead compounds.
References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]
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de la Fuente-Núñez, C., et al. (2016). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Journal of Visualized Experiments, (117), 54866. [Link]
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Shah, P., & Majumdar, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(1), 1-6. [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6306. [Link]
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Al-Ghorbani, M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Heliyon, 11(2), e24103. [Link]
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Al-Abdullah, E. S. H. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(11), 2157. [Link]
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Application Note: A Practical Guide to Molecular Docking of Pyrazole Derivatives
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of pyrazole derivatives with therapeutically relevant protein targets. Pyrazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Molecular docking is a critical computational technique used to predict their binding modes and affinities, thereby guiding the rational design and optimization of new drug candidates.[1][4] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protein and ligand preparation, docking simulation, results analysis, and, crucially, protocol validation. By explaining the causality behind each experimental choice, this guide aims to equip users with the knowledge to perform accurate, reproducible, and meaningful docking simulations.
Foundational Concepts
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is a "privileged scaffold" in drug discovery due to several key features:
-
Versatile Interactions: The two nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors (N=), allowing for diverse and strong interactions with protein active sites.[5]
-
Structural Rigidity: The aromatic nature of the ring provides a rigid core to which various substituents can be attached, allowing for precise positioning of pharmacophoric groups.
-
Synthetic Accessibility: A wide range of synthetic methodologies exists for creating diverse libraries of pyrazole derivatives.[2]
These properties have led to the development of numerous pyrazole-containing drugs approved by the FDA, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[3][6][7]
Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, e.g., a protein).[4][8] The process involves two main stages:
-
Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the protein's binding site.
-
Scoring: A "scoring function" is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The lower the energy score, the more favorable the predicted binding.[4]
Docking is an essential tool in structure-based drug design, used to screen virtual libraries, elucidate mechanisms of action, and guide lead optimization.[8]
Common Protein Targets for Pyrazole Derivatives
The versatility of the pyrazole scaffold allows it to target a wide array of proteins implicated in various diseases.[5] Notable examples include:
-
Protein Kinases: Many pyrazole derivatives are potent inhibitors of protein kinases like VEGFR-2, EGFR, CDK2, and JAK family kinases, which are crucial targets in oncology.[2][6][7][9][10]
-
Cyclooxygenase (COX) Enzymes: Pyrazole-containing drugs like Celecoxib are well-known selective inhibitors of COX-2, a key enzyme in inflammation.[3]
-
DNA Gyrase: This bacterial enzyme is a target for novel pyrazole-based antimicrobial agents.[11]
The Molecular Docking Workflow: An Overview
A successful docking study is a systematic process that moves from broad preparation to specific analysis. Each step is critical for the integrity of the final results. The general workflow involves preparing the receptor and ligand, defining the search space, running the simulation, and analyzing the output.
Caption: Overall workflow for a molecular docking study.
Detailed Experimental Protocol
This protocol uses AutoDock Vina and its graphical interface, AutoDock Tools (ADT) , which are widely used, freely available, and well-documented software for molecular docking.[12][13][14]
Required Software and Resources
-
AutoDock Tools (ADT): For preparing protein and ligand files and setting up the grid.
-
AutoDock Vina: The docking engine.
-
Molecular Visualization Software: UCSF ChimeraX or PyMOL for structure inspection and results visualization.
-
Protein Data Bank (PDB): Source for protein crystal structures.
-
PubChem or similar database: Source for ligand structures.
Step 1: Target Protein Preparation
The goal of this step is to clean a raw PDB file to make it suitable for docking. This involves removing non-essential molecules and adding parameters required by the docking algorithm.[15]
-
Rationale: PDB files often contain crystallographic water molecules, ions, and co-factors that can interfere with the docking process.[16][17] Furthermore, they typically lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds. Assigning atomic charges is necessary for the scoring function to calculate electrostatic interactions.[15]
-
Protocol using ADT:
-
Load Protein: Open ADT and go to File > Read Molecule. Select your downloaded PDB file.
-
Clean Protein:
-
Delete water molecules: Edit > Delete Water.
-
Manually inspect the structure and remove any co-factors or ions not relevant to your study.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Choose "Polar only" as this is sufficient for most docking protocols and computationally less intensive. Click OK.
-
Assign Charges: Edit > Charges > Add Kollman Charges.[18]
-
Save as PDBQT: Grid > Macromolecule > Choose. Select the protein and ADT will automatically assign atom types. Save the output file. This creates a protein.pdbqt file, which now contains the necessary charge (Q) and atom type (T) information.[19]
-
Step 2: Pyrazole Ligand Preparation
This step converts a 2D or simple 3D ligand structure into a docking-ready format with defined rotatable bonds.
-
Rationale: The ligand must be in a 3D format with correct atom types, charges, and defined torsional degrees of freedom (rotatable bonds).[8][20] This allows the docking algorithm to flexibly explore different conformations of the ligand during the simulation.[15]
-
Protocol using ADT:
-
Load Ligand: Ligand > Input > Open. Select your ligand file (e.g., from PubChem in SDF or MOL2 format). If you have a PDB file, you may need to convert it first.[12][13]
-
Assign Charges: ADT will prompt to add charges. Gasteiger charges are typically calculated.
-
Detect Rotatable Bonds: Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core and rotatable bonds.
-
Save as PDBQT: Ligand > Output > Save as PDBQT. This creates a ligand.pdbqt file.
-
Step 3: Defining the Grid Box (Binding Site)
The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
Rationale: Restricting the search to the known or predicted binding site dramatically increases the efficiency and accuracy of the docking calculation.[8] If a co-crystallized ligand is present in your original PDB file, the best practice is to center the grid box on its location.[8]
-
Protocol using ADT:
-
Open Grid Box: Grid > Grid Box....
-
Position the Box: A box will appear in the viewer. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in the Grid Options window.
-
Sizing: Ensure the box is large enough to encompass the entire binding site plus some surrounding area to allow the ligand to rotate freely. A common starting point is a cube of 20-25 Å per side.
-
Save Configuration: Note down the center and size coordinates. These will be required for the Vina configuration file. You can also save the grid parameters via File > Output Grid Dimension File.[12]
-
Step 4: Running the Docking Simulation (AutoDock Vina)
Vina is typically run from the command line, using a simple text file to specify the input files and parameters.
-
Protocol:
-
Create a Configuration File: Create a text file named conf.txt in your working directory.[19] Populate it with the following information, replacing the file names and coordinates with your own:
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
Output: Vina will generate two files: all_poses.pdbqt, containing the coordinates of the predicted binding poses, and results.log, a text file containing the binding affinity scores for each pose.[13]
-
Step 5: Protocol Validation (Trustworthiness)
Before docking unknown compounds, you must validate your docking protocol to ensure it can reliably reproduce known binding modes.[21][22]
-
Rationale: This step builds confidence that your chosen protein structure, preparation method, and docking parameters are appropriate for your specific system. The most common method is "re-docking".[21][23][24]
-
Re-docking Protocol:
-
Select a System: Choose a high-resolution crystal structure of your target protein that has a co-crystallized ligand (a known binder).
-
Extract and Prepare: Extract the co-crystallized ligand from the PDB file and save it separately. Prepare both the protein (now without the ligand) and the extracted ligand using the exact same protocols described in Steps 3.2 and 3.3.
-
Dock: Run the docking simulation (Step 3.5), docking the extracted ligand back into its own protein.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.
-
Criterion for Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[21][24]
-
Analysis and Interpretation of Results
Understanding Docking Scores and Binding Poses
The primary output from Vina is a list of binding poses for your ligand, ranked by their binding affinity scores in kcal/mol.
-
Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[4]
-
Top Pose: The pose with the lowest binding affinity is considered the most likely binding mode. However, it is good practice to examine the top few poses, as the scoring functions are not perfect.
Visualizing and Analyzing Key Interactions
Visual inspection is crucial to determine if the predicted binding pose is chemically sensible.
-
Rationale: A good binding pose should feature favorable intermolecular interactions between the pyrazole derivative and the protein's active site residues. This provides a structural hypothesis for the compound's activity.
-
Protocol using PyMOL or ChimeraX:
-
Load Structures: Open your visualization software and load the prepared protein PDBQT file (protein.pdbqt) and the docking output file (all_poses.pdbqt).
-
Identify Interactions: Focus on the top-ranked pose. Look for key interactions such as:
-
Hydrogen Bonds: Between the pyrazole nitrogens or substituents and polar residues (e.g., Ser, Thr, Asn, Gln, Asp, Glu).
-
π-π Stacking: Between the aromatic pyrazole ring and aromatic residues (e.g., Phe, Tyr, Trp, His).
-
Hydrophobic Interactions: Between nonpolar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Ala).
-
-
Diagram Interactions: Use the software's tools to generate 2D and 3D diagrams of these interactions for analysis and publication.
-
Sources
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Application Notes and Protocols for 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine in Coordination Chemistry
Introduction: A Versatile Ligand Scaffold for Innovations in Catalysis and Materials Science
In the dynamic field of coordination chemistry, the design of novel ligands is paramount to the development of metal complexes with tailored properties. Among the vast array of ligand architectures, N-heterocyclic compounds, particularly those incorporating both pyridine and pyrazole moieties, have garnered significant attention. These "pyrazolyl-pyridine" ligands are esteemed for their robust coordination to a variety of metal centers, enabling the fine-tuning of the electronic and steric properties of the resulting complexes.[1][2] This document provides a detailed guide to the synthesis, characterization, and potential applications of a promising, yet less explored, member of this family: 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine .
The unique structural feature of this ligand is the linkage of the 3,5-dimethylpyrazole ring to the pyridine ring at the C5 position of the pyrazole. This connectivity, in contrast to the more common N1-substituted pyrazolyl-pyridines, is anticipated to engender distinct coordination geometries and reactivity in its metal complexes. The presence of the acidic N-H proton on the pyrazole ring offers the potential for the formation of anionic pyrazolate complexes, which can act as bridging ligands to construct polynuclear architectures.[1] The methyl groups at the 3 and 5 positions of the pyrazole ring introduce steric hindrance that can influence the coordination number and geometry around the metal center, thereby impacting the catalytic activity and photophysical properties of the complexes.
These application notes are intended for researchers and professionals in coordination chemistry, catalysis, and drug development. We will provide detailed, step-by-step protocols for the synthesis of the ligand and its metal complexes, along with insights into their characterization and potential applications in catalysis and materials science.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-hydrazino-3,5-dimethylpyridine, followed by a cyclization reaction with acetylacetone.
Part 1: Synthesis of 2-Hydrazino-3,5-dimethylpyridine
This procedure is adapted from established methods for the synthesis of hydrazinopyridines from their corresponding chloro-derivatives.[3][4][5]
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-3,5-dimethylpyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-3,5-dimethylpyridine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (approximately 10-20 equivalents).[3][4] The large excess is crucial to drive the reaction to completion and minimize the formation of side products.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-hydrazino-3,5-dimethylpyridine. The product can be further purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound
This cyclization reaction is a classic method for the formation of pyrazole rings.[6]
Reaction Scheme:
Materials and Reagents:
-
2-Hydrazino-3,5-dimethylpyridine (from Part 1)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Hexane
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydrazino-3,5-dimethylpyridine (1 equivalent) in ethanol or glacial acetic acid.
-
Addition of Acetylacetone: Add a slight excess of acetylacetone (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.
Coordination Chemistry: Synthesis of Metal Complexes
The bidentate N,N-coordination motif of this compound makes it an excellent ligand for a variety of transition metals. Below are general protocols for the synthesis of its copper(II) and zinc(II) complexes.
Protocol 1: Synthesis of a Copper(II) Complex
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol or Ethanol
Protocol:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the copper(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change and/or precipitation of the complex should be observed.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
Protocol 2: Synthesis of a Zinc(II) Complex
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Zinc(II) chloride (ZnCl₂) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
Protocol:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol.
-
Metal Salt Solution: Dissolve the zinc(II) salt (1 equivalent) in the same solvent.
-
Complexation: Add the zinc(II) salt solution to the ligand solution dropwise with stirring. The formation of a white precipitate is expected.
-
Reaction Time: Stir the mixture for 2-4 hours at room temperature.
-
Isolation: Collect the solid product by filtration, wash with cold solvent, and dry in a desiccator.
Characterization of the Ligand and its Complexes
A comprehensive characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the ligand and diamagnetic complexes (e.g., Zn(II)). | Confirms the connectivity of the pyridine and pyrazole rings and the presence of methyl groups. |
| FT-IR Spectroscopy | Identification of functional groups. | Stretching vibrations of C=N, C=C, and N-H bonds. A shift in the pyridine ring vibrations upon coordination to a metal. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Provides the molecular ion peak corresponding to the calculated mass of the ligand and its complexes. |
| Elemental Analysis (CHN) | Determination of elemental composition. | Confirms the empirical formula of the synthesized compounds. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure. | Provides precise bond lengths, bond angles, and coordination geometry of the metal complexes. |
| UV-Vis Spectroscopy | Study of electronic transitions. | Ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands in the complexes. |
| Magnetic Susceptibility | Determination of the magnetic properties of paramagnetic complexes (e.g., Cu(II)). | Differentiates between diamagnetic and paramagnetic species. |
Application Notes: Exploring the Potential
While the specific applications of this compound complexes are yet to be extensively explored, the known properties of related pyrazolyl-pyridine metal complexes suggest significant potential in several key areas.
Homogeneous Catalysis
Metal complexes of pyrazolyl-pyridine ligands have demonstrated notable catalytic activity in a range of organic transformations.
-
Transfer Hydrogenation: Ruthenium(II) complexes bearing pyrazolyl-pyridine ligands have been shown to be highly active catalysts for the transfer hydrogenation of ketones.[3] The N-H functionality of the pyrazole ring can participate in the catalytic cycle, potentially enhancing the reaction rate.
-
Oxidation Reactions: Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of catechols, mimicking the activity of catecholase enzymes.[6]
Experimental Insight: The steric bulk introduced by the 3,5-dimethyl substitution on the pyrazole ring of the title ligand could influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center.
Bioinorganic Chemistry and Drug Development
The intersection of coordination chemistry and medicine is a burgeoning field, with metal complexes being investigated for various therapeutic applications.[7][8]
-
Antimicrobial Agents: Copper complexes are well-known for their antimicrobial properties.[9][10] The chelation of copper(II) ions by pyrazolyl-pyridine ligands can enhance their efficacy against various bacterial and fungal strains. The mechanism often involves the disruption of cellular processes and the generation of reactive oxygen species.
-
Anticancer Agents: Certain copper complexes have exhibited promising anticancer activity.[1] The ligand design plays a crucial role in the cytotoxicity and selectivity of these compounds.
Future Directions: The this compound ligand provides a scaffold for the development of novel copper complexes with potential as antimicrobial or anticancer drugs. Structure-activity relationship studies could be conducted by modifying the substituents on the pyridine or pyrazole rings.
Luminescent Materials
Zinc(II) complexes with N-heterocyclic ligands are of great interest for their potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their luminescent properties.
-
Fluorescent Probes: The fluorescence of zinc(II) complexes can be sensitive to their environment, making them suitable candidates for the development of chemical sensors.
-
OLEDs: The thermal stability and luminescence quantum yields of zinc(II) complexes are key parameters for their application as emitters in OLEDs.
Design Considerations: The rigid structure of the this compound ligand, when coordinated to a zinc(II) center, is expected to promote luminescence by reducing non-radiative decay pathways.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from ligand synthesis to the exploration of its applications in coordination chemistry.
Caption: Workflow for the synthesis and application of this compound.
Conclusion
This compound represents a structurally intriguing and synthetically accessible ligand with significant potential in coordination chemistry. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize this ligand and its metal complexes and to explore their utility in catalysis, bioinorganic chemistry, and materials science. The unique combination of steric and electronic features of this ligand is poised to unlock new avenues of research and lead to the development of novel functional materials and therapeutic agents.
References
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Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]
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Jin, W., Wang, L., & Yu, Z. (2014). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 33(16), 4239-4242. [Link]
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Burlov, A. S., Vlasenko, V. G., Milutka, M. S., & Linert, W. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International Journal of Molecular Sciences, 23(24), 15694. [Link]
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Gorbunov, D. A., Burlov, A. S., Vlasenko, V. G., & Garnovskii, D. A. (2023). Photoluminescence of the Coordination Zinc Compounds with 3-Methyl-4-Formyl-1-Phenylpyrazol-5-one Acylhydrazones. Inorganics, 11(5), 173. [Link]
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Ismael, M., et al. (2022). The Antimicrobial Efficacy of Copper Complexes: A Review. Molecules, 27(10), 3073. [Link]
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Qi, J., et al. (2022). New Copper Complexes with Antibacterial and Cytotoxic Activity. Molecules, 27(3), 993. [Link]
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Sunder, S., & Peet, N. P. (1987). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 -pyrrol-1-yllpyridine. Journal of Heterocyclic Chemistry, 24(1), 245-246. [Link]
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Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 3529-3540. [Link]
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Zimmerman, H. E., & Lochte, H. L. (1938). 3,5-Dimethylpyrazole. Organic Syntheses, 18, 29. [Link]
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Tănase, M. A., et al. (2021). Anticancer and antimicrobial activity of new copper (II) complexes. Journal of Inorganic Biochemistry, 224, 111579. [Link]
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Burlov, A. S., et al. (2022). Zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole: relationship between fluorescence and crystal packing. ResearchGate. [Link]
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ADMET prediction for novel pyrazole drug candidates
Application Note & Protocol
Title: A Framework for Early-Stage ADMET Profiling of Novel Pyrazole-Based Drug Candidates
**Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile binding capabilities and synthetic tractability. However, like any chemical series, pyrazole derivatives are not immune to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities that can lead to late-stage attrition. This application note provides a comprehensive, multi-tiered strategy for the early and systematic ADMET characterization of novel pyrazole-based drug candidates. We detail an integrated approach that combines robust in silico predictions with targeted in vitro assays, enabling project teams to prioritize compounds with the highest probability of success, thereby de-risking and accelerating the drug discovery pipeline.
Introduction: The Imperative of Early ADMET Assessment for Pyrazole Scaffolds
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. ADMET-related failures remain a primary cause of costly late-stage clinical trial terminations. For pyrazole-containing compounds, specific metabolic pathways and potential off-target activities necessitate a tailored screening approach. For instance, the pyrazole ring itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites or altered clearance rates. Furthermore, substituents on the pyrazole ring significantly influence physicochemical properties such as solubility and permeability, which are critical determinants of oral bioavailability.
This guide presents a logical workflow, starting with high-throughput computational screening to filter large virtual libraries, followed by medium-throughput in vitro assays to validate predictions and provide quantitative data for lead optimization.
The Integrated ADMET Workflow: A Phased Approach
Our recommended workflow prioritizes resource efficiency by using computational models to guide experimental efforts. This tiered approach ensures that only the most promising candidates advance to more complex and resource-intensive assays.
Caption: Integrated ADMET workflow for pyrazole drug candidates.
Part I: In Silico ADMET Prediction - The First Filter
Computational models offer a rapid and cost-effective method to assess the ADMET profiles of thousands of virtual compounds. These models use quantitative structure-activity relationships (QSAR) to correlate chemical structures with biological effects.
3.1. Core Physicochemical Properties
Before running complex ADMET models, it is crucial to predict fundamental physicochemical properties that govern drug-like behavior. These calculations are foundational and provide context for all subsequent predictions.
| Property | Importance | Typical Target Range for Oral Drugs | Recommended Software |
| LogP / LogD | Lipophilicity; affects solubility, permeability, and metabolism. | 1 - 3 | ChemDraw, MarvinSketch, StarDrop |
| Aqueous Solubility | Impacts dissolution and absorption. | > 50 µM | ADMET Predictor™, ACD/Labs Percepta |
| pKa | Ionization state; influences solubility and membrane passage. | Basic pKa: 7-9; Acidic pKa: 3-5 | ACD/Labs Percepta, MarvinSketch |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability. | < 140 Ų | SwissADME (free web server), MOE |
3.2. Key ADMET Endpoint Predictions
Several validated models can predict key ADMET endpoints. For pyrazole analogs, pay close attention to metabolism and potential cardiotoxicity.
| ADMET Endpoint | Scientific Rationale & Causality | Prediction Models/Software |
| GI Absorption | Predicts the fraction of drug absorbed from the gut. Models integrate solubility, permeability, and LogP. | GastroPlus®, Simcyp® Simulator |
| Blood-Brain Barrier (BBB) Penetration | Critical for CNS targets. Governed by size, polarity (TPSA), and transporter affinity (e.g., P-gp). | SwissADME, ADMET Predictor™ |
| CYP450 Metabolism | Pyrazoles can be substrates or inhibitors of CYPs (e.g., CYP2C9, CYP3A4). QSAR models identify potential sites of metabolism on the molecule. | StarDrop™, ADMET Predictor™, TOPKAT |
| hERG Inhibition | Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiotoxicity. Pharmacophore models are crucial for flagging this risk. | hERG Predict (commercial), various QSAR models |
| Ames Mutagenicity | Predicts the potential for a compound to be mutagenic. Based on structural alerts and statistical models. | DEREK Nexus®, TOPKAT, VEGA-QSAR |
Part II: In Vitro ADMET Assays - Experimental Validation
In silico predictions must be confirmed with experimental data. The following protocols are standard, robust, and tailored for a medium-throughput environment.
4.1. Protocol: Kinetic Aqueous Solubility Assessment
Causality: Poor aqueous solubility is a primary reason for low oral bioavailability. This assay measures the solubility of the crystalline form of the compound in a biorelevant buffer, which is more indicative of in vivo dissolution than thermodynamic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrazole test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock to 198 µL of Phosphate Buffered Saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for dissolution and equilibration.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm PVDF) to remove any precipitated compound. This is achieved by centrifugation at 2,000 x g for 10 minutes.
-
Quantification:
-
Prepare a standard curve of the test compound in a 50:50 mixture of Acetonitrile:Water.
-
Analyze the filtered PBS samples and the standard curve by LC-MS/MS or HPLC-UV.
-
Calculate the concentration of the compound in the filtered PBS, which represents its kinetic solubility.
-
4.2. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA assesses passive diffusion, a key mechanism for drug absorption across the intestinal wall. It is a non-cell-based, high-throughput alternative to Caco-2 assays for initial permeability ranking.
Caption: Schematic of the PAMPA assay setup.
Methodology:
-
Membrane Coating: Pre-coat a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.
-
Donor Solution: Prepare a 100 µM solution of the test compound in a buffer mimicking the intestinal environment (e.g., pH 6.5). Add 200 µL to each well of the donor plate.
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using established equations that account for concentrations, volumes, and incubation time.
4.3. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes (CYPs) located in the liver. High metabolic instability leads to rapid clearance and poor bioavailability.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM NADPH stock solution (the cofactor required for CYP activity).
-
-
Incubation Mixture: In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 3,000 x g for 15 minutes to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).
Data Interpretation and Decision Making
The goal is to build a comprehensive ADMET profile to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
| Parameter | Good Candidate | Borderline Candidate | Poor Candidate | Optimization Strategy |
| Kinetic Solubility | > 75 µM | 25 - 75 µM | < 25 µM | Introduce ionizable or polar groups. |
| PAMPA Permeability (Pe) | > 5 x 10⁻⁶ cm/s | 1 - 5 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s | Reduce TPSA, mask hydrogen bond donors. |
| HLM Half-Life (t½) | > 30 min | 10 - 30 min | < 10 min | Block predicted sites of metabolism with metabolically stable groups (e.g., fluorine). |
| Predicted hERG pIC50 | < 5 | 5 - 6 | > 6 | Modify structure to disrupt the hERG pharmacophore (e.g., remove basic nitrogen). |
By integrating in silico predictions with in vitro results, project teams can make informed decisions. For example, if a pyrazole analog is predicted to be a CYP3A4 substrate and this is confirmed by a high clearance rate in the HLM assay, medicinal chemists can focus on modifying the predicted site of metabolism to improve stability. This iterative cycle of prediction, synthesis, testing, and analysis is the engine of modern lead optimization.
Conclusion
A proactive, integrated approach to ADMET profiling is essential for the successful development of novel pyrazole-based drug candidates. By leveraging the predictive power of computational models to prioritize and guide experimental work, research teams can identify and mitigate potential liabilities early in the discovery process. This strategy not only increases the quality of candidate molecules but also conserves resources, reduces cycle times, and ultimately enhances the probability of clinical success.
References
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Faria, J., et al. (2021). Pyrazole-based compounds as promising scaffolds for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Helvetica Chimica Acta. Available at: [Link]
-
Berben, P., et al. (2018). The Use of the Parallel Artificial Membrane Permeability Assay (PAMPA) to Predict and Classify Drug Permeability. Pharmaceuticals. Available at: [Link]
-
Di, L., & Obach, R. S. (2020). In vitro metabolic stability assay in drug discovery. Drug Metabolism Letters. Available at: [Link]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries for Anticancer Activity
Introduction: The Prominence of Pyrazole Scaffolds in Oncology Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological characteristics.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] Notably, in the realm of oncology, numerous pyrazole-containing compounds have emerged as potent anticancer agents, with some achieving clinical success.[2][3]
The anticancer mechanisms of pyrazole derivatives are diverse, often involving the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.[2] Many of these compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT and MAPK/ERK pathways, which are frequently dysregulated in various cancers.[2][5] The versatility of the pyrazole core allows for the design of libraries of compounds that can be screened to identify novel and selective modulators of these key oncogenic targets.[6][7]
High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large and diverse chemical libraries, such as those comprised of pyrazole derivatives, for biological activity.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns to identify and validate novel pyrazole-based anticancer compounds. We will delve into the critical aspects of assay development, present detailed protocols for both biochemical and cell-based screening approaches, and outline a robust workflow for data analysis and hit validation.
I. Strategic Assay Development: The Foundation of a Successful HTS Campaign
The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay will depend on the specific research question and the available resources.[9]
Biochemical Assays: These assays directly measure the interaction of a compound with a purified molecular target, such as a protein kinase.[10] They are highly specific and can provide direct evidence of target engagement.[10]
Cell-Based Assays: These assays measure the effect of a compound on a cellular phenotype, such as cell viability, proliferation, or the activation of a specific signaling pathway.[9][11] They offer greater physiological relevance but can be more complex to interpret due to the involvement of multiple cellular components.[11]
A critical parameter for validating the quality of an HTS assay is the Z-factor (or Z'-factor when comparing positive and negative controls).[12][13][14] The Z-factor provides a statistical measure of the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably distinguish between active and inactive compounds.[13][14]
-
Z-factor > 0.5: Generally considered an excellent assay for HTS.[13]
-
0 < Z-factor < 0.5: An acceptable but less robust assay.[13]
-
Z-factor < 0: The assay is not suitable for HTS.[13]
Table 1: Comparison of Biochemical and Cell-Based Assays for Anticancer Screening
| Feature | Biochemical Assay (e.g., Kinase Inhibition) | Cell-Based Assay (e.g., Cell Viability) |
| Principle | Measures direct interaction with a purified target (e.g., enzyme).[10] | Measures a cellular response (e.g., proliferation, apoptosis).[9] |
| Primary Output | IC50 (half-maximal inhibitory concentration).[15] | GI50 (half-maximal growth inhibition).[16] |
| Advantages | High specificity, direct target engagement, cleaner data.[10] | Higher physiological relevance, accounts for cell permeability and metabolism.[9] |
| Disadvantages | May miss compounds requiring cellular activation, lacks cellular context.[10] | More complex, potential for off-target effects, higher variability.[11] |
| Typical Readout | Fluorescence, luminescence, radioactivity.[17] | Luminescence (ATP levels), fluorescence (viability dyes), colorimetry.[9] |
II. High-Throughput Screening Workflow: From Library to Hits
A well-defined and executed HTS workflow is essential for efficiently screening a pyrazole library and identifying promising hit compounds. The following diagram illustrates a typical workflow:
Caption: High-Throughput Screening (HTS) Workflow.
III. Experimental Protocols
Protocol 1: Cell-Based HTS for Anticancer Activity using a Luminescent Viability Assay
This protocol describes a common method for screening a pyrazole library against a cancer cell line (e.g., MCF-7, A549) to identify compounds that inhibit cell proliferation.[4] The assay measures intracellular ATP levels as an indicator of cell viability.[18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, white-walled assay plates
-
Pyrazole library compounds dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density (optimized during assay development).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the pyrazole library compounds, positive control, and negative control to the desired final concentration in complete medium.
-
Using an automated liquid handler or multichannel pipette, transfer 5 µL of the compound solutions to the corresponding wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16]
-
-
Signal Detection:
-
Equilibrate the plates and the luminescent cell viability reagent to room temperature.
-
Add 30 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[16]
-
Protocol 2: Biochemical HTS for Kinase Inhibitors
This protocol outlines a method for screening a pyrazole library against a specific protein kinase to identify inhibitors. This example uses a generic fluorescence-based assay that detects ADP production.[19]
Materials:
-
Purified, active protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Pyrazole library compounds in DMSO
-
Positive control (known kinase inhibitor)
-
Negative control (DMSO vehicle)
-
Fluorescence-based ADP detection kit
-
384-well low-volume black assay plates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing:
-
Dispense 50 nL of each pyrazole library compound, positive control, and negative control into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in the reaction buffer.
-
Dispense 5 µL of this solution into each well containing the compounds.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the reaction buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the detection reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
IV. Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
The analysis of HTS data is a multi-step process designed to identify statistically significant "hits" while minimizing false positives.[20]
Caption: HTS Data Analysis and Hit Validation Pipeline.
1. Data Normalization: Raw data from the plate reader is normalized to the positive and negative controls on each plate to determine the percent inhibition or percent viability for each compound.
2. Quality Control: The Z'-factor is calculated for each plate to ensure data quality and reliability.[12][13][14] Plates with a Z'-factor below 0.5 may need to be re-screened.[13]
3. Hit Identification: A statistical cutoff is applied to identify initial "hits." A common method is to select compounds that produce a signal greater than three standard deviations from the mean of the negative controls.[21]
4. Hit Confirmation and Dose-Response: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their potency (e.g., IC50 or GI50).[22]
5. Secondary and Orthogonal Assays: Confirmed hits are further evaluated in different, independent assays to rule out assay-specific artifacts and to confirm their mechanism of action.[23] For example, a hit from a cell viability screen could be tested in a biochemical kinase assay to confirm its on-target activity.
6. Initial Structure-Activity Relationship (SAR) Analysis: The chemical structures of the validated hits are analyzed to identify common structural motifs and to guide the synthesis of analogs for further optimization.[23]
V. Representative Signaling Pathway Targeted by Pyrazole Anticancer Compounds
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases in key signaling pathways that regulate cell growth and proliferation. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.
Caption: Inhibition of the PI3K/AKT Pathway by Pyrazole Compounds.
Conclusion
High-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel anticancer drug candidates. The success of such a campaign hinges on a well-designed and validated assay, a robust screening workflow, and a rigorous data analysis and hit validation cascade. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to effectively screen pyrazole libraries and identify promising lead compounds for further development in the fight against cancer. The inherent versatility of the pyrazole scaffold, combined with the efficiency of HTS, ensures that this approach will continue to be a valuable engine for oncology drug discovery.[2][3]
References
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BIT 479/579 High-throughput Discovery. Z-factors. Available at: [Link]
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On HTS. Z-factor. (2023). Available at: [Link]
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Wikipedia. Z-factor. Available at: [Link]
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Zhang, X., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
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Cheminformatics. (2011). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available at: [Link]
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National Cancer Institute. HTS384 Screening Methodology. Available at: [Link]
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McLoughlin, S., & Leach, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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St-Germain, J., et al. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]
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Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
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Enthought. (2023). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Available at: [Link]
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Ekins, S., & Williams, A. J. (2017). Data Mining and Computational Modeling of High Throughput Screening Datasets. Methods in Molecular Biology. Available at: [Link]
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SpiroChem. Hit Validation. Available at: [Link]
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ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences. Available at: [Link]
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Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology. Available at: [Link]
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Jia, Y., et al. (2011). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
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Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia. Available at: [Link]
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Wang, C., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Available at: [Link]
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The Art of the Build: A Medicinal Chemist's Guide to Pyrazolo[3,4-b]pyridine Scaffolds
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Core
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" – frameworks that can bind to a variety of biological targets with high affinity. The pyrazolo[3,4-b]pyridine ring system is a prominent member of this class.[1][2][3][4] Its fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it a versatile template for drug design.[1] This scaffold is a key structural motif in a range of biologically active molecules, including potent kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases.[3][5][6][7][8] The diverse pharmacological activities exhibited by pyrazolo[3,4-b]pyridine derivatives underscore the importance of efficient and adaptable synthetic methodologies for their preparation.[3][9]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug discovery and development.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Scaffold
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a functionalized pyridine. The former approach is more common and will be the focus of this guide.
I. Building upon a Foundation: Pyridine Ring Annulation onto Aminopyrazoles
The most prevalent and versatile strategy for constructing the pyrazolo[3,4-b]pyridine scaffold involves the cyclocondensation of an appropriately substituted 5-aminopyrazole with a three-carbon electrophilic partner. This approach allows for the introduction of diversity at multiple points of the final molecule.
One of the most established methods for pyridine ring formation is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The reaction proceeds through a condensation mechanism, where the nucleophilic amino group of the pyrazole attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine.
Mechanism Insight: The regioselectivity of this reaction is governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1] With unsymmetrical dicarbonyls, a mixture of regioisomers can be expected, although in some cases, the inherent difference in reactivity between a ketone and an ester can drive the reaction towards a single product.[1]
General Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyls
-
Reaction Setup: To a solution of the 5-aminopyrazole derivative in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF), add an equimolar amount of the 1,3-dicarbonyl compound.
-
Catalysis (Optional but Recommended): A catalytic amount of a Brønsted or Lewis acid can be added to promote the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [10]
-
Reactant Preparation: A mixture of pyrazole aminoaldehyde (1 mmol) and benzoyl acetonitrile (1 mmol) is prepared.
-
Solvent and Reaction: The reactants are dissolved in refluxing pyridine.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Logical Relationship Diagram: Condensation with 1,3-Dicarbonyls
Caption: Reaction flow for pyrazolo[3,4-b]pyridine synthesis.
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another powerful route to the pyrazolo[3,4-b]pyridine core. This reaction is believed to proceed via a Michael addition of the pyrazole to the electron-deficient double bond of the enone, followed by cyclization and oxidation.[1]
Mechanism Insight: There is some debate in the literature regarding the initial nucleophilic attack. While some propose the C4 of the pyrazole ring initiates the Michael addition, others suggest the exocyclic amino group is the primary nucleophile.[1] Regardless of the initial step, the subsequent cyclization and oxidation lead to the aromatic pyrazolo[3,4-b]pyridine.
General Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and α,β-Unsaturated Ketones
-
Reaction Setup: A mixture of the 5-aminopyrazole and the α,β-unsaturated ketone (chalcone) is dissolved in a high-boiling solvent such as dimethylformamide (DMF) or ethanol.
-
Catalysis: A Lewis acid catalyst, such as ZnCl₂ or ZrCl₄, is often added to facilitate the reaction.[2][11]
-
Reaction Conditions: The mixture is heated under reflux or irradiated with microwaves for a specified period.[11]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.
Detailed Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]
-
Reactant Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.
-
Degassing and Catalyst Addition: The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.
-
Reaction: The reaction mixture is vigorously stirred at 95 °C for 16 hours.
-
Isolation: After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The organic phase is separated, and the aqueous phase is washed twice with CHCl₃.
-
Purification: The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.
Data Summary Table: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst Examples | Advantages | Disadvantages |
| 1,3-Dicarbonyl Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl | Acetic Acid, H₂SO₄ | Well-established, readily available starting materials | Potential for regioisomer formation with unsymmetrical dicarbonyls |
| Michael Addition | 5-Aminopyrazole, α,β-Unsaturated Ketone | ZnCl₂, ZrCl₄, Microwave | Good yields, access to diverse substitution patterns | May require an additional oxidation step, mechanism can be complex |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Heat | Access to 4-hydroxy/4-chloro derivatives | Requires multi-step sequence including cyclization and chlorination |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Acetic Acid, Lewis Acids | High versatility, avoids aromatization step | High temperatures for cyclodehydration, intermediates may require purification[12][13] |
| Multicomponent Reactions | Aldehyde, 5-Aminopyrazole, Active Methylene Compound | InCl₃, Triethylamine | One-pot synthesis, high atom economy, operational simplicity[14][15] | Optimization of reaction conditions can be challenging |
The Gould-Jacobs reaction offers a pathway to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the medicinally important 4-chloro derivatives.[1] This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.
The Bohlmann-Rahtz pyridine synthesis is a powerful two-step method for generating substituted pyridines.[12][16][17][18] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[12][18] While not a direct reaction with an aminopyrazole, this methodology can be adapted for the synthesis of pyrazolo[3,4-b]pyridines and offers a high degree of versatility.[13] Recent advancements have introduced milder reaction conditions using acid catalysis, overcoming the limitation of high temperatures.[12][13]
Experimental Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Steps in the Bohlmann-Rahtz synthesis.
II. Modern Innovations: Multicomponent and Catalytic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the pyrazolo[3,4-b]pyridine scaffold.
Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex molecules from simple starting materials, thereby increasing efficiency and reducing waste.[14][15] For example, the one-pot condensation of an aldehyde, a 5-aminopyrazole, and an active methylene compound can directly yield highly substituted pyrazolo[3,4-b]pyridines.[14]
Furthermore, the use of novel catalysts, including metal-catalysts, nanocatalysts, and solid-supported acid catalysts, has enabled milder reaction conditions and improved yields.[3][19][20] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[11] A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.[21]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [11]
-
Reaction Mixture: In a flask, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the appropriate chalcone (1 mmol), and a catalytic amount of ZnCl₂ (0.05 mmol) in ethanol (2 mL).
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 8-12 minutes.
-
Reaction Monitoring: Monitor the reaction completion using TLC.
-
Work-up: After the reaction is complete, cool the mixture and add water.
-
Purification: The crude product is purified by recrystallization from 95% ethanol.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold continues to be a focal point of research in medicinal chemistry. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. While traditional condensation reactions remain valuable, the future of pyrazolo[3,4-b]pyridine synthesis will likely be dominated by the development of more sophisticated multicomponent reactions, novel catalytic systems, and green chemistry approaches. These innovations will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic framework.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Kovács, D., Mucsi, Z., Veres, D. S., & Kégl, T. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
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Sharma, R., Kumar, V., & Singh, V. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1735-1742. [Link]
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Wang, Y., Li, S., Wang, Y., Zhang, Y., & Li, Y. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Zhang, W. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1382. [Link]
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Al-Ostath, A., Al-Ameri, M., Al-Ghorbani, M., & Al-Salahi, R. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
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Abdel-Megeid, F. M. E., El-Sayed, A. A., & El-Dody, M. F. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1016-1025. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, S., & Li, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Zhang, W. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1382. [Link]
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Zou, X., Tu, S., Shi, F., & Xu, J. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. ARKIVOC, 2006(ii), 130-135. [Link]
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ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Brack, A. (1963). Synthesen von Pyrazolo[3,4-b]chinolinen. Justus Liebigs Annalen der Chemie, 662(1), 113-125. [Link]
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Gribanov, P. S., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
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Kumar, R. S., Choudhury, A. A. K., & Adhikari, N. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Technical Support Center: Synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis and optimize their reaction conditions for improved yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that may arise during the synthesis of this compound. The underlying chemical principles for each recommendation are explained to empower users to make informed decisions in their experimental design.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is the failure to obtain the desired product or achieving only a minimal yield. Several factors can contribute to this outcome.
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and reaction setup. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stoichiometry:
-
Verify Starting Material Quality: Ensure the purity of your starting materials, particularly the substituted pyridine and pyrazole precursors. Impurities can interfere with the reaction. For instance, in condensation reactions involving a 1,3-dicarbonyl compound like acetylacetone to form the pyrazole ring, the purity of the dicarbonyl is crucial.[1]
-
Accurate Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side product formation.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Some reactions, like the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole, proceed efficiently at a controlled temperature, for example, not exceeding 50°C.[2][3] Conversely, cross-coupling reactions may require higher temperatures to proceed at a reasonable rate.[4] It is advisable to perform small-scale experiments at various temperatures to find the optimal condition.
-
Solvent Choice: The solvent plays a crucial role in solvating reactants and influencing reaction kinetics. For condensation reactions, solvents like ethanol or even water can be effective.[3][5] For cross-coupling reactions like the Suzuki-Miyaura coupling, a mixture of solvents such as water/ethanol may be necessary to facilitate the dissolution of both organic and inorganic reagents.[4]
-
Catalyst and Base (for cross-coupling reactions): If you are employing a palladium-catalyzed cross-coupling reaction, the choice of catalyst, ligand, and base is paramount. Different palladium catalysts and ligands exhibit varying efficiencies.[6][7][8] The base is also critical; for example, potassium hydroxide (KOH) is often used in aqueous media for Suzuki couplings.[4]
-
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of side products.
-
Atmosphere: For reactions sensitive to oxygen, such as palladium-catalyzed cross-couplings, ensuring an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.[4]
-
Issue 2: Formation of Significant Side Products
The presence of multiple products complicates purification and reduces the yield of the desired compound.
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I minimize their formation?
-
Answer: The formation of side products is often related to the reaction's selectivity and the reactivity of the starting materials and intermediates.
-
Regioselectivity: In the synthesis of substituted pyrazoles from non-symmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue.[9] To control regioselectivity, one might start with an appropriately substituted pyrazole.
-
Reaction Temperature and Time: As mentioned earlier, controlling the temperature and reaction time is crucial. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
-
Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can influence the reaction pathway and minimize the formation of undesired products.[5]
-
Alternative Synthetic Routes: If side product formation remains a significant issue, consider alternative synthetic strategies. For instance, instead of a direct condensation, a multi-step approach that allows for the purification of intermediates might be more effective.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
-
Question: I am struggling to purify this compound from the crude reaction mixture. What purification techniques are most effective?
-
Answer: The choice of purification method depends on the physical and chemical properties of your product and the impurities present.
-
Column Chromatography: This is a widely used technique for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents like hexane and ethyl acetate) is critical and should be optimized based on the polarity of your compound.[10]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[11] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, washing the organic layer with an acidic or basic solution can remove basic or acidic impurities, respectively.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Question 1: What are the common synthetic routes to prepare this compound?
-
Answer: The synthesis of this class of compounds can generally be approached in two main ways:
-
Condensation Reactions: This often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by the formation of the pyridine ring or coupling to a pre-existing pyridine moiety.[9][12][13] A common method for forming the 3,5-dimethylpyrazole core is the condensation of acetylacetone with hydrazine.[1]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming the C-C bond between the pyridine and pyrazole rings.[4][6][14] This typically involves reacting a halopyridine with a pyrazoleboronic acid or ester, or vice versa.
-
-
Question 2: How can I confirm the structure of my synthesized this compound?
-
Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of the atoms.[10][15][16][17]
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, which helps to confirm its identity.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.[16]
-
-
Question 3: What are the key safety precautions to consider during this synthesis?
-
Answer: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents and solvents.
-
Reagent Handling: Handle all chemicals with care, paying particular attention to reagents like hydrazine, which is toxic and corrosive.[1] Palladium catalysts can also be toxic and should be handled with caution.
-
III. Experimental Protocols & Data
This section provides a general experimental protocol for a common synthetic route and a table summarizing key reaction parameters.
Optimized Reaction Parameters (Illustrative Example)
The following table provides an example of optimized reaction conditions for a Suzuki-Miyaura cross-coupling reaction to synthesize a pyrazolyl-pyridine derivative. These parameters should be considered as a starting point and may require further optimization for the specific synthesis of this compound.
| Parameter | Optimized Condition | Rationale |
| Catalyst | Pd(PPh3)4 (Palladium Tetrakis) | A common and effective catalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine (already part of the catalyst) | Stabilizes the palladium catalyst. |
| Base | K2CO3 or KOH | Essential for the transmetalation step in the catalytic cycle.[4] |
| Solvent | Toluene/Ethanol/Water mixture | A biphasic system can be effective for Suzuki reactions. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Protocol: Synthesis of 3,5-Dimethylpyrazole
A common precursor for the target molecule is 3,5-dimethylpyrazole, which can be synthesized via the condensation of acetylacetone and hydrazine.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone and a suitable solvent such as ethanol or water.[2]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of hydrazine hydrate dropwise to the stirred solution of acetylacetone. It is important to control the rate of addition to maintain a low reaction temperature (e.g., below 10 °C) to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Isolation: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like water or ethanol to yield white, fluffy crystals of 3,5-dimethylpyrazole.[11]
IV. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
General Synthetic Approaches
This diagram outlines the two primary synthetic strategies discussed.
Caption: General synthetic strategies for this compound.
V. References
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). [Link]
-
synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine. MDPI. [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Condensation of 2‐Pyrone with 3‐Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4‐b]pyridines. ResearchGate. [Link]
-
Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]
-
3,5-Dimethylpyrazole. Wikipedia. [Link]
Sources
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
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- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. tsijournals.com [tsijournals.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying N-heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring both pyridine and pyrazole moieties. The presence of multiple nitrogen atoms makes it a valuable ligand in coordination chemistry and a potential scaffold in medicinal chemistry. Achieving high purity is critical for subsequent applications, and recrystallization is a powerful, cost-effective method for this purpose. However, the unique physicochemical properties of pyridine and pyrazole derivatives can present challenges, such as poor crystallization or "oiling out".[1][2] This guide offers a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The perfect solvent is one in which this compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[3][4] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities. Other key solvent properties include:
-
Inertness: The solvent must not react with the compound.[4]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.[4]
-
Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]
Q2: I am starting from scratch. Which solvents or solvent systems should I test first?
A2: Given the polar nature of the pyridine and pyrazole rings, polar solvents are a logical starting point.[5] For pyrazole and pyridine derivatives, the following are recommended for initial small-scale screening:
-
Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate.[3][6][7]
-
Mixed Solvent Systems: These are often effective when a single solvent does not provide the ideal solubility profile. Good initial systems to try include Ethanol/Water, Acetone/Water, or Toluene/Hexane.[3] In a mixed system, the compound should be soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent".[8]
Q3: How do I perform an efficient small-scale solvent selection test?
A3: To avoid wasting a large amount of crude material, perform small-scale tests in test tubes or small vials.
Protocol: Small-Scale Solvent Selection
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. Agitate the mixture after each drop. If the compound dissolves readily, the solvent is unsuitable for use as a single solvent (it is too good a solvent at room temperature).
-
If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid.
Q4: What are the likely impurities from the synthesis of this compound?
A4: While the specific impurities depend on the synthetic route, common contaminants in the synthesis of related pyrazoles may include unreacted starting materials (e.g., hydrazine and diketones), regioisomers, or byproducts from side reactions.[9][10] Some syntheses of pyrazole derivatives also report side products that can be challenging to separate.[9] If purification by recrystallization fails, consider alternative methods like acid-base extraction or chromatography. For basic compounds like pyridines that may interact strongly with silica gel, adding a modifier like triethylamine (0.1-1%) to the chromatography mobile phase can be beneficial.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. Solution is supersaturated or cooled too quickly.[11] 2. The boiling point of the solvent is higher than the melting point of the compound.[12] 3. High concentration of impurities. | 1. Re-heat the solution, add a small amount of additional hot solvent to dissolve the oil, and allow it to cool much more slowly.[11][12] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5][11] 3. Add a seed crystal of the pure compound, if available.[11] 4. Consider a different solvent with a lower boiling point. |
| No Crystals Form | 1. Too much solvent was used. This is the most frequent cause.[5][13] 2. The solution is supersaturated but lacks a nucleation site.[5] | 1. Gently boil off a portion of the solvent to increase the concentration, then allow the solution to cool again.[5][14] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod just below the meniscus.[5][14] 3. Add a seed crystal.[5] 4. Cool the solution in an ice bath or refrigerator to maximize the chance of precipitation.[11] |
| Very Low Recovery | 1. Too much solvent was used, leaving a large amount of product in the mother liquor.[3][14] 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization occurred during hot filtration.[3][12] | 1. Use the absolute minimum amount of hot solvent required for dissolution.[3][11] 2. Cool the flask thoroughly in an ice bath before filtration to minimize solubility. 3. To prevent premature crystallization, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and use a slight excess of solvent (which can be evaporated later).[8] |
| Crystals are Colored | 1. Presence of highly colored, polar impurities. 2. The impurity co-crystallized with the product. | 1. Re-dissolve the crystals in fresh hot solvent and add a small amount of activated charcoal (decolorizing carbon). Heat for 5-10 minutes, then perform a hot filtration to remove the charcoal and associated impurities. 2. Perform a second recrystallization. If the color persists, a different solvent system may be required to change the solubility profile of the impurity.[11] |
Experimental Workflows & Protocols
Diagram: General Recrystallization Workflow
Caption: A generalized workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar. On a hot plate, bring the selected solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions while stirring until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Diagram: Troubleshooting "Oiling Out"
Caption: A decision tree for resolving an "oiling out" event.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.
- Reagents & Solvents: Solvents for Recrystalliz
- Process for the purification of pyrazoles - Google P
- Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Method for purifying pyrazoles - Google P
- Substances yield after recrystallization
- Problems in recrystalliz
- Tips & Tricks: Recrystalliz
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
- Problems with Recrystallis
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Two-Solvent Recrystalliz
- 3,5-Dimethylpyrazole - Wikipedia.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Techniques for Separating Pyrazole Isomers
Welcome to the technical support center for the chromatographic separation of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of separating these structurally similar compounds.
Introduction: The Challenge of Pyrazole Isomer Separation
Separating pyrazole isomers is a significant challenge in synthetic chemistry and drug development due to their nearly identical physical and chemical properties.[1] Regioisomers often possess very similar polarities, making their resolution on standard stationary phases difficult.[1] Enantiomers, being mirror images, are indistinguishable in achiral environments and thus require specialized chiral stationary phases (CSPs) for separation.[1][2] This guide provides a structured approach to overcoming these challenges using various column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of column chromatography for separating pyrazole isomers?
The optimal chromatography technique depends on the nature of the isomers being separated:
-
Flash Column Chromatography (Normal Phase): This is a widely used and cost-effective method for the purification and separation of pyrazole regioisomers from reaction mixtures.[1][3] Standard silica gel is the most common stationary phase for this purpose.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for high-resolution separations of regioisomers with very similar polarities and is the primary method for separating enantiomers.[1] It can be performed in normal-phase, reversed-phase, or polar organic modes to achieve the desired selectivity.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful, green alternative to HPLC, particularly for chiral separations.[4][5] It often provides faster separations and higher efficiencies due to the unique properties of supercritical fluids.[5]
Q2: How do I select the appropriate stationary phase for my pyrazole isomer separation?
Stationary phase selection is critical and is dictated by the type of isomerism:
-
For Regioisomers (Achiral Separation):
-
Silica Gel: Standard silica gel (230-400 mesh) is the workhorse for flash chromatography of pyrazole regioisomers.[1][3]
-
C18 Columns: For reversed-phase HPLC, C18 columns are frequently employed to separate regioisomers based on differences in hydrophobicity.[1]
-
Phenyl and Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating positional isomers on aromatic rings due to their ability to provide π-π and dipole-dipole interactions in addition to hydrophobic interactions.[6]
-
-
For Enantiomers (Chiral Separation):
-
Polysaccharide-based Chiral Stationary Phases (CSPs): These are the most effective and widely used CSPs for pyrazole enantiomers.[7][8][9][10] Columns such as Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition capabilities for a variety of pyrazole derivatives.[7][8][9][10]
-
Q3: What are the typical mobile phase systems used for pyrazole isomer separation?
The choice of mobile phase is crucial for achieving optimal separation.[11]
-
Normal Phase (Silica Gel):
-
Reversed-Phase HPLC (C18):
-
Chiral HPLC (Polysaccharide CSPs):
Troubleshooting Guide
This section addresses common problems encountered during the separation of pyrazole isomers and provides systematic solutions.
Problem 1: Poor or No Separation of Regioisomers on Silica Gel
Symptoms:
-
Isomers co-elute as a single peak or show very broad, overlapping peaks.
-
Thin-Layer Chromatography (TLC) shows spots with very similar Rf values.
Causality: The isomers have nearly identical polarities, leading to insufficient differential interaction with the silica gel stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Action: Systematically screen different solvent systems on TLC plates to find a mobile phase that provides the best possible separation of the spots.
-
Rationale: Even a small difference in Rf on a TLC plate can be amplified into a successful separation on a longer chromatography column.
-
Pro-Tip: Try a shallower solvent gradient or an isocratic elution with the optimal solvent mixture identified by TLC.
-
-
Employ a Higher Performance Stationary Phase:
-
Action: If TLC optimization fails, consider using a higher-resolution stationary phase.
-
Rationale: Flash chromatography silica with a higher surface area can provide better separation for closely related compounds.[14] For very difficult separations, transitioning to HPLC with a C18 or Phenyl column may be necessary.
-
Problem 2: Tailing Peaks in HPLC Separations
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Causality: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system.[15]
Solutions:
-
Check for Secondary Silanol Interactions:
-
Action: Add a small amount of an acidic or basic modifier to the mobile phase. For reversed-phase, 0.1% TFA or formic acid is common. For normal phase on silica, 0.1-1% triethylamine can be used to deactivate acidic silanol groups.[3]
-
Rationale: Pyrazoles are basic heterocycles and can interact strongly with acidic silanol groups on the silica surface, leading to tailing. Modifiers can suppress these unwanted interactions.
-
-
Reduce Sample Load:
-
Action: Decrease the concentration or injection volume of your sample.
-
Rationale: Injecting too much sample can overload the column, leading to broad and tailing peaks.
-
-
Ensure Proper Sample Solvent:
Problem 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the same isomer vary significantly between runs.
Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifting retention times.
Solutions:
-
Ensure Thorough Column Equilibration:
-
Action: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.
-
Rationale: A non-equilibrated column will result in a drifting baseline and inconsistent retention times.
-
-
Control Column Temperature:
-
Action: Use a column oven to maintain a constant temperature.
-
Rationale: Even small changes in ambient temperature can affect retention times.[17]
-
-
Prepare Fresh Mobile Phase:
-
Action: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Rationale: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Workflow and Decision Making
The following diagrams illustrate the logical workflows for method development and troubleshooting in pyrazole isomer separations.
Caption: Method development workflow for pyrazole isomer separation.
Caption: Troubleshooting flowchart for pyrazole isomer separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation
Objective: To separate a mixture of pyrazole regioisomers using standard silica gel flash chromatography.
Materials:
-
Crude mixture of pyrazole isomers
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method that shows separation between the isomers. The optimal mobile phase should give Rf values between 0.2 and 0.5 for the compounds of interest.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring a uniform bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
-
Elution: Begin elution with the initial mobile phase. If a gradient is required, gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: HPLC Method for Enantioselective Separation
Objective: To separate the enantiomers of a chiral pyrazole derivative using HPLC with a polysaccharide-based chiral stationary phase.
Materials:
-
Racemic pyrazole sample
-
HPLC system with a UV detector
-
Chiral stationary phase (e.g., Lux Cellulose-2, 250 mm x 4.6 mm, 3 µm)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, acetonitrile)
Procedure:
-
Column Installation and Equilibration: Install the chiral column and equilibrate it with the chosen mobile phase (e.g., 90:10 n-hexane/ethanol for normal phase, or 100% acetonitrile for polar organic mode) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic pyrazole sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm or 270 nm).[1]
-
Data Analysis: The two enantiomers should elute at different retention times, allowing for their separation and quantification.[1] Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier in normal phase) to achieve baseline resolution (Rs > 1.5).
Data Summary Tables
Table 1: Typical Starting Conditions for Pyrazole Isomer Separations
| Isomer Type | Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Regioisomers | Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Optimize gradient based on TLC. Use dry loading for best resolution.[1] |
| Regioisomers | Reversed-Phase HPLC | C18 (5 µm) | Acetonitrile/Water + 0.1% TFA | Good for isomers with differences in hydrophobicity. |
| Enantiomers | Chiral HPLC (Normal Phase) | Lux Amylose-2 / Cellulose-2 | n-Hexane/Ethanol | Amylose-based CSPs can show high resolution but may require longer run times.[7][8][9] |
| Enantiomers | Chiral HPLC (Polar Organic) | Lux Cellulose-2 | Acetonitrile or Methanol | Often provides sharp peaks and short analysis times.[7][8][9][10] |
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
-
El-Behairy, M. F., Hassan, R. M., Abdallah, I. I., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. [Link]
- BenchChem. (2025).
-
PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
ACS Publications. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Semantic Scholar. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
Chemistry World. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. [Link]
- BenchChem. (2025).
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
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Chromatography Forum. (2015). Trouble resolving isomers. [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
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NJIT. (n.d.). Chromatography. [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. [Link]
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
-
ResearchGate. (2025). (PDF) Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. [Link]
-
National Institutes of Health. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis [pubmed.ncbi.nlm.nih.gov]
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 13. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 17. Trouble resolving isomers - Chromatography Forum [chromforum.org]
Common byproducts in the synthesis of pyrazole-pyridine compounds
Welcome to the technical support center for the synthesis of pyrazole-pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the complex challenges and nuances encountered in the lab. We will explore the mechanistic origins of common byproducts, provide field-tested troubleshooting strategies, and offer detailed workflows to enhance the yield, purity, and regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing pyrazole-pyridine compounds?
A1: The nature of byproducts is highly dependent on your chosen synthetic route. However, several common impurities are frequently encountered across different methodologies:
-
Regioisomers: This is arguably the most prevalent issue, especially when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[1][2][3] The reaction can proceed through two different pathways, leading to a mixture of isomeric products that can be challenging to separate.[3]
-
Incompletely Cyclized Intermediates: Reactions may stall, leaving behind intermediates such as pyrazolines or open-chain precursors.[3][4] This is often due to suboptimal reaction conditions, such as insufficient temperature or reaction time.[1]
-
Products from Side-Reactions of Starting Materials: Impurities in your starting materials can lead to their own set of byproducts.[1] For instance, hydrazine starting materials can sometimes undergo side reactions that produce colored impurities.[3] In some cases, di-addition of hydrazine to a dicarbonyl compound can also occur.[3]
-
Homocoupled Products: In cross-coupling based strategies, homocoupling of one of the coupling partners can be a significant byproduct.
-
Hydrolysis Products: If your starting materials or product contain sensitive functional groups (e.g., esters, nitriles), they may hydrolyze under acidic or basic reaction conditions, or during aqueous workup.
Q2: My reaction with an unsymmetrical 1,3-diketone gave me two regioisomers. Why did this happen and how can I control it?
A2: The formation of two regioisomers occurs because the two carbonyl groups of an unsymmetrical 1,3-diketone exhibit different levels of electrophilicity. The initial nucleophilic attack from the aminopyrazole can occur at either carbonyl carbon. The subsequent cyclization and dehydration lead to the two different product isomers.[2][5]
Causality & Control:
-
Electronic Effects: The primary factor dictating the point of initial attack is the electronic nature of the substituents on the diketone. A carbonyl group adjacent to a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) is significantly more electrophilic and will be the preferred site of attack.[5] For example, in the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the attack preferentially occurs at the carbonyl carbon bearing the -CF₃ group.[5]
-
Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.
-
Reaction Conditions: While less predictable, the choice of solvent and catalyst can sometimes influence the regiochemical outcome.[1] It is always advisable to consult the literature for syntheses involving similar substrates.[1]
A three-component reaction, where the 1,3-bis-electrophile is generated in situ from an aldehyde and an active methylene compound, can sometimes offer better regioselectivity compared to using a pre-formed unsymmetrical diketone.[2]
Q3: My crude product is a dark, oily residue, and TLC shows multiple spots. Where do I even begin with purification?
A3: A complex crude mixture requires a systematic approach to purification. The goal is to first remove baseline impurities and then tackle the separation of closely related compounds.
Initial Cleanup Strategy:
-
Aqueous Work-up: A proper aqueous work-up is crucial for removing inorganic salts, catalysts, and highly polar impurities. An acid-base extraction can be particularly effective if your target compound has a basic nitrogen atom, allowing you to separate it from neutral organic byproducts.[6]
-
Solvent Trituration/Precipitation: If your desired product is a solid, triturating the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble can be a highly effective first-pass purification step. Alternatively, dissolving the crude mixture in a minimal amount of a good solvent and then adding an anti-solvent can precipitate the product.
Chromatographic Purification:
-
Column Chromatography: This is the most common method for separating complex mixtures.[1]
-
Stationary Phase: Silica gel is standard. However, if your compound is highly basic and shows significant tailing on silica, consider deactivating the silica with triethylamine (e.g., adding 1% Et₃N to your eluent) or using alumina.[6]
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often necessary to separate closely eluting isomers.[1]
-
Alternative Methods:
-
Recrystallization: If you can achieve a reasonable level of purity (>90%), fractional recrystallization can be an excellent method for obtaining highly pure material, especially for separating regioisomers with different solubilities.[1]
-
Preparative HPLC: For high-value compounds or very difficult separations, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.
Troubleshooting Guides
Guide 1: Issue - Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Detailed Protocol for Root Cause Analysis:
-
Verify Starting Material Integrity: Before altering reaction conditions, confirm the purity of your starting materials.[1] Impurities can inhibit catalysts or introduce competing side reactions.
-
Protocol: Run NMR and/or LC-MS on your starting materials. If impurities are detected, purify them by appropriate methods (e.g., recrystallization for solids, distillation for liquids, or chromatography).
-
-
Optimize Reaction Temperature: Many pyrazole-pyridine syntheses require heating to overcome activation energy barriers.[1][2]
-
Protocol: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux in the chosen solvent). Monitor each reaction by TLC over several hours to identify the optimal temperature for product formation while minimizing byproduct formation.
-
-
Monitor Reaction Progress Diligently: Stopping a reaction too early or letting it run too long can drastically affect yield.[1]
-
Protocol: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent and the appearance of the product. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and spot them on a TLC plate alongside your starting materials. The optimal reaction time is when the starting material spot has disappeared and the product spot is at its most intense.
-
Guide 2: Issue - Formation of Regioisomers
Symptoms:
-
¹H or ¹³C NMR spectra show duplicate sets of peaks for the product.
-
LC-MS analysis reveals two or more peaks with the same mass.
-
TLC shows two spots that are very close together (low ΔRf).
Strategies for Mitigation and Separation:
| Strategy | Description | Causality & Rationale |
| Modify Starting Materials | Introduce a strong electronic bias in the unsymmetrical reactant. For a 1,3-diketone, add an electron-withdrawing group (e.g., -CF₃) to one side.[5] | This dramatically increases the electrophilicity of the adjacent carbonyl, making it the primary site of nucleophilic attack and favoring the formation of a single regioisomer.[5] |
| Column Chromatography | The most common method for separating isomers.[1] Requires careful optimization of the mobile phase. | Even small differences in the polarity and steric environment of the isomers can be exploited to achieve separation on a solid support like silica gel. |
| Fractional Recrystallization | Purify the mixture by exploiting differences in solubility between the isomers in a specific solvent system.[1] | Regioisomers often have different crystal packing efficiencies, leading to variations in their solubility that can be used for separation. |
Detailed Protocol for Isomer Separation by Column Chromatography:
-
Analytical TLC: First, find a solvent system that gives good separation (a ΔRf of at least 0.1 is ideal) on an analytical TLC plate. Test various ratios of a non-polar solvent (e.g., Hexane, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Column Packing: Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the mass of your crude product (e.g., 50-100 g of silica for 1 g of product).
-
Loading the Sample: Dissolve your crude mixture in a minimal amount of the eluent or another appropriate solvent. For better resolution, it is often preferable to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the optimized solvent system from step 1. If separation is difficult, a shallow gradient (slowly increasing the percentage of the polar solvent) is highly recommended.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers and which contain mixtures. Combine the pure fractions of each isomer separately.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]
-
MDPI. (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine
Welcome to the technical support center for the synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a two-stage process. First is the formation of the 3,5-dimethylpyrazole core, a relatively straightforward cyclocondensation reaction. The second, more challenging stage involves the coupling of this pyrazole unit with a pyridine backbone. This guide will provide troubleshooting for both stages.
Caption: General two-stage synthetic workflow.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Stage 1: Synthesis of 3,5-Dimethylpyrazole
The synthesis of 3,5-dimethylpyrazole is commonly achieved through the reaction of acetylacetone with hydrazine hydrate.[1][2] While generally high-yielding, problems can still arise.
Q1: My yield of 3,5-dimethylpyrazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this cyclocondensation can often be attributed to improper temperature control, suboptimal solvent choice, or inefficient purification.
-
Causality: The reaction between acetylacetone and hydrazine is exothermic. Uncontrolled addition of reagents can lead to side reactions and a decrease in yield. The choice of solvent is also crucial for ensuring the reactants are well-dissolved and for facilitating the subsequent crystallization of the product.
-
Troubleshooting Steps:
-
Temperature Control: Add the acetylacetone dropwise to a cooled solution of hydrazine hydrate (e.g., in an ice bath) to maintain a low reaction temperature during the initial addition.[2]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for this reaction, allowing for good solubility of the reactants and facilitating product crystallization upon cooling.[2] Water can also be used as a cost-effective and environmentally friendly solvent, often with an acid catalyst like glacial acetic acid.[3][4]
-
Reaction Time and Temperature: After the initial exothermic reaction, a period of heating (reflux) is typically required to drive the reaction to completion.[2]
-
Purification: Recrystallization is an effective method for purifying 3,5-dimethylpyrazole. Hexane or water are suitable solvents for recrystallization, yielding the product as white, fluffy flakes.[2][5]
-
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add acetylacetone (1.0 eq) dropwise to the cooled hydrazine solution with constant stirring over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot hexane or water to obtain pure 3,5-dimethylpyrazole.
Stage 2: Cross-Coupling of 3,5-Dimethylpyrazole with a 2-Halopyridine
This step is often the most challenging part of the synthesis, with several cross-coupling methodologies available, each with its own set of potential issues. The most common methods are Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings.
Caption: Decision matrix for cross-coupling methods.
Q2: I am attempting a Suzuki-Miyaura coupling between a 3,5-dimethylpyrazole boronic acid derivative and a 2-chloropyridine, but the yield is very low. What could be the problem?
A2: Low yields in Suzuki-Miyaura couplings involving 2-halopyridines are a well-documented issue often referred to as the "2-pyridyl problem".[3][6] This can be due to several factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.
-
Protodeboronation: The pyrazole boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.
-
Poor Reactivity of 2-Chloropyridines: 2-chloropyridines are often less reactive than their bromo or iodo counterparts in Suzuki couplings.[7]
-
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuDavePhos.[8][9] | These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle while sterically hindering catalyst deactivation by the pyridine nitrogen. |
| Boronic Acid Derivative | Consider using a pyrazole pinacol boronate ester instead of the boronic acid. | Boronate esters are generally more stable and less prone to protodeboronation. |
| Base | Use a non-aqueous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] | This minimizes the risk of protodeboronation which is often accelerated by water. |
| Solvent | Anhydrous solvents such as 1,4-dioxane or toluene are preferred. | To further reduce the chances of protodeboronation. |
| Catalyst | Ensure you are using an appropriate palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.[11] | The choice of palladium precursor can significantly impact the reaction outcome. |
Q3: I am concerned about the toxicity of tin reagents in a Stille coupling. Are there any alternatives for coupling my pyrazole and pyridine moieties?
A3: Yes, while Stille coupling is a viable method that tolerates a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[12][13][14] The Suzuki-Miyaura coupling, as discussed above, is a popular alternative due to the low toxicity of boron reagents.[10] Another excellent alternative is the Buchwald-Hartwig amination .
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction directly forms a C-N bond between an aryl halide (your 2-halopyridine) and an amine (the NH of your 3,5-dimethylpyrazole).[9][15] This method avoids the need to pre-functionalize the pyrazole with a boronic acid or stannane group.
-
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are typically required.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.[16]
-
Reaction Conditions: The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.[16]
-
Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (or as optimized) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q4: I am observing the formation of significant amounts of a hydrodehalogenated pyridine byproduct (lutidine). What is causing this?
A4: The formation of a hydrodehalogenated byproduct is a common side reaction in many cross-coupling reactions. It is essentially the replacement of the halogen on your pyridine with a hydrogen atom.
-
Potential Causes:
-
In Suzuki couplings, this can result from the protodeboronation of the pyrazole boronic acid, followed by a competing reaction pathway.
-
In any palladium-catalyzed coupling, impurities in the solvent or reagents that can act as a hydrogen source can contribute to this side reaction.
-
Inefficient reductive elimination from the palladium complex can also lead to side reactions, including hydrodehalogenation.
-
-
Mitigation Strategies:
-
Ensure all reagents and solvents are anhydrous and of high purity.
-
Use a more stable boronic acid derivative, such as a pinacol ester, in Suzuki couplings.
-
Optimize the ligand-to-metal ratio to promote efficient reductive elimination.
-
Carefully control the reaction temperature, as higher temperatures can sometimes favor side reactions.
-
III. Summary of Optimized Conditions
The table below provides a starting point for optimizing your synthesis. The exact conditions may need to be fine-tuned for your specific substrates and laboratory setup.
| Reaction Stage | Key Parameters | Recommended Conditions |
| Pyrazole Synthesis | Reagents | Acetylacetone, Hydrazine Hydrate |
| Solvent | Ethanol or Water with Acetic Acid Catalyst | |
| Temperature | Initial cooling, followed by reflux | |
| Cross-Coupling | Method | Buchwald-Hartwig Amination (recommended for directness) or Suzuki-Miyaura (with optimizations) |
| (Buchwald-Hartwig) | Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or similar bulky phosphine ligand |
| Base | Sodium tert-butoxide | |
| Solvent | Anhydrous Toluene or Dioxane | |
| (Suzuki-Miyaura) | Catalyst/Ligand | Pd(OAc)₂ / XPhos or similar bulky phosphine ligand |
| Pyrazole Reagent | 3,5-Dimethylpyrazole Pinacol Boronate Ester | |
| Base | K₂CO₃ or Cs₂CO₃ | |
| Solvent | Anhydrous Dioxane |
By carefully considering the factors outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of your target compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This resource is designed for researchers, chemists, and process development scientists who are transitioning their pyrazole synthesis from bench-scale to pilot or industrial-scale production. Scaling up presents a unique set of challenges that can impact yield, purity, and safety. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs) - Common Scale-Up Hurdles
This section addresses the most common questions and issues encountered during the scale-up of pyrazole synthesis.
Q1: My pyrazole synthesis is highly exothermic, and I'm struggling with temperature control on a larger scale. What are the best practices for managing this?
A1: Exothermic reactions are a major safety concern during the scale-up of pyrazole synthesis, particularly in steps like diazotization and ring-closure reactions involving hydrazine.[1][2] The reduced surface-area-to-volume ratio in larger reactors impedes efficient heat dissipation.[1][3] To effectively manage this, consider the following strategies:
-
Slow Reagent Addition: Add reagents, especially potent ones like hydrazine hydrate, dropwise while meticulously monitoring the internal reaction temperature.[1][2]
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that can handle the heat load of the scaled-up reaction. An ice bath, for example, is crucial for keeping diazotization reactions below 5 °C.[1]
-
Flow Chemistry: Transitioning to a continuous flow process offers superior heat transfer and precise temperature control. This significantly enhances the safety and consistency of the reaction.[1][3][4] Flow reactors, such as coil reactors, can be efficiently cooled to maintain a stable temperature even with moderately exothermic reactions.[1]
Q2: I'm seeing a significant drop in yield and the formation of new impurities now that I've scaled up my reaction. What's causing this?
A2: A decrease in yield and the appearance of new impurities during scale-up are often linked to changes in mixing efficiency and reaction conditions.[1][5] In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reagents, which can promote side reactions.[1][5] For instance, in a diazotization reaction, a shift from the acidic conditions of a lab-scale experiment to different conditions during scale-up can make the aniline nucleophilic, resulting in the formation of condensation byproducts.[1][3]
To address this, it's essential to re-optimize reaction parameters such as temperature, concentration, and stirring speed for the larger scale.[1] Evaluating the impact of mixing speed during your small-scale experiments can help you anticipate and prevent these issues during the scale-up.[1]
Q3: How do I select the most appropriate solvent for scaling up my pyrazole synthesis?
A3: Solvent selection is a critical factor that influences reaction conversion, product purity, and the ease of product isolation at a larger scale.[1] An ideal solvent should:
-
Provide good solubility for reactants and intermediates.
-
Enable the product to precipitate for straightforward isolation.
-
Be easy to remove and, if possible, recyclable.
For example, in the synthesis of 3,5-diamino-1H-pyrazole, diethyl ether was chosen for the ring-closure step because it allowed the product to precipitate, which improved the yield and simplified isolation by filtration.[1] When preparing a salt form, THF was found to deliver reliable results and good conversion.[1][3] It is highly recommended to screen a variety of solvents at the lab scale to determine the best balance of properties for your specific pyrazole derivative.[1]
Q4: What are the recommended methods for purifying pyrazoles on a large scale?
A4: Large-scale purification of pyrazoles often requires moving beyond standard laboratory-scale chromatography.[6] Common and effective strategies include:
-
Crystallization: This is one of the most efficient methods for large-scale purification. If your pyrazole product is difficult to crystallize, converting it into an acid addition salt can improve its crystallization properties, allowing it to be precipitated from organic solvents.[1]
-
Washing: Thoroughly washing the filtered product with a suitable cold solvent is effective for removing residual impurities.[1]
-
Flow Chemistry with Inline Purification: Continuous flow systems can be designed to include inline purification steps, such as liquid-liquid extraction or the use of scavenger resins, to remove impurities before the final product is isolated.[1] This can eliminate the need for traditional batch purification methods.[1]
Q5: Are there safer alternatives to hazardous reagents like hydrazine and sodium nitrite, especially at an industrial scale?
A5: Yes, minimizing the risks associated with hazardous reagents is a critical consideration for scale-up. For diazotization reactions that traditionally use sodium nitrite under acidic conditions, substituting it with tert-butyl nitrite (TBN) can be a safer option.[1][3] The instability of diazonium intermediates poses a significant safety hazard; using continuous flow chemistry can minimize the accumulation of these energetic species, thereby improving safety.[1][3] Additionally, for reactions that involve potentially explosive intermediates or products, conducting a thorough safety assessment, including tests for mechanical and thermal stability, is crucial before proceeding with large-scale synthesis.[1][3]
Part 2: Troubleshooting and Optimization Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues in pyrazole synthesis scale-up.
Issue 1: Low Yield
| Potential Cause | Troubleshooting & Optimization Strategies |
| Incomplete Reaction | - Increase the reaction time or temperature. - Ensure efficient and consistent mixing. - Verify the quality and purity of your starting materials.[2] |
| Formation of Regioisomers or Byproducts | - Optimize reaction conditions (e.g., temperature, solvent, catalyst) to enhance selectivity. - Consider a different synthetic route that offers higher regioselectivity.[2] |
| Product Loss During Workup or Purification | - Optimize the solvents and procedures used for extraction and recrystallization.[2] |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting & Optimization Strategies |
| Reaction Conditions Favoring Multiple Isomers | - Screen a variety of different solvents and catalysts. - Lowering the reaction temperature may improve selectivity. - Explore alternative synthetic pathways that provide better regiochemical control.[2] |
Issue 3: Product Degradation
| Potential Cause | Troubleshooting & Optimization Strategies |
| Product Instability at High Temperatures or in the Presence of Certain Reagents | - Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[2] |
Issue 4: Difficulty in Purification
| Potential Cause | Troubleshooting & Optimization Strategies |
| Product and Impurities Have Similar Physical Properties | - Screen a wide range of solvents for recrystallization. - For column chromatography, experiment with different solvent systems and stationary phases.[2] |
Part 3: Experimental Protocols and Visualizations
This section provides a generalized experimental protocol for a common pyrazole synthesis and includes visual diagrams to illustrate key workflows and concepts.
Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[2]
Materials:
-
Ethyl acetoacetate (17 mmol)
-
Phenylhydrazine (14 mmol)
-
Glacial acetic acid (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent, or it can be recrystallized from a benzene-petroleum ether mixture to yield the pure compound.[2]
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for low yield in pyrazole synthesis.
Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.
Caption: A troubleshooting decision tree for addressing low yield in pyrazole synthesis.
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate.
- Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives - Benchchem.
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate.
- Knorr Pyrazole Synthesis.
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
- Paal–Knorr synthesis - Wikipedia.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central.
- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Stability and Degradation Studies of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Welcome to the technical support center for 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Introduction to the Stability Profile of this compound
This compound is a heterocyclic compound featuring both a pyridine and a pyrazole ring. The stability of this molecule is influenced by the chemical properties of both ring systems. The pyrazole ring is generally known for its metabolic stability, a desirable trait in drug discovery.[1] Conversely, the pyridine ring can be susceptible to degradation through various mechanisms, including oxidation and photolysis.[2][3][4] Understanding the interplay of these two moieties is crucial for predicting and mitigating degradation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the constituent heterocyclic rings, the primary degradation pathways of concern are oxidation and photodegradation . The pyridine ring is susceptible to N-oxidation and hydroxylation, potentially leading to ring-opened products.[2][5] The pyrazole ring, while generally stable, can undergo oxidation to form hydroxylated derivatives, such as 4-hydroxypyrazole.[6][7] Photodegradation can also occur, especially under UV light, leading to a variety of degradation products.[8][9]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Use of amber vials or light-blocking containers is essential to protect against photodegradation.[10]
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks can arise from several sources, including degradation of the compound, impurities in the sample or mobile phase, or issues with the HPLC system itself. Refer to the Troubleshooting Guide for HPLC Analysis in this document for a systematic approach to identifying the source of the problem.
Q4: Is this compound susceptible to hydrolysis?
A4: While the pyrazole and pyridine rings themselves are relatively stable to hydrolysis, the overall stability of the molecule in aqueous solutions at different pH values should be experimentally determined. Forced degradation studies under acidic, basic, and neutral pH conditions are recommended to assess its hydrolytic stability.[11]
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental challenges you may face.
A. Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[11][12][13]
Issue 1: No or minimal degradation observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For oxidative degradation, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[14]
-
Elevate Temperature: For hydrolytic and thermal studies, increase the temperature in increments of 10°C (e.g., from 40°C to 60°C or higher).
-
Extend Exposure Time: Increase the duration of the stress test.
-
Rationale: The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve degradants.[13]
-
Issue 2: Complete degradation of the compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the concentration of acid, base, or oxidizing agent.
-
Lower Temperature: Reduce the temperature of the study.
-
Shorten Exposure Time: Decrease the duration of the stress test.
-
Rationale: Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions.[12]
-
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | ICH Q1B Option 2 | 25°C | As per ICH guidelines |
B. Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and stability of pharmaceutical compounds.
Issue 1: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analyte. For a basic compound like a pyridine derivative, a lower pH (e.g., 3-4) can improve peak shape.
-
Add an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding an ion-pairing agent to the mobile phase.
-
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: Lower the concentration of the sample.[15]
-
-
-
Possible Cause 3: Extra-column band broadening.
-
Troubleshooting Steps:
-
Minimize Tubing Length: Use shorter tubing between the injector, column, and detector.
-
Use Smaller Inner Diameter Tubing: Employ tubing with a smaller internal diameter to reduce dead volume.[16]
-
-
Issue 2: Drifting retention times.
-
Possible Cause 1: Inconsistent mobile phase composition.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is freshly prepared and properly mixed.
-
Check Pump Performance: Verify that the HPLC pumps are delivering a consistent flow rate and composition.[17]
-
-
-
Possible Cause 2: Column temperature fluctuations.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven.[18]
-
-
-
Possible Cause 3: Column equilibration.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[18]
-
-
Issue 3: Ghost peaks.
-
Possible Cause 1: Contamination in the mobile phase or HPLC system.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Flush the System: Flush the HPLC system with a strong solvent to remove any contaminants.[15]
-
-
-
Possible Cause 2: Carryover from previous injections.
-
Troubleshooting Steps:
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between samples.
-
Inject a Blank: Run a blank injection (mobile phase only) to confirm that the ghost peak is due to carryover.
-
-
IV. Visualizing Degradation and Workflows
A. Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on the known chemistry of its constituent rings.
Caption: Workflow for stability-indicating method development.
V. Experimental Protocols
A. Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). [19]7. Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
B. Protocol: HPLC Method for Purity and Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note: This is a starting point, and the method may require optimization for your specific application.
VI. References
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
Pharma Stability: Photostability Testing Issues. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. Available at: [Link]
-
A Comprehensive Review on Photostability Chamber of Pharmaceutical Products. ijariie. Available at: [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Request PDF - ResearchGate. Available at: [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. Available at: [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. Available at: [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes. PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. acdlabs.com [acdlabs.com]
- 14. ijisrt.com [ijisrt.com]
- 15. ijsdr.org [ijsdr.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ijariie.com [ijariie.com]
Technical Support Center: Strategies for Regioselective Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of pyrazole synthesis. This guide focuses on a critical aspect of pyrazole chemistry: controlling regioselectivity and preventing the formation of unwanted regioisomers.
Introduction
The pyrazole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a cornerstone of pyrazole chemistry.[4][5][6] However, when employing unsymmetrical 1,3-dicarbonyl compounds, this reaction can lead to the formation of two distinct regioisomers, posing significant challenges in purification and yield optimization.[7][8][9]
This guide provides in-depth troubleshooting advice and frequently asked questions to empower you with the knowledge to achieve high regioselectivity in your pyrazole synthesis endeavors.
Troubleshooting Guide: Common Issues and Solutions
Question: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
Answer:
The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[9] The two nitrogen atoms of the substituted hydrazine exhibit different nucleophilicities, and the two carbonyl groups of the dicarbonyl compound have different electrophilicities. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons can occur in two different ways, leading to two distinct intermediates that cyclize to form the respective pyrazole regioisomers.[5][8][10]
Several factors influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[8]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can enhance the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the electronic nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms.[8]
-
Reaction Conditions: The solvent, temperature, and pH of the reaction medium play a crucial role in dictating the regioselectivity.[7][8]
Question: How can I improve the yield of the desired pyrazole regioisomer?
Answer:
Improving the yield of a specific regioisomer involves carefully controlling the reaction conditions to favor one reaction pathway over the other. Here are several field-proven strategies:
1. Strategic Solvent Selection
The choice of solvent can dramatically influence regioselectivity. While traditional syntheses often employ protic solvents like ethanol, recent studies have highlighted the remarkable effect of fluorinated alcohols.[1][2]
-
Fluorinated Alcohols (TFE and HFIP): Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can significantly enhance the regioselectivity of the pyrazole formation.[1][2] These solvents are non-nucleophilic and can promote the desired reaction pathway by minimizing competing side reactions.[1] For instance, in the reaction of a 1,3-diketone with methylhydrazine, switching from ethanol to HFIP can dramatically increase the ratio of the desired regioisomer.[1][2]
| Solvent | Regioisomeric Ratio (Isomer A:Isomer B) |
| Ethanol | ~1:1 to 3:1 |
| TFE | Up to 85:15 |
| HFIP | Up to 99:1 |
-
Aprotic Dipolar Solvents: In certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide excellent regioselectivity at room temperature.[3][4][11]
2. pH Control
The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[8]
-
Acidic Conditions: In acidic media, the more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity and favoring the attack by the less basic nitrogen.
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen is more likely to initiate the reaction.
A systematic screening of pH is recommended to determine the optimal conditions for your specific substrates.
3. Temperature Optimization
Temperature can also be a tool to control regioselectivity. In some systems, a temperature-controlled divergent synthesis approach has been developed where different regioisomers are favored at different temperatures.[12]
4. Use of Catalysts
Various catalysts can be employed to enhance regioselectivity:
-
Lewis Acids: Catalysts like lithium perchlorate have been shown to be effective in promoting pyrazole synthesis.[4]
-
Organocatalysts: Secondary amines can catalyze the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to yield pyrazoles with high regioselectivity.[13]
-
Metal Catalysts: Iron, ruthenium, and copper catalysts have been utilized in various regioselective pyrazole syntheses.[14]
Experimental Protocol: Enhancing Regioselectivity using Fluorinated Alcohols
This protocol provides a general guideline for improving regioselectivity in the synthesis of N-substituted pyrazoles from a 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature with gentle stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product using NMR spectroscopy to confirm its regiochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in pyrazole synthesis?
A1: The primary factors are a combination of steric and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions such as solvent, temperature, and pH.[7][8]
Q2: Which analytical techniques are best for distinguishing between pyrazole regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between pyrazole regioisomers.[9][15] Techniques such as 1H NMR, 13C NMR, and especially 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous structural assignments.[16][17] X-ray crystallography can also provide definitive structural proof if suitable crystals can be obtained.
Q3: Can I predict the major regioisomer before running the reaction?
A3: While a precise prediction can be challenging without prior experimental data for a specific system, you can make an educated guess based on fundamental principles. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[1] However, the interplay of steric and electronic factors can be complex, and experimental verification is always necessary.[7]
Q4: Are there alternative synthetic routes to obtain a single pyrazole regioisomer?
A4: Yes, several alternative strategies can provide high regioselectivity:
-
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or sydnones with alkynes can offer excellent control over regioselectivity.[18][19]
-
Synthesis from Hydrazones and Nitroolefins: This method can provide 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity.[20]
-
Post-functionalization of the Pyrazole Ring: In some cases, it may be more efficient to synthesize a simpler pyrazole and then introduce the desired substituents at specific positions through regioselective functionalization reactions.[21]
Visualizing Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis - Regioisomeric Pathways
Caption: Knorr synthesis pathways leading to two regioisomers.
Diagram 2: Workflow for Optimizing Regioselectivity
Caption: A systematic approach to optimizing reaction regioselectivity.
References
-
Almansa, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5857–5860. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5857–5860. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Chandrasekharan, S. P., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
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Reddy, B. V. S., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3595–3600. [Link]
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Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]
-
Portilla, J., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(12), 21918–21934. [Link]
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Girish, Y. R., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(12), 2048. [Link]
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ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]
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ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
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ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
UABDivulga. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
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Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]
-
Guchhait, S. K., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Elguero, J., & Goya, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
GalChimia. (2009, March 1). Regioselective pyrazoles. [Link]
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Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(18), 4287. [Link]
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Technical Support Center: Navigating Low Yields in Hydrazine-Dicarbonyl Condensations
Welcome to our dedicated technical support center for troubleshooting condensation reactions between hydrazines and dicarbonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in these critical synthetic transformations. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights in a direct question-and-answer format to address the specific issues you may face at the bench.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in hydrazone formation from dicarbonyls can stem from several factors, often related to reaction equilibrium, side reactions, or suboptimal conditions. The most frequent issues include:
-
Inappropriate pH: The reaction is typically acid-catalyzed, but the pH must be carefully controlled.[1][2] An optimal pH is generally mildly acidic, around 4.5-6.[1]
-
Suboptimal Solvent Choice: The solvent polarity can influence the reaction kinetics and the solubility of reactants and products, thereby affecting yield.[3]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can impede the reaction.[1][4]
-
Side Reactions: The formation of azines is a common side reaction that can significantly reduce the yield of the desired hydrazone.[5][6]
-
Product Instability: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, leading to a reversal of the reaction.[7][8]
Q2: How does pH control the reaction, and what is the optimal range?
The pH of the reaction medium is a critical parameter in hydrazone formation. The reaction is acid-catalyzed because protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][9] However, excessive acidity is detrimental as it leads to the protonation of the hydrazine, rendering it non-nucleophilic.[1] This creates a bell-shaped relationship between reaction rate and pH, with the optimal range typically falling between pH 4.5 and 6.[1]
Troubleshooting Guide
Issue 1: Consistently Low Yield Despite pH Optimization
Potential Cause: You might be facing issues with reactant quality, solvent effects, or unaccounted side reactions.
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure the hydrazine and dicarbonyl starting materials are pure. Impurities can introduce side reactions or inhibit the desired condensation.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol or methanol are often effective as they can help to solvate the transition state. However, the optimal solvent can be substrate-dependent. It is advisable to screen a few different solvents.[3]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as the formation of azines.[5] Running the reaction at a moderate temperature (e.g., room temperature to 50°C) is often a good starting point.
-
Monitor for Side Products: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of any major side products.[1] The most common side product is an azine, formed from the reaction of the initial hydrazone product with another molecule of the carbonyl compound.[5][7]
Workflow for Troubleshooting Low Yields:
Caption: Competing pathways of hydrazone and azine formation.
Issue 3: Difficulty in Purifying the Hydrazone Product
Potential Cause: Hydrazones can be sensitive to acidic conditions, and their polarity can make them challenging to purify via standard silica gel chromatography.
Troubleshooting Steps:
-
Avoid Acidic Conditions: During workup and purification, avoid strongly acidic conditions which can lead to hydrolysis of the hydrazone. [7][8]If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. [10]Reverse-phase chromatography may also be effective.
-
Recrystallization: Hydrazones are often crystalline compounds. [10]Recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Base-Deactivated Silica: If using silica gel, it can be pre-treated with a base like triethylamine to neutralize acidic sites and prevent product degradation on the column. [10] Table 1: Comparison of Purification Techniques for Hydrazones
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | High purity, scalable. | Can have lower recovery, requires a suitable solvent. | Crystalline, thermally stable hydrazones. |
| Silica Gel Chromatography | Good separation of non-polar impurities. | Can cause decomposition of acid-sensitive hydrazones. | Robust, less polar hydrazones. |
| Base-Treated Silica | Minimizes acid-catalyzed decomposition. | Requires pre-treatment of the silica gel. | Acid-sensitive hydrazones. |
| Alumina Chromatography | Good for separating polar compounds. | Can have lower resolution than silica gel. | Polar and moderately acid-sensitive hydrazones. |
| Reverse-Phase HPLC | High resolution, good for polar compounds. | Requires specialized equipment, may not be suitable for large scale. | High-purity small-scale purification. |
In-Depth Scientific Explanations
The Mechanism of Hydrazone Formation
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The key steps are:
-
Acid Catalysis: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, either intramolecularly or via the solvent.
-
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.
In the case of dicarbonyls, this process can occur at one or both carbonyl groups. When reacting with hydrazine itself (H₂NNH₂), the initial hydrazone can react with a second dicarbonyl molecule to form an azine. With substituted hydrazines, the reaction typically stops at the hydrazone stage.
Mechanistic Pathway of Hydrazone Formation
Caption: Stepwise mechanism of acid-catalyzed hydrazone formation.
References
-
Wikipedia. Hydrazone. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 827–837. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Le-Nedelec, T., & Sanders, J. K. M. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International Ed. in English), 47(39), 7523-7526. [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Link]
-
ResearchGate. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
De, S., & Brogdon, J. L. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Journal of the Brazilian Chemical Society, 30(8), 1735-1743. [Link]
- Needham, B. J., & Smith, M. A. (1967). U.S. Patent No. 3,332,739. U.S.
-
Zhu, L., & Frei, H. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 643–649. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
-
ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds. [Link]
-
Alcrut Group. (n.d.). Synthesis and Evaluation of Hydrazones. [Link]
-
Biswas, T. (2022, June 5). MCQ-229: About Hydrazine and Carbonyl group [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine... [Link]
-
Semantic Scholar. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]
-
Wikipedia. Hydrazine. [Link]
-
ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. [Link]
-
Gallardo-Fuentes, S., Aravena-Opitz, M., Yáñez-Sánchez, M., & Holz, J. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(13), 8456–8463. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]
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- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Removal from Pyrazole Products
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions for a critical step in the synthesis of pyrazole-based compounds: the removal of residual catalyst. In drug development and fine chemical synthesis, achieving stringent purity standards is not just a goal; it is a necessity. Residual metals, particularly from widely used palladium or copper catalysts, can interfere with downstream applications, compromise biological assays, and represent a significant safety concern in active pharmaceutical ingredients (APIs).
This resource consolidates field-proven troubleshooting advice and detailed protocols to help you navigate common challenges and select the most effective purification strategy for your specific pyrazole product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of catalyst removal strategies.
Q1: What are the most common catalysts requiring removal after pyrazole synthesis? The most prevalent catalysts are transition metals, particularly palladium (Pd) and copper (Cu), which are instrumental in cross-coupling reactions (like Suzuki, Heck, and Sonogashira) and cyclization reactions used to construct the pyrazole ring or add substituents.[1][2] These are often used as heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C) or as homogeneous complexes with ligands.
Q2: Why is the complete removal of these catalysts so critical? For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on residual metal impurities. Beyond the regulatory mandate, residual metals can:
-
Interfere with biological assays: Metal ions can exhibit their own physiological activities, confounding screening results.
-
Catalyze degradation: Traces of catalyst can compromise the long-term stability of the final compound.
-
Poison downstream catalysts: If the pyrazole is an intermediate, residual metals can poison catalysts used in subsequent synthetic steps.[3]
Q3: What are the primary strategies for removing residual catalysts? There are four main approaches, often used in combination:
-
Filtration: The physical removal of solid, heterogeneous catalysts.[4]
-
Adsorption: Using materials like activated carbon to bind and remove dissolved or colloidal metal species.[5][6]
-
Scavenging: Employing solid-supported reagents (typically functionalized silica) with a high affinity for specific metals to chemically bind and remove them.[7][8]
-
Classical Purification: Techniques like recrystallization, extraction, or chromatography that separate the product from impurities, including catalyst residues.[9][10]
Q4: How do I choose the best method for my specific situation? The optimal choice depends on several factors: the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your pyrazole product (solubility, stability), the scale of the reaction, and the required final purity. The decision-making workflow in Section 4 is designed to guide you through this selection process.
Section 2: Troubleshooting Guide
This section tackles specific experimental issues in a practical, question-and-answer format.
Problem 1: My final product has a persistent gray/black color after a reaction using Palladium on Carbon (Pd/C), even after simple filtration.
-
Underlying Cause: This indicates the presence of fine, potentially colloidal, palladium particles that are passing through standard filter paper. Simple paper filtration is often insufficient for removing the microscopic fines from heterogeneous catalysts.
-
Expert Solution:
-
Use a Filtration Aid: The most reliable method is to perform a filtration through a pad of diatomaceous earth (e.g., Celite®).[11] This creates a fine, tortuous path that effectively traps microscopic catalyst particles.
-
Sintered Metal Filters: For larger scale or recurrent processes, investing in sintered metal filtration systems offers a robust, reusable, and highly efficient solution for removing fine particulates.[12][13]
-
Problem 2: Simple filtration failed to remove the catalyst from my reaction mixture. What should I do?
-
Underlying Cause: If you used a homogeneous catalyst (e.g., Pd(PPh₃)₄) or if some of your heterogeneous catalyst has leached into the solution, the metal is likely dissolved and will not be removed by physical filtration. The catalyst is in a soluble, ionic, or complexed form.
-
Expert Solution:
-
Metal Scavengers: This is the most targeted and efficient approach. Use a silica-based scavenger functionalized with a group that has a high affinity for the metal . For palladium, thiol-functionalized silica (Si-Thiol) is exceptionally effective.[7][8] These scavengers form a heterogeneous mixture that can be easily filtered off after binding the metal.[14]
-
Activated Carbon: A more economical but potentially less selective option is treatment with activated carbon.[5][7] The carbon has a high surface area that can adsorb the dissolved metal complexes. However, be aware that it can also adsorb your product, leading to yield loss.[10]
-
Problem 3: My pyrazole product streaks badly on a silica gel column, making chromatographic purification impossible.
-
Underlying Cause: Pyrazoles are nitrogen-containing heterocycles and are often basic. The acidic nature of standard silica gel leads to strong, non-specific binding, causing the compound to streak rather than elute as a clean band.[15]
-
Expert Solution:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is highly effective at improving peak shape.[15]
-
Switch the Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) is generally less prone to issues with basic compounds.[15]
-
Problem 4: Activated carbon treatment removed the catalyst color, but my product yield is unacceptably low.
-
Underlying Cause: Activated carbon is a non-selective adsorbent. Its high surface area can bind your pyrazole product, especially if the product is planar or has aromatic character, leading to significant yield loss upon filtration.[7]
-
Expert Solution:
-
Optimize the Carbon Amount: Do not use an excessive amount of activated carbon. Start with a small quantity (e.g., 1-2 wt% relative to the crude product) and increase only if necessary.
-
Control Contact Time and Temperature: Minimize the contact time. Stir the slurry for a defined period (e.g., 1-2 hours) and monitor both catalyst removal and product concentration. Elevated temperatures can sometimes improve catalyst adsorption but may also increase product loss. A Pfizer case study demonstrated successful palladium removal by agitating a THF solution with 0.2 wt% Darco KB-B at 45 °C for 18 hours, followed by filtration and crystallization, resulting in a 97% yield.[7]
-
Consider an Alternative: If product loss remains high, a more selective metal scavenger is the superior choice, as it is specifically designed to bind the metal with minimal interaction with your organic product.[7]
-
Problem 5: I need to reduce palladium levels to <10 ppm for a pharmaceutical intermediate. Which method offers the highest efficiency?
-
Underlying Cause: Reaching single-digit ppm levels of a metal impurity requires a highly efficient and targeted purification method. Broad-spectrum techniques may not achieve this level of purity consistently.
-
Expert Solution:
-
Thiol-Based Silica Scavengers: For this requirement, silica-based metal scavengers are the industry standard. Products like SiliaMetS® Thiol or ISOLUTE® Si-Thiol are specifically designed for this purpose.[7][8] They exhibit extremely high binding affinity for palladium and can reliably reduce levels to well below 10 ppm.
-
Multi-Step Approach: For exceptionally challenging cases, a combination of methods is often best. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity silica scavenger to remove the final traces.[7]
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for reducing bulk palladium contamination.
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of 5-10 mL per gram of product.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 2-5 wt% relative to the mass of the crude product.
-
Slurry Agitation: Stir the resulting slurry vigorously at a controlled temperature (room temperature to 45 °C) for 2-4 hours. Monitor the reaction progress by taking small, filtered samples for analysis (e.g., TLC, LC-MS, ICP-MS).
-
Filtration: Prepare a filter funnel with a 1-2 cm thick pad of Celite® over a piece of filter paper. Wet the Celite pad with the clean solvent.
-
Product Filtration: Filter the carbon slurry through the Celite pad. Wash the pad thoroughly with several portions of the clean solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified pyrazole product.
Protocol 2: Ultra-Pure Pyrazole via Thiol-Functionalized Silica Scavenger
This protocol is designed for achieving the highest purity standards (<10 ppm Pd).
-
Dissolution: Dissolve the crude pyrazole product in an appropriate solvent (e.g., Toluene, THF, Acetonitrile).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol). Typically, 3-5 equivalents of the scavenger (based on its binding capacity in mmol/g) are used relative to the theoretical amount of residual metal.
-
Scavenging: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-16 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture to remove the silica scavenger, which now contains the bound palladium. A simple filtration through filter paper is usually sufficient as the silica particles are coarse.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the final, high-purity pyrazole product.
Protocol 3: Purification by Optimized Recrystallization
Recrystallization is a powerful technique for removing various impurities, including residual catalyst, provided the catalyst and product have different solubilities.[1][16]
-
Solvent Selection: Choose a solvent system in which your pyrazole product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for pyrazoles include ethanol, acetone, or mixtures like ethyl acetate/hexanes.[9]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like catalyst particles) are visible, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization if it does not start spontaneously.[15] Then, cool the flask further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.[1][16]
Section 4: Catalyst Removal Method Selection Guide
This decision tree provides a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a catalyst removal method.
Data Summary: Comparison of Catalyst Removal Techniques
| Method | Primary Target | Efficiency | Pros | Cons |
| Filtration (Celite®) | Heterogeneous Particles | High (for solids) | Simple, fast, inexpensive.[11] | Ineffective for dissolved metals. |
| Activated Carbon | Dissolved/Colloidal Metals | Moderate to High | Inexpensive, widely applicable.[5][7] | Non-selective, can cause product loss.[10] |
| Metal Scavengers | Specific Dissolved Metals | Very High (<10 ppm) | Highly selective, minimal product loss, high efficiency.[7][14] | Higher cost than carbon. |
| Recrystallization | Soluble Impurities | Varies | Can deliver very high purity, removes multiple impurities. | Requires suitable solvent, can be lower yield.[15] |
| Column Chromatography | All Impurities | Very High | Excellent for high purity and small scale separation.[17][18] | Costly, solvent-intensive, difficult to scale. |
References
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
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Validation & Comparative
The Evolving Landscape of Pyrazole Derivatives in Oncology: A Comparative Analysis Centered on 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
A Senior Application Scientist's Guide to the Anticancer Potential of Pyrazole-Based Compounds
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous chemical avenues. Among the most promising are heterocyclic compounds, with the pyrazole scaffold emerging as a privileged structure in medicinal chemistry.[1][2] Its unique five-membered ring containing two adjacent nitrogen atoms imparts a range of pharmacological activities, making it a cornerstone in the design of targeted cancer therapies.[3] This guide provides a comprehensive comparison of pyrazole derivatives as anticancer agents, with a specific focus on the structural motif of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. While direct experimental data on this specific molecule is limited in publicly available literature, its constituent parts—the 3,5-dimethylpyrazole and the pyridine ring—are prevalent in a multitude of potent anticancer compounds. By examining structurally related and well-characterized pyrazole derivatives, we can infer the potential of this scaffold and understand its place within the broader landscape of pyrazole-based drug discovery.
This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, mechanisms of action, and experimental evaluation of these promising compounds.
The Pyrazole Core: A Versatile Scaffold for Anticancer Drug Design
The pyrazole ring is a versatile building block in the synthesis of bioactive molecules. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its pharmacological properties.[4] Pyrazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[5] Numerous pyrazole-containing compounds have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Pyrazole derivatives have been designed to block the VEGFR-2 signaling pathway, thereby inhibiting tumor growth and metastasis.[9]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, when overactivated, can lead to uncontrolled cell growth. Pyrazole-based inhibitors have shown significant efficacy in blocking EGFR signaling.[1][9]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[10][11] Certain pyrazole ureas have demonstrated potent inhibition of p38 MAPK.
The pyridine ring, a six-membered heterocyclic amine, is also a common feature in many anticancer drugs. Its presence can enhance the solubility and bioavailability of a compound, as well as provide additional points of interaction with biological targets.[12] The combination of a pyrazole and a pyridine ring, as seen in this compound, therefore represents a promising strategy for the development of novel anticancer agents.
Comparative Performance of Pyrazole Derivatives
To illustrate the anticancer potential of the pyrazole scaffold, the following table summarizes the in vitro cytotoxic activity of several representative pyrazole derivatives against various human cancer cell lines. The selection includes compounds with diverse structural modifications to highlight the structure-activity relationships within this class of molecules.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Target(s) | Reference |
| 1-Aroyl-3,5-dimethyl-1H-pyrazole Derivative (Compound 9) | K-562 (Chronic Myelogenous Leukemia) | 4 | Not Specified | [13] |
| Pyrazolyl Pyridine Conjugate (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 0.18 | PIM-1 Kinase | [14] |
| Pyrazolyl Pyridine Conjugate (Compound 10) | HepG2 (Hepatocellular Carcinoma) | 3.47 | PIM-1 Kinase | [14] |
| Fused Pyrazole Derivative (Compound 12) | HepG2 (Hepatocellular Carcinoma) | ~0.5 | EGFR, VEGFR-2 | [9] |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 8b) | HCT-116 (Colon Carcinoma) | 2.3 | Not Specified | [15] |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 5a) | HepG2 (Hepatocellular Carcinoma) | 3.42 | c-Met Kinase | [16] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | A2780 (Ovarian Cancer) | ~0.1-0.5 | CDK2 | [7] |
| Celecoxib | HCT-116 (Colon Carcinoma) | 37.2 | COX-2 | [8] |
Analysis of Comparative Data:
The data presented in the table underscores the broad-spectrum anticancer activity of pyrazole derivatives. The potency of these compounds, as indicated by their IC50 values, varies significantly depending on the specific chemical structure and the cancer cell line being tested.
-
Substitution Matters: The diverse substitutions on the pyrazole ring and the nature of the linked moieties play a crucial role in determining the anticancer activity and target specificity. For instance, the pyrazolyl pyridine conjugates demonstrate that modifications to the pyridine ring can dramatically impact potency, with compound 9 exhibiting sub-micromolar activity.[14]
-
Target-Specific Efficacy: Different pyrazole derivatives have been optimized to target specific kinases. The fused pyrazole derivative (Compound 12) shows dual inhibition of EGFR and VEGFR-2, highlighting the potential for developing multi-targeted therapies.[9] Similarly, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) is a potent CDK2 inhibitor.[7]
-
Cell Line Sensitivity: The effectiveness of a given pyrazole derivative can be highly dependent on the cancer cell type. This highlights the importance of screening compounds against a panel of cell lines to identify those with the most promising therapeutic potential for specific cancer types.
While we lack direct data for this compound, the potent activity of the structurally related 1-aroyl-3,5-dimethyl-1H-pyrazole and the pyrazolyl pyridine conjugates suggests that this core structure is a valuable starting point for the design of new anticancer agents. The 3,5-dimethyl substitution on the pyrazole ring is a common feature in many active compounds, and the linkage to a pyridine ring offers opportunities for further chemical modification to optimize potency and selectivity.
Key Signaling Pathways Targeted by Pyrazole Derivatives
The anticancer activity of many pyrazole derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the VEGFR-2 signaling cascade , which is crucial for angiogenesis.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives.
As illustrated in the diagram, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events. This leads to the activation of downstream pathways such as the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways. Ultimately, these pathways promote cell proliferation, survival, and angiogenesis, all of which are critical for tumor growth. Pyrazole derivatives designed as VEGFR-2 inhibitors act by blocking the initial step of this cascade, thereby preventing the downstream signaling and inhibiting tumor angiogenesis.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
A fundamental step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. The principle of the assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a cornerstone in the development of modern anticancer therapeutics. The diverse range of biological targets and the impressive potency of many pyrazole derivatives highlight the immense potential of this chemical class. While specific experimental data for this compound remains to be published, the analysis of structurally similar and well-characterized compounds provides a strong rationale for its investigation as a potential anticancer agent.
Future research in this area should focus on several key aspects:
-
Synthesis and Evaluation of Novel Derivatives: The synthesis and comprehensive in vitro and in vivo evaluation of a library of derivatives based on the this compound scaffold are warranted to determine their anticancer efficacy and to establish clear structure-activity relationships.
-
Mechanism of Action Studies: For the most potent compounds identified, detailed mechanistic studies are crucial to elucidate their specific molecular targets and the signaling pathways they modulate.
-
Combination Therapies: Investigating the synergistic effects of promising pyrazole derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies and help overcome drug resistance.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the wealth of data supporting the anticancer properties of pyrazole derivatives provides a solid foundation for continued research and development. The exploration of novel structures like this compound is essential to expand the arsenal of weapons in the fight against cancer.
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A Researcher's Guide to the In Vivo Validation of Anti-Inflammatory Pyrazole Compounds
Introduction: The Enduring Promise of Pyrazole Scaffolds in Inflammation Research
The pyrazole nucleus, a five-membered aromatic heterocycle, remains a cornerstone in medicinal chemistry, particularly in the relentless pursuit of novel anti-inflammatory therapeutics.[1][2] Its structural versatility allows for the synthesis of a vast array of derivatives with diverse biological activities.[1][3] The commercial success of pyrazole-based drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has cemented this scaffold's reputation and continues to inspire the development of new chemical entities with improved efficacy and safety profiles.[1][2][4] This guide provides a comprehensive overview for researchers on the in vivo validation of pyrazole compounds, comparing common experimental models and highlighting the mechanistic intricacies that underpin their anti-inflammatory effects.
Comparative Analysis of In Vivo Models for Anti-Inflammatory Efficacy
The translation of in vitro findings to a living system is a critical step in drug development. Several well-established animal models are routinely employed to assess the anti-inflammatory potential of novel pyrazole derivatives.
1. Carrageenan-Induced Paw Edema: A Model of Acute Inflammation
This is the most widely used primary in vivo screen for acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The model is biphasic; the early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is predominantly driven by the production of prostaglandins, involving the induction of COX-2.[5]
The efficacy of a test compound is quantified by measuring the reduction in paw volume or thickness compared to a vehicle-treated control group. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib are standard positive controls in this assay.[3][5]
2. Lipopolysaccharide (LPS)-Induced Inflammation: A Model of Systemic Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[6][7] Administration of LPS to rodents triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6] This model is particularly useful for evaluating compounds that target cytokine production and signaling pathways.[6]
Key endpoints in this model include the measurement of circulating cytokine levels in the serum and the assessment of inflammatory cell infiltration into target organs like the lungs.[1][8]
Performance Comparison of Novel Pyrazole Derivatives
The following table summarizes the in vivo anti-inflammatory activity of several recently developed pyrazole compounds in the carrageenan-induced paw edema model, compared to standard reference drugs.
| Compound/Drug | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Experimental Pyrazole 1 | 10 | p.o. | 3 | 65-80% | [1] |
| Experimental Pyrazole 2 | 100 | p.o. | 4 | 52.0% | [9] |
| Experimental Pyrazole 3 | Not Specified | Not Specified | 4 | 85.78% | [3] |
| Indomethacin | 10 | p.o. | 3 | 55% | [1] |
| Celecoxib | Not Specified | Not Specified | 4 | 83.76% | [3] |
p.o. = per os (by mouth)
As the data indicates, novel pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some exhibiting superior or comparable activity to established drugs like indomethacin and celecoxib.[1][3]
Molecular Mechanisms of Action: Beyond COX Inhibition
Key Signaling Pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][11] Several pyrazole compounds have been shown to suppress the activation of the NF-κB pathway.[1][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[11][13] Inhibition of MAPK signaling, particularly the p38 pathway, has been identified as a mechanism for the anti-inflammatory action of some pyrazole derivatives.[14][15]
The ability of pyrazole compounds to target multiple inflammatory pathways may contribute to a broader spectrum of activity and potentially a more favorable side-effect profile compared to single-target agents.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the procedure for evaluating the effect of a test compound on systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test pyrazole compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before LPS administration.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Blood Collection: At a specified time point (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the percentage of inhibition.
References
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New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (URL: [Link])
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (URL: [Link])
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Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. (URL: [Link])
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The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (URL: [Link])
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])
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Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. (URL: [Link])
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Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (URL: [Link])
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Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (URL: [Link])
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (URL: [Link])
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (URL: [Link])
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])
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A Preclinical PK/PD Mouse Model of LPS-induced Inflammation Permits Targeting of Inflammatory Pathways. (URL: [Link])
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Effect of ELE on paw edema induced by carrageenan in rats. (URL: [Link])
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (URL: [Link])
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Synthesis
For the dedicated researcher, scientist, or drug development professional, the pyrazole core is a cornerstone of innovation. Its prevalence in pharmaceuticals and agrochemicals necessitates efficient and adaptable synthetic methodologies. The choice of catalyst is paramount, dictating the reaction's speed, yield, and environmental impact. This guide provides an in-depth comparison of the leading catalytic systems for pyrazole synthesis, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Central Role of Catalysis in Pyrazole Synthesis
The classical Knorr synthesis, while foundational, often requires harsh conditions and can lead to mixtures of regioisomers, particularly with unsymmetrical 1,3-dicarbonyl compounds. Modern catalytic methods have revolutionized pyrazole synthesis, offering milder reaction conditions, enhanced regioselectivity, and access to a broader range of functionalized pyrazoles. This guide will navigate the diverse landscape of contemporary catalysts, from workhorse transition metals to innovative nanocatalysts and organocatalysts, providing a framework for rational catalyst selection.
Transition Metal Catalysis: The Powerhouse of Pyrazole Synthesis
Transition metal catalysts, particularly those based on palladium, copper, and gold, are mainstays in the synthesis of complex pyrazole derivatives. Their efficacy stems from their ability to facilitate a variety of bond formations through diverse catalytic cycles.
Palladium Catalysis: Precision in C-C and C-N Bond Formation
Palladium catalysts excel in cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkyl groups onto the pyrazole scaffold. These methods are invaluable for late-stage functionalization in drug discovery programs.
Mechanistic Rationale: The efficacy of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating oxidative addition, transmetalation, and reductive elimination steps to construct new bonds with high fidelity.
Copper Catalysis: A Versatile and Economical Choice
Copper catalysts offer a cost-effective alternative to palladium for a range of transformations, including N-arylation, cycloadditions, and multicomponent reactions. Their versatility and lower toxicity make them an attractive option for large-scale synthesis.
Causality in Action: Copper's catalytic prowess is demonstrated in reactions like the Huisgen [3+2] cycloaddition of alkynes and azides and in multicomponent reactions where it can act as a Lewis acid to activate substrates and promote cyclization. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a direct route to pyrazoles.[1]
Gold Catalysis: Unique Reactivity for Alkyne Activation
Gold catalysts exhibit a unique affinity for alkynes, enabling a range of cyclization and annulation reactions to form pyrazole-containing fused ring systems. This specific reactivity allows for the construction of complex molecular architectures that are challenging to access with other methods.
Nanocatalysis: The Frontier of Efficiency and Recyclability
Nanocatalysts have emerged as a highly promising area in pyrazole synthesis, bridging the gap between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio often translates to exceptional catalytic activity. Furthermore, many nanocatalyst systems are designed for easy recovery and reuse, aligning with the principles of green chemistry.[2][3]
Field-Proven Insight: Magnetic nanocatalysts, for example, can be readily separated from the reaction mixture using an external magnet, simplifying purification and reducing waste.[4] Zinc oxide nanoparticles have also been shown to be an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[5]
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive metal-free alternative for pyrazole synthesis, mitigating concerns about toxic metal contamination in the final product. These catalysts, typically small organic molecules, can promote reactions through various activation modes, such as iminium and enamine catalysis.
Self-Validating Systems: The use of chiral organocatalysts has enabled the asymmetric synthesis of pyrazole derivatives, providing access to enantiomerically enriched compounds, which is of paramount importance in drug development.[6] Secondary amines, for instance, have been employed as "green promoters" for the highly regioselective synthesis of substituted pyrazoles.[7][8]
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is a multifactorial decision. The following table summarizes the performance of representative catalysts for pyrazole synthesis, providing a comparative overview to guide your choice.
| Catalyst Type | Catalyst Example | Typical Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Transition Metal | |||||||
| Palladium | Pd(OAc)₂/Ligand | Aryl halide, Pyrazole boronic ester | Toluene, Dioxane | 80-120 | 2-24 h | 70-95% | Not typically reused |
| Copper | CuI | 1,3-Diketone, Hydrazine | Ethanol, DMF | Room Temp - 100 | 1-12 h | 80-99% | Possible with heterogeneous supports |
| Gold | AuCl₃ | Propargyl alcohol derivatives | Acetonitrile | 25-80 | 1-6 h | 75-95% | Possible with supported catalysts |
| Nanocatalyst | |||||||
| Magnetic | Fe₃O₄@SiO₂-NH₂ | Aldehyde, Malononitrile, Hydrazine | Ethanol, Water | 25-80 | 10-60 min | 90-98% | High (5-8 cycles) |
| Metal Oxide | Nano-ZnO | 1,3-Diketone, Hydrazine | Solvent-free | 60-100 | 15-90 min | 85-95% | Moderate to High |
| Organocatalyst | |||||||
| Amine | Proline | 1,3-Dicarbonyl, α,β-Unsaturated aldehyde | DMSO, CH₃CN | Room Temp | 12-48 h | 60-90% | Possible |
| Green Catalyst | |||||||
| Acid/Base | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | 1-5 h | 75-95% | Not applicable |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles[9]
Materials:
-
β-Diketone (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the β-diketone (1.0 mmol), hydrazine (1.1 mmol), and copper(I) iodide (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole.
Protocol for the Synthesis of Pyrano[2,3-c]pyrazoles using a Magnetic Nanocatalyst[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Fe₃O₄@SiO₂-NH₂ nanocatalyst (10 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and the Fe₃O₄@SiO₂-NH₂ nanocatalyst (10 mg) in ethanol (5 mL).
-
Stir the mixture at 60 °C for the required time (typically 15-30 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst from the solution using an external magnet.
-
Wash the catalyst with ethanol, and dry it for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure pyrano[2,3-c]pyrazole product.
Conclusion
The synthesis of pyrazoles has been significantly advanced by the development of a diverse array of catalytic systems. Transition metal catalysts offer precision and versatility, particularly for complex, substituted pyrazoles. Nanocatalysts represent a green and highly efficient frontier, with excellent potential for industrial applications due to their reusability. Organocatalysis provides a valuable metal-free alternative, crucial for the synthesis of pyrazoles intended for pharmaceutical use. The choice of catalyst should be guided by the specific requirements of the target molecule, desired scale of the reaction, and considerations of cost and environmental impact. This guide serves as a foundational resource to inform and empower your decision-making process in the dynamic field of pyrazole synthesis.
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The Decisive Role of Pyridine Ring Substitutions in the Biological Activity of Pyrazole Compounds: A Comparative Guide
Introduction: The Pyrazole-Pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of pyrazole and pyridine rings creates a bicyclic heterocyclic system, the pyrazolopyridine scaffold, that is a cornerstone in modern drug discovery.[1] This privileged structure is found in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3][4] The versatility of the pyrazolopyridine core lies in its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[1]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substitutions specifically on the pyridine ring of pyrazole-containing compounds. We will explore how the strategic placement of various functional groups on the pyridine moiety can dramatically influence the potency, selectivity, and overall efficacy of these compounds. This will be supported by comparative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for rational drug design.
Comparative Analysis of Pyridine Ring Substitutions: Unlocking Potency and Selectivity
The nature and position of substituents on the pyridine ring of pyrazole compounds are critical determinants of their biological activity. The electron-donating or electron-withdrawing properties, steric bulk, and hydrogen bonding capabilities of these substituents can profoundly impact how the molecule interacts with its biological target.
The Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the overall electron density of the heterocyclic system, which in turn affects its binding affinity to target proteins.
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), cyano (-CN), and nitro (-NO2) groups are common EWGs employed in the design of pyrazole-pyridine compounds. Their presence can enhance the acidity of nearby protons and create favorable electrostatic interactions with the target protein.
For instance, in a series of 4-(pyrazol-3-yl)-pyridines developed as c-Jun N-terminal kinase (JNK3) inhibitors, the introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in inhibitory activity compared to the unsubstituted analog.[3] This suggests that the electron-withdrawing nature of chlorine enhances the compound's interaction with the JNK3 active site. Similarly, structure-activity relationship studies on a series of pyrazolo[3,4-b]pyridine derivatives as anticancer agents revealed that compounds bearing electron-withdrawing groups on the phenyl ring attached to the pyridine moiety exhibited the greatest growth inhibition.[4]
Electron-Donating Groups (EDGs): Alkyl (-CH3, -C2H5) and methoxy (-OCH3) groups are typical EDGs. They can increase the electron density of the pyridine ring, which may enhance π-π stacking interactions with aromatic residues in the target's binding pocket. In the development of VEGFR-2 tyrosine kinase inhibitors, it was observed that compounds with strong electron-donating methoxy substituents at the 3 and 5 positions of a phenyl ring attached to the pyrazole scaffold exhibited more potent cytotoxicity.[4]
The Role of Steric Bulk and Positional Isomerism
The size and spatial arrangement of substituents on the pyridine ring are crucial for achieving optimal binding to the target.
Steric Hindrance: Bulky substituents can create steric hindrance, which may either be detrimental or beneficial to the compound's activity. In some cases, a bulky group can prevent the molecule from fitting into the binding pocket, leading to a loss of activity. Conversely, a well-placed bulky group can promote favorable hydrophobic interactions and improve selectivity.
Positional Isomerism: The position of the substituent on the pyridine ring (ortho, meta, or para) can significantly alter the compound's biological activity. For example, in a study of pyrazolo-[3,4-b]pyridine derivatives as AMPK activators, para substitution on a diphenyl group attached to the scaffold was found to be essential for potent activation.[5]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship of various substitutions on the pyridine ring of pyrazole compounds, with a focus on their anticancer and kinase inhibitory activities.
| Scaffold | Target/Activity | Pyridine Ring Position | Substituent | Effect on Activity (IC50/EC50) | Reference |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 Inhibition | C-5 | H | 160 nM | [3] |
| C-5 | Cl | ~80 nM (2-fold increase) | [3] | ||
| Pyrazolo[3,4-b]pyridin-6-one | Anticancer (HepG2) | Varied | - | h2: 7.05 µM | [2] |
| Varied | - | I2 (analog of h2): 3.71 µM | [2] | ||
| Pyrazolo[3,4-b]pyridine | Anticancer (Hela) | C-4 | 4-Methoxyphenyl | 9a: 2.59 µM | [6] |
| Anticancer (HCT-116) | C-4 | 4-Chlorophenyl | 14g: 1.98 µM | [6] | |
| Pyrazolo[3,4-b]pyridine | AMPK Activation | Varied | Para substitution on diphenyl group | Essential for potency | [5] |
| Pyrazolo[3,4-b]pyridine | TBK1 Inhibition | Varied | Benzene sulphonamide fragment with fluorine | 15t: 0.8 nM | [7] |
| Varied | Benzene sulphonamide fragment with optimized substitutions | 15y: 0.2 nM | [7] |
Experimental Protocols
Synthesis of 4-(Pyrazol-3-yl)-pyridine Derivatives
This protocol describes a general method for the synthesis of 4-(pyrazol-3-yl)-pyridine derivatives, which are potent JNK3 inhibitors.[3]
Step 1: Suzuki Coupling
-
To a microwave vial, add 3-pyrazoleboronic acid (1.2 eq), the appropriate pyridine derivative (1.0 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Add a 3:1 mixture of DME/H2O.
-
Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)-pyridine.
Step 2: N-Alkylation of the Pyrazole Ring
-
To a solution of the 4-(pyrazol-3-yl)-pyridine (1.0 eq) in DMF, add K2CO3 (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture at 50 °C overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized pyrazole-pyridine compounds on cancer cell lines.[8][9]
Step 1: Cell Seeding
-
Culture human cancer cell lines (e.g., A-549, HepG2, HCT-116) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest the cells and seed them into 96-well plates at a density of 5 × 10^4 cells/well.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37 °C.
Step 3: MTT Assay and Absorbance Measurement
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key SAR trends and the experimental workflow.
Caption: General SAR trends of pyridine ring substitutions.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine Derivatives
The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in various therapeutic areas, particularly as kinase inhibitors in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this promising class of compounds, drawing upon experimental data from the scientific literature to offer a nuanced perspective for researchers, scientists, and drug development professionals.
The Rationale Behind the Scaffold: A Chemist's Insight
The this compound core combines the structural features of both pyrazole and pyridine rings. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a motif present in several FDA-approved drugs. The pyrazole ring system is known for its ability to participate in hydrogen bonding and other non-covalent interactions within protein active sites. The pyridine ring, a six-membered heterocycle, is a common feature in many pharmaceuticals and can be readily functionalized to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. The combination of these two rings creates a scaffold with a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of targeted therapies.
In Vitro Efficacy: A Tale of Potency and Selectivity
The primary evidence for the therapeutic potential of this compound derivatives comes from a wealth of in vitro studies. These compounds have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines and for their inhibitory activity against specific molecular targets, most notably protein kinases.
Cytotoxicity Against Cancer Cell Lines
A common initial step in the evaluation of potential anticancer agents is the assessment of their ability to inhibit the proliferation of cancer cells in culture. The this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those derived from liver, lung, and breast cancers.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HepG2 (Liver Carcinoma) | 5.35 | [1] |
| A549 (Lung Carcinoma) | 8.74 | [1] | |
| Derivative B | MCF-7 (Breast Cancer) | 10.05 | [2] |
| HepG2 (Liver Carcinoma) | 17.12 | [2] | |
| Derivative C | HCT-116 (Colon Carcinoma) | 19.56 | [2] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
These results highlight the broad-spectrum anticancer potential of this chemical class. The observed differences in potency across different cell lines suggest a degree of selectivity, which may be linked to the specific molecular targets of these compounds.
Kinase Inhibition: Targeting the Engines of Cancer
Many this compound derivatives have been designed and synthesized as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The pyrazolyl-pyridine scaffold serves as an effective hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase.
A notable example is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation. Certain pyridine and pyrazolyl pyridine conjugates have shown potent inhibition of Pim-1 kinase. For instance, a novel cyanopyridine derivative demonstrated an IC50 value of 20.4 nM against Pim-1 kinase, which is comparable to the well-known kinase inhibitor staurosporine (IC50 = 16.7 nM)[3][4].
The Chasm Between the Dish and the Organism: Bridging In Vitro Potency to In Vivo Efficacy
While the in vitro data for this compound derivatives is compelling, the successful translation of this potency into in vivo efficacy is a significant challenge. The journey from a promising compound in a cell culture dish to an effective drug in a living organism is fraught with obstacles related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity.
To date, there is a limited amount of publicly available in vivo data specifically for this compound derivatives. However, insights can be gleaned from studies on structurally related pyrazolopyridine compounds that have been evaluated in preclinical animal models.
For instance, a class of pyrazolopyridines has been identified as potent antimalarial agents with good in vivo efficacy in mouse models of malaria[5]. Another study on 1H-pyrazolo[3,4-b]pyridine derivatives as Bcr-Abl inhibitors demonstrated tumor regression in mouse xenograft models[6][7]. These examples underscore the potential of the broader pyrazolopyridine scaffold to yield compounds with favorable in vivo properties.
The key to bridging the in vitro-in vivo gap lies in a multi-pronged approach during the drug discovery process:
-
Early ADME Profiling: Assessing the metabolic stability, permeability, and solubility of lead compounds at an early stage can help identify those with a higher probability of in vivo success.
-
Pharmacokinetic Studies in Animal Models: Determining the pharmacokinetic profile of a compound in animals provides crucial information on its bioavailability, half-life, and distribution to target tissues.
-
In Vivo Efficacy Studies in Disease Models: Evaluating the therapeutic effect of a compound in relevant animal models of the target disease is the ultimate test of its potential as a drug.
-
Toxicology Studies: A thorough assessment of the potential toxic effects of a compound is essential to ensure its safety for clinical use.
Experimental Methodologies: The Foundation of Reliable Data
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound dye.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Caption: Workflow of the SRB cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The existing in vitro data clearly demonstrates the potential of this chemical class to yield potent and selective inhibitors of cancer cell proliferation and key molecular targets such as protein kinases.
The critical next step in the development of these compounds is a thorough investigation of their in vivo properties. A systematic approach to evaluating their pharmacokinetics, efficacy in preclinical models, and safety will be essential to identify lead candidates for clinical development. As our understanding of the structure-activity and structure-property relationships of this scaffold deepens, we can be optimistic about the prospect of translating the remarkable in vitro potency of these derivatives into tangible clinical benefits for patients.
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A Senior Application Scientist's Guide to Cross-Reactivity and Target Validation of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold in an Era of Precision Oncology
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology.[1] These enzymes function as key nodes in signaling networks that govern cellular processes, and their dysregulation is a hallmark of many cancers.[2][3] Within the vast chemical landscape of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold"—a core molecular structure that consistently yields potent and selective therapeutic agents.[2][4] Pyrazole-based compounds like Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET) have become mainstays in clinical practice, underscoring the scaffold's versatility.[5][6]
However, the journey from a promising pyrazole-based "hit" to a validated clinical candidate is fraught with challenges. The high degree of structural conservation in the ATP-binding pocket across the kinome makes achieving inhibitor selectivity—minimizing off-target activity or "cross-reactivity"—a formidable task.[3] An inhibitor that potently modulates its intended target but also engages dozens of other kinases can lead to unforeseen toxicities or a diluted therapeutic effect.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity and validate the intended targets of novel pyrazole-based kinase inhibitors. We will move beyond simple IC50 values to explore a multi-faceted, self-validating experimental strategy that combines biochemical, biophysical, and cellular approaches to build an unassailable case for a compound's mechanism of action.
The Core Challenge: Navigating the Kinome Labyrinth
The fundamental challenge in kinase inhibitor development is to design a molecule that precisely fits the intended target's ATP pocket while sterically or electronically clashing with the pockets of other kinases. Broad-spectrum activity is not always undesirable, as seen with multi-kinase inhibitors, but for a targeted therapy, selectivity is paramount. Undesired cross-reactivity can lead to significant side effects and complicates the interpretation of clinical outcomes.[7] Therefore, a robust preclinical assessment of an inhibitor's selectivity profile is not just recommended; it is essential.
Part I: A Comparative Toolkit for Profiling Cross-Reactivity
No single assay can definitively establish an inhibitor's selectivity. A credible profile is built by integrating orthogonal methods that measure different aspects of the inhibitor-kinase interaction. The transition from traditional biochemical assays to those performed in a more physiologically relevant cellular context is a critical theme.[8][9]
Biochemical and Biophysical Methods (In Vitro)
These assays utilize purified recombinant kinases, providing a clean system to measure direct physical interactions.
-
Kinome Scanning: This is the workhorse of selectivity profiling. An inhibitor is screened at one or more concentrations against a large panel of kinases (often >300).[7] The output is typically percent inhibition relative to a control, providing a broad snapshot of off-target activities.
-
Causality: By screening broadly, you identify potential off-targets early, guiding medicinal chemistry efforts to "dial out" unwanted interactions and informing which downstream cellular assays are necessary to check for functional off-target effects.
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[10] It is the gold standard for determining the thermodynamics of an interaction, yielding the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[11]
-
Causality: Understanding the thermodynamic drivers (e.g., is binding enthalpy- or entropy-driven?) provides deep mechanistic insight that can guide rational drug design.[12]
-
-
Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique that provides real-time kinetic data by measuring changes in mass on a sensor surface as the inhibitor associates and dissociates from an immobilized kinase.[13][14]
-
Causality: SPR provides not just affinity (K D ) but also the association (k on ) and dissociation (k off ) rates.[15][16] The dissociation rate, which determines the inhibitor's target residence time , is often a better predictor of cellular efficacy than K D alone, as a long residence time can sustain target inhibition even as systemic drug concentrations fluctuate.[17]
-
Cell-Based Methods (In Situ)
A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid efflux, or competition with high intracellular concentrations of ATP (~1-10 mM).[18][19] Cell-based assays are therefore a critical reality check.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a revolutionary method for verifying target engagement in intact cells or even tissues.[20][21][22] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[23] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A positive shift in the melting curve indicates direct target engagement.
-
Causality: CETSA provides direct, physical evidence that your compound is binding to its intended target within the complex milieu of the cell, bridging the gap between biochemical affinity and cellular activity.[24]
-
-
NanoBRET™ Target Engagement Assays: This technology provides a quantitative measure of compound binding at specific kinase targets within living cells. The assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. An inhibitor that binds to the kinase will displace the probe, causing a loss of BRET signal.
-
Causality: NanoBRET™ allows for the determination of intracellular IC50 values and target occupancy, providing a highly quantitative assessment of an inhibitor's potency in the environment where it is intended to function.[19]
-
Comparative Summary of Profiling Techniques
| Technique | Key Output | Primary Advantage | Key Limitation | Best For... |
| Kinome Scanning | % Inhibition, Selectivity Score | High-throughput, broad coverage of the kinome. | Often a single concentration; can miss nuanced potency differences. | Initial broad selectivity profiling to identify off-targets. |
| ITC | K D , ΔH, ΔS, Stoichiometry | Provides a complete thermodynamic profile of binding.[10] | Lower throughput; requires larger amounts of pure protein. | Deep mechanistic understanding of the inhibitor-target interaction. |
| SPR | k on , k off , K D , Residence Time | Provides kinetic data, which is highly predictive of efficacy.[13][17] | Requires protein immobilization which can affect activity.[14] | Lead optimization; ranking compounds based on residence time. |
| CETSA | Thermal Shift (ΔT m ) | Confirms direct target engagement in intact cells and tissues.[20][21] | Semi-quantitative; can be lower throughput depending on readout. | Validating that a compound reaches and binds its target in a cell. |
| NanoBRET™ | Intracellular IC50, Occupancy | Quantitative measurement of target engagement in live cells.[19] | Requires genetic modification of cells to express tagged kinase. | Quantifying cellular potency and target occupancy. |
Part II: Validating the Primary Target - A Self-Validating Workflow
Target validation is the process of proving that modulating a specific biological target will have the desired therapeutic effect.[25][26][27] For a pyrazole-based kinase inhibitor, this means demonstrating unequivocally that the observed cellular phenotype (e.g., inhibition of proliferation) is a direct consequence of inhibiting the intended kinase target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes a foundational experiment to confirm that your pyrazole-based inhibitor directly engages its target in a cellular context.
Objective: To determine if the inhibitor stabilizes its target kinase against thermal denaturation in intact cells.
Materials:
-
Cell line expressing the target kinase.
-
Complete cell culture medium.
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target kinase.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the pyrazole inhibitor at a final concentration of 5-20 times the cellular EC50 value.[23] Treat a parallel set of cells with an equivalent volume of vehicle (DMSO). Incubate for 1-2 hours under normal culture conditions.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease/phosphatase inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperature, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the soluble proteins.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated/denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase. Detect with an appropriate secondary antibody and chemiluminescence.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
Part III: Case Study - A Comparative Glance at Pyrazole-Based Inhibitors
The pyrazole scaffold has been successfully employed to target a diverse range of kinases. The table below compares several prominent examples, highlighting differences in potency and selectivity that arise from chemical modifications to the core structure.
Quantitative Comparison of Pyrazole-Based Inhibitors
| Inhibitor | Primary Target(s) | On-Target Potency (IC50) | Key Off-Target(s) & Potency | Therapeutic Area |
| Ruxolitinib | JAK1, JAK2 | ~3 nM[5] | JAK3 (~430 nM)[5] | Myelofibrosis, Polycythemia Vera |
| Afuresertib | Akt1 | 1.3 nM[2] | Akt2 (2 nM), Akt3 (2.6 nM)[6] | Oncology (Investigational) |
| Barasertib | Aurora B | 0.37 nM[2] | >3000-fold selective over Aurora A[2] | Oncology (Investigational) |
| Ilginatinib | JAK2 | 0.72 nM[5] | JAK1 (33 nM), JAK3 (39 nM)[5] | Oncology (Investigational) |
| Tozasertib | Aurora A/B/C | Pan-Aurora inhibitor | Broad off-target profile | Oncology (Investigational) |
Analysis: This data illustrates the chemical tractability of the pyrazole scaffold.
-
Ruxolitinib demonstrates high potency against JAK1 and JAK2 with significant selectivity over the closely related JAK3, which is critical for minimizing immunosuppressive side effects.[5]
-
Barasertib achieves remarkable selectivity for Aurora B over Aurora A, a feat that is difficult to accomplish given the high homology between these two kinases.[2] This selectivity is key to its therapeutic window.
-
The difference between the selective inhibitor Ilginatinib and the pan-inhibitor Tozasertib highlights how substitutions on the pyrazole core can dramatically alter the selectivity profile, enabling chemists to design molecules for a specific "polypharmacology" or for exquisite selectivity.
Conclusion and Future Outlook
The pyrazole scaffold remains a highly productive foundation for the development of targeted kinase inhibitors. However, its successful application hinges on a rigorous, multi-pronged strategy for evaluating cross-reactivity and validating the intended mechanism of action. Moving beyond a simple biochemical IC50 to incorporate biophysical kinetics (SPR), thermodynamics (ITC), and most importantly, direct, quantitative measures of target engagement in the relevant cellular environment (CETSA, NanoBRET™) is no longer optional—it is the standard for modern drug discovery.
Future advancements will likely involve the deeper integration of chemical proteomics using multiplexed inhibitor beads ("kinobeads") for unbiased off-target discovery[1][28] and the application of machine learning algorithms to predict selectivity profiles from chemical structures, further accelerating the design of safer, more effective pyrazole-based medicines.
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A Head-to-Head Comparison of Pyrazole-Based BRAF Inhibitors in Cell-Based Assays: A Guide for Researchers
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility has led to the development of potent and selective inhibitors for a range of therapeutic targets, with a significant impact in oncology.[3][4] This guide provides a head-to-head comparison of two prominent pyrazole-based BRAF inhibitors, Vemurafenib and Encorafenib, focusing on their performance in cell-based assays. We will delve into the rationale behind the experimental design, provide a detailed protocol for assessing their cytotoxic activity, and present comparative data to inform your research and drug development endeavors.
The Rationale for Targeting BRAF and the Role of Pyrazole Analogs
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] The V600E mutation in the BRAF kinase, a key component of this pathway, is a major driver in over 50% of melanomas and is also prevalent in other cancers.[6][7] This mutation leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[4]
Pyrazole-containing compounds have emerged as a powerful class of BRAF inhibitors.[8][9] Their unique structural and electronic properties allow for high-affinity binding to the ATP-binding pocket of the BRAF kinase, effectively shutting down its aberrant signaling.[7] Vemurafenib and Encorafenib are two such inhibitors that have demonstrated significant clinical efficacy.[10][11] However, they exhibit distinct pharmacological profiles, making a direct comparison of their cellular effects essential for researchers.[6]
Visualizing the BRAF Signaling Pathway and the Point of Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the BRAF signaling cascade.
Comparative Efficacy of Pyrazole-Based BRAF Inhibitors: A Data-Driven Analysis
The following table summarizes the comparative performance of Vemurafenib and Encorafenib in a cell viability assay using a BRAF V600E-mutant melanoma cell line. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, representing the concentration at which 50% of cell growth is inhibited.
| Compound | Target Cell Line | Assay Type | IC50 (µM) | Key Insights | Reference |
| Vemurafenib | A375 (BRAF V600E) | Cell Viability | ~0.05 - 0.1 | Potent inhibitor, but can lead to paradoxical ERK activation in BRAF wild-type cells. | [6] |
| Encorafenib | A375 (BRAF V600E) | Cell Viability | ~0.01 - 0.03 | Generally more potent than Vemurafenib in vitro with a longer dissociation half-life. | [6][12] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
The data indicates that Encorafenib exhibits greater potency in inhibiting the proliferation of BRAF V600E-mutant melanoma cells in this head-to-head comparison.[6][12] This enhanced potency is a critical consideration for researchers aiming to achieve maximal therapeutic effect at lower concentrations, potentially minimizing off-target effects.
Experimental Protocol: A Self-Validating System for Assessing Inhibitor Cytotoxicity
To ensure the reliability and reproducibility of your findings, it is imperative to employ a well-controlled and self-validating experimental protocol. The following detailed methodology for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is designed to provide a robust assessment of cell viability.[13][14]
Causality Behind Experimental Choices
-
Choice of Cell Line: The A375 human melanoma cell line is selected as it harbors the BRAF V600E mutation, making it a clinically relevant model for studying the efficacy of BRAF inhibitors.[5]
-
MTT Assay Principle: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[2][15] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
-
Dose-Response Curve: A serial dilution of the inhibitors is used to generate a dose-response curve, which is essential for determining the IC50 value. This provides a more comprehensive understanding of the inhibitor's potency than a single-dose experiment.
-
Controls: The inclusion of untreated and vehicle (DMSO) controls is crucial for data normalization and to ensure that the observed effects are due to the inhibitor and not the solvent.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture A375 cells in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare stock solutions of Vemurafenib and Encorafenib in DMSO.
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Include wells with medium only (blank), untreated cells, and cells treated with the highest concentration of DMSO used in the dilutions (vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for an additional 4 hours at 37°C.[13]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for the comparative analysis of pyrazole-based BRAF inhibitors.
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of pyrazole-based BRAF inhibitors in a cell-based assay. The presented data and protocol highlight the superior in vitro potency of Encorafenib over Vemurafenib in a BRAF V600E-mutant melanoma cell line. By adhering to a robust and well-controlled experimental design, researchers can generate reliable and reproducible data to guide their drug discovery and development efforts.
Future studies could expand upon this comparison by:
-
Investigating the effects of these inhibitors in combination with other therapeutic agents, such as MEK inhibitors.[12]
-
Utilizing more advanced cell-based assays, such as reporter gene assays, to directly measure the inhibition of MAPK pathway activity.[16][17]
-
Assessing the development of resistance to these inhibitors in long-term cell culture models.
By systematically evaluating the performance of pyrazole analogs in relevant cellular models, the scientific community can continue to advance the development of more effective and targeted cancer therapies.
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A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Standard-of-Care Drugs
Introduction: The Rise of Pyrazoles in Oncology and the Imperative for Rigorous Benchmarking
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutics.[1][2][3] In oncology, pyrazole derivatives have been successfully developed into potent and selective kinase inhibitors, demonstrating significant clinical efficacy.[1][2] Given the continuous evolution of this chemical space, a critical challenge for drug developers is to rigorously benchmark new pyrazole derivatives against existing standard-of-care drugs. This guide provides a comprehensive framework for the head-to-head comparison of a novel pyrazole derivative against an established therapeutic, using a clinically relevant scenario: the evaluation of a new ALK inhibitor for Non-Small Cell Lung Cancer (NSCLC).
For the purpose of this guide, we will consider a hypothetical new pyrazole derivative, PZ-456 , and benchmark it against Crizotinib , a first-generation ALK inhibitor.[4][5][6][7][8] While newer generation ALK inhibitors like Alectinib have shown superiority over Crizotinib in some contexts, Crizotinib remains a crucial benchmark for initial preclinical evaluations due to its well-characterized profile.[9][10][11]
This guide will delineate a logical, multi-tiered approach to benchmarking, from initial in vitro characterization to in vivo efficacy studies, emphasizing the scientific rationale behind each experimental choice.
The Contenders: Profiling the New Derivative and the Standard of Care
A thorough understanding of the pharmacological profiles of both the investigational compound and the standard-of-care drug is paramount.
The New Pyrazole Derivative: PZ-456 (Hypothetical)
-
Target: Anaplastic Lymphoma Kinase (ALK)
-
Proposed Mechanism of Action: ATP-competitive inhibition of the ALK kinase domain.
-
Therapeutic Hypothesis: PZ-456 is hypothesized to exhibit improved potency, selectivity, and potentially a better safety profile compared to Crizotinib.
The Standard of Care: Crizotinib
-
Target(s): Crizotinib is a multi-targeted tyrosine kinase inhibitor, with primary activity against ALK, c-Met, and ROS1.[4][5][7]
-
Mechanism of Action: It acts as an ATP-competitive inhibitor of these kinases, disrupting downstream signaling pathways that promote tumor cell proliferation and survival.[4][5][6]
-
Clinical Indication: Approved for the treatment of ALK-positive or ROS1-positive metastatic NSCLC.[5][8]
Head-to-Head Benchmarking: A Phased Experimental Approach
A robust benchmarking strategy progresses from foundational biochemical and cellular assays to more complex in vivo models. This phased approach allows for early go/no-go decisions and conserves resources.
Phase 1: In Vitro Characterization - Potency, Selectivity, and Cellular Efficacy
The initial phase focuses on quantifying the direct interaction of PZ-456 with its target and assessing its impact on cancer cells in a controlled laboratory setting.
Causality: The first critical question is whether PZ-456 directly and potently inhibits the ALK kinase. A biochemical assay, free from cellular complexities, provides a direct measure of target engagement.
Experimental Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
-
Reaction Setup: In a 96-well plate, combine recombinant ALK enzyme, a suitable kinase substrate peptide, and varying concentrations of PZ-456 or Crizotinib in a kinase assay buffer.[12]
-
Initiation: Start the kinase reaction by adding a solution containing ATP.[12][13]
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and quantify the ADP produced using a commercial kit like ADP-Glo™. This involves converting the ADP to ATP and measuring the resulting light output with a luminometer.[14]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Causality: Demonstrating that PZ-456 can inhibit the growth of ALK-positive cancer cells is the next logical step. This confirms that the biochemical potency translates into a desired biological effect at the cellular level.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
-
Cell Seeding: Plate an ALK-positive NSCLC cell line (e.g., NCI-H3122) in 96-well plates and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PZ-456 and Crizotinib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15][17]
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[15]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Causality: Off-target kinase inhibition can lead to unforeseen toxicities. Assessing the selectivity of PZ-456 across a broad panel of kinases is crucial for early safety assessment and to understand its potential advantages over a multi-targeted inhibitor like Crizotinib.
Methodology: Kinome Scan
Engage a specialized contract research organization (CRO) that offers kinome profiling services.[19][20][21][22][23] These services typically utilize high-throughput assays to test the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM). The results are often presented as a percentage of inhibition for each kinase, allowing for a comprehensive view of the compound's selectivity.
Causality: To confirm that the observed anti-proliferative effects are indeed due to the inhibition of ALK, it is essential to demonstrate target engagement within the cell and the subsequent modulation of its signaling pathway.
Experimental Protocol: Western Blotting for Phospho-ALK
Western blotting allows for the specific detection of the phosphorylated (active) form of ALK.[24][25][26]
-
Cell Lysis: Treat ALK-positive NSCLC cells with PZ-456 or Crizotinib for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ALK (p-ALK). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ALK.[24]
-
Analysis: A reduction in the p-ALK signal in treated cells compared to the control indicates successful target inhibition.
Data Presentation: Phase 1 Summary
| Parameter | PZ-456 | Crizotinib | Rationale |
| ALK IC50 (Biochemical) | e.g., 2 nM | e.g., 20 nM | Direct measure of target potency. |
| NCI-H3122 IC50 (Cellular) | e.g., 15 nM | e.g., 100 nM | Confirms cellular activity. |
| Kinase Selectivity (at 1 µM) | e.g., >90% inhibition of ALK only | e.g., >90% inhibition of ALK, c-Met, ROS1 | Assesses off-target effects and potential for toxicity. |
| p-ALK Inhibition (at 100 nM) | e.g., Complete inhibition | e.g., Complete inhibition | Confirms on-target mechanism of action in cells. |
Phase 2: In Vivo Efficacy Assessment
If the in vitro data demonstrates a promising profile for PZ-456, the next step is to evaluate its anti-tumor activity in a living organism.
Causality: The subcutaneous xenograft model is a widely accepted initial in vivo model to assess a compound's ability to inhibit tumor growth in a more complex biological system.[27][28][29][30][31]
Experimental Protocol: NSCLC Xenograft in Immunodeficient Mice
-
Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., NCI-H3122) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[27][28]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[27]
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, PZ-456, Crizotinib). Administer the compounds daily via an appropriate route (e.g., oral gavage).[27]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[27]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for final weight measurement and further analysis.[27]
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the PZ-456 and Crizotinib treatment groups relative to the vehicle control.
Visualizing the Benchmarking Process and Underlying Biology
Clear visual aids are essential for communicating complex experimental workflows and biological pathways.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking a new pyrazole derivative, PZ-456, against the standard-of-care drug, Crizotinib. By following this phased methodology, researchers can generate a comprehensive data package that clearly defines the compound's potency, selectivity, cellular efficacy, and in vivo anti-tumor activity.
Positive results from these studies, demonstrating superiority or a differentiated profile for PZ-456, would provide a strong rationale for advancing the compound into further preclinical development, including more complex orthotopic xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and formal toxicology assessments as guided by regulatory agencies like the FDA.[32][33][34][35][36]
The ultimate goal of this benchmarking process is to build a robust, data-driven case that the new pyrazole derivative offers a meaningful advantage over existing therapies, paving the way for its potential translation into the clinic.
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A Comparative Guide to the Reproducibility of Synthetic Protocols for Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Consequently, the development of robust and reproducible synthetic routes to this core structure is of paramount importance to the drug discovery and medicinal chemistry communities. This guide provides an in-depth comparison of common synthetic protocols for pyrazolo[3,4-b]pyridines, with a focus on reproducibility, scalability, and potential challenges.
Annulation of a Pyridine Ring onto a Pre-existing Pyrazole
A prevalent and often reliable strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto a readily available aminopyrazole precursor.[2] This approach is advantageous as it allows for the early introduction of diversity on the pyrazole core.
Condensation with 1,3-Dicarbonyl Compounds
One of the most traditional and widely used methods is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2][3]
Mechanism and Reproducibility: The reaction proceeds through an initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the pyridine ring. The reproducibility of this method is generally high, particularly when symmetrical dicarbonyl compounds are used, which circumvents the issue of regioselectivity.[2]
However, when non-symmetrical 1,3-dicarbonyls are employed, the formation of regioisomers is a significant challenge, impacting the reproducibility of obtaining a single desired product.[2][3][4] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[2][3][4] Reactions involving dicarbonyls with significantly different electronic environments (e.g., a ketone and an ester) can afford good to excellent regioselectivity.
Key Experimental Considerations:
-
Solvent and Catalyst: Acetic acid is a common solvent and catalyst for this transformation, though other conditions such as ethanol at reflux or even solvent-free reactions have been reported.[2][3]
-
Reaction Time and Temperature: Reaction times can vary from a few hours to overnight, and heating is typically required.
Gould-Jacobs Reaction
The Gould-Jacobs reaction offers a reliable pathway to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to other derivatives, such as the 4-chloro analogues.[2][3]
Mechanism and Reproducibility: This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar biselectrophile.[2][3] The initial step is a Michael-type addition of the aminopyrazole to the electron-deficient alkene, followed by a cyclization and elimination of ethanol. The resulting ester can then be saponified and decarboxylated, or the intermediate cyclized at high temperature. A subsequent treatment with reagents like POCl₃ can then furnish the 4-chloro derivative.[2][3] The use of symmetrical biselectrophiles like diethyl 2-(ethoxymethylene)malonate ensures that there are no regioselectivity issues, leading to high reproducibility.[2]
Workflow for Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines:
Caption: Logical flow of a three-component reaction.
Comparative Summary of Protocols
| Protocol | Key Advantages | Reproducibility Challenges | Typical Yields |
| Condensation with 1,3-Dicarbonyls | Simple, well-established. | Regioisomer formation with unsymmetrical dicarbonyls. [2][3][4] | Moderate to High |
| Gould-Jacobs Reaction | High reproducibility, no regioselectivity issues with common starting materials. [2] | Requires high temperatures and sometimes harsh reagents (e.g., POCl₃). | Good to Excellent |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. [5][6] | Sensitive to starting material purity and reaction conditions. [4] | Good to Excellent |
Detailed Experimental Protocols
Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Condensation with a 1,3-Diketone
This protocol is a generalized procedure based on common literature methods.
-
To a solution of 5-amino-1-phenylpyrazole (1.0 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol). The acetic acid acts as both a solvent and a catalyst.
-
Heat the reaction mixture at reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol is adapted from green chemistry approaches described in the literature. [5][7]
-
In a microwave-safe vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triethylamine (0.5 eq) in an aqueous medium (5 mL).
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 40-80 °C) for 15-30 minutes. [7]3. After irradiation, cool the vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several reliable methods. For syntheses where regioselectivity is a concern, the Gould-Jacobs reaction offers a highly reproducible, albeit sometimes harsh, route. Condensations with 1,3-dicarbonyl compounds are straightforward but require careful consideration of the substrate to avoid isomeric mixtures. For rapid and efficient synthesis of diverse libraries, multicomponent reactions , particularly those enhanced by microwave irradiation, present an excellent and reproducible option, provided that the purity of starting materials and reaction conditions are carefully controlled. The choice of synthetic protocol will ultimately depend on the desired substitution pattern, scalability, and the available laboratory resources.
References
-
Cantos-Llopart, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]
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Reddy, T. R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
Akhtar, M. J., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Journal of the Iranian Chemical Society. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Cantos-Llopart, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
-
Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Reddy, T. R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link]
-
Reddy, T. R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. R Discovery. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]
-
Kaczor, A. A., & Satała, G. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available at: [Link]
-
Christodoulou, M. S., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Available at: [Link]
-
Kalhor-Monfared, S., et al. (2020). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
-
Sławiński, J., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Abdel-Megeed, A. M., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. However, the lifecycle of a chemical does not end with data collection. Responsible disposal is a critical, non-negotiable aspect of laboratory science that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Know Your Compound
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause significant skin and eye irritation.[1][2] They are also typically considered hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[2][3]
-
Pyrazole Derivatives: 3,5-Dimethylpyrazole is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[4][5][6] It may also cause damage to organs through prolonged or repeated exposure.[4][5]
Given these characteristics, it is prudent to treat this compound as a hazardous substance with a similar risk profile. All handling and disposal operations must be conducted under the assumption that the compound is toxic, an irritant, and potentially a reproductive toxin.
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Hazard Category | Inferred Risk for this compound | Regulatory Framework |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | OSHA Hazard Communication Standard (29 CFR 1910.1200)[7][8] |
| Skin/Eye Irritation | Likely Irritant | OSHA Laboratory Standard (29 CFR 1910.1450)[8][9] |
| Reproductive Toxicity | Suspected Reproductive Toxin | OSHA Laboratory Standard (29 CFR 1910.1450)[9][10] |
| Environmental Hazard | Hazardous Waste Constituent | EPA Resource Conservation and Recovery Act (RCRA)[7] |
Pre-Disposal Operations: Setting the Stage for Safety
Proper disposal begins long before the waste container is full. Adherence to these preliminary steps is essential for minimizing risk.
Personal Protective Equipment (PPE)
Due to the inferred hazards, the following minimum PPE must be worn when handling this compound in any form (pure, in solution, or as waste):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4] All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]
Waste Segregation and Container Selection
The principle of waste segregation is fundamental to laboratory safety.[11] Never mix incompatible waste streams.
-
Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof, and clearly labeled solid hazardous waste container.[12][13]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and chemically compatible liquid waste container.[1][14] Polyethylene or glass containers are generally suitable, but compatibility should always be verified. Avoid storing waste in metal containers due to the potential for corrosion. Keep chlorinated and non-chlorinated solvent waste streams separate.[13]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe accumulation and disposal of this compound waste.
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[15] This area should be under the direct control of the laboratory personnel generating the waste.
-
Prepare the Waste Container:
-
Labeling: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Accumulating Waste:
-
Requesting Disposal:
-
Once the container is full, or if work on the project involving this chemical is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12]
-
Complete any required chemical collection or waste pickup forms as per your institution's procedures.[1]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[14][15] This is illegal and poses a significant threat to public health and the environment.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.[1]
-
Wipe the area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.[1]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[16] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
OSHA Laboratory Standard. Southwest Tennessee Community College. [Link]
-
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Safety Data Sheet. Angene Chemical. [Link] (Note: This is for a related compound, used to infer first aid measures).
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
3,5-dimethyl pyrazole Properties. The Good Scents Company. [Link]
-
Saint Louis University Laboratory Waste Guide. Saint Louis University. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. PubChem. [Link]
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. PubChem. [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. [Link]
-
3,5-Dimethylpyrazole. PubChem. [Link]
-
3,5-Dimethylpyrazole. Wikipedia. [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally related compounds, including pyridine and pyrazole derivatives, to provide a comprehensive personal protective equipment (PPE) plan. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.
Hazard Analysis: A Proactive Approach to Safety
Given the structural motifs of a pyridine ring and a pyrazole ring, we can anticipate a hazard profile that includes potential risks of irritation to the skin, eyes, and respiratory system, as well as possible toxicity if ingested or absorbed dermally. Structurally similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1]. Pyridine itself is known to be hazardous, with potential for severe health issues upon skin contact, ingestion, or inhalation[2]. Therefore, a conservative approach to PPE is not just recommended, but essential.
Core Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for activities involving this compound in a laboratory setting.
Eye and Face Protection: Your First Line of Defense
Mandatory:
-
Chemical Splash Goggles: These are non-negotiable and must be worn at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When there is a heightened risk of splashes, such as during transfers of larger volumes or when heating solutions, a face shield should be worn in addition to chemical splash goggles for full facial protection.
The rationale for this stringent eye protection is the potential for serious eye irritation, a known hazard for similar pyridine derivatives[1][3][4].
Skin and Body Protection: A Barrier Against Exposure
Mandatory:
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives[2]. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves as a primary barrier to protect your skin and clothing from accidental spills. For procedures with a higher risk of splashing, consider a chemically impervious apron worn over the lab coat.
Dermal contact is a significant route of potential exposure, and pyridine compounds can be absorbed through the skin[5].
Respiratory Protection: Ensuring Clean Air
Mandatory:
-
Certified Chemical Fume Hood: All handling of this compound, especially when in powdered form or when being heated or agitated, must be conducted within a properly functioning and certified chemical fume hood. This engineering control is fundamental to preventing the inhalation of potentially harmful vapors or dust.
In situations where a fume hood is not feasible, a comprehensive risk assessment must be conducted, and appropriate respiratory protection, such as a respirator with organic vapor cartridges, may be required.
Operational Plans: PPE in Practice
The level of PPE required may vary depending on the specific laboratory operation. The following table provides a clear, at-a-glance guide for different scenarios.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Post-Reaction Workup and Purification | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Well-ventilated area; Fume hood if volatile |
Step-by-Step PPE Protocol
To ensure a consistent and safe workflow, follow this step-by-step protocol for donning and doffing PPE when working with this compound.
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of waste generated from handling this compound is a critical final step in the safety lifecycle.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Never dispose of this chemical down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations[6].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheets for related compounds readily accessible in the laboratory and be familiar with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.
By adhering to these comprehensive PPE and handling guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is paramount to the advancement of scientific discovery.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Safety in the Workplace. Washington State University. [Link]
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Safety Data Sheet - AA Blocks. AA Blocks. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
